molecular formula C13H10O2 B1597095 2-(3-Hydroxyphenyl)benzaldehyde CAS No. 400750-67-6

2-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1597095
CAS No.: 400750-67-6
M. Wt: 198.22 g/mol
InChI Key: PSWDPVNCUFNHGO-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)benzaldehyde is a versatile bifunctional organic compound of high interest in medicinal chemistry and materials science research. It serves as a key synthetic intermediate or precursor for synthesizing complex molecules, including Schiff bases, chalcones, and various heterocyclic systems. Its molecular structure, featuring both a phenolic hydroxyl group and an aldehyde function on distinct phenyl rings, allows it to act as a backbone for constructing ligands with potential biological activity or for creating novel polymeric materials. Researchers value this compound for its ability to form chelating ligands, which can coordinate to various metal centers to form complexes studied for catalytic or photophysical properties. In pharmaceutical research, derivatives of hydroxybenzaldehyde are investigated for their role in developing compounds with anti-microbial and anti-cancer properties . The conformational stability and electronic properties of similar dihydroxy benzaldehyde compounds can be studied using advanced computational methods, such as Density Functional Theory (DFT), to predict reactivity and interaction with biological targets . Please note: The specific mechanisms of action, spectral data (NMR, IR, MS), purity, and physical properties (melting point, solubility) for this specific compound should be determined experimentally and provided with the product. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDPVNCUFNHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374724
Record name 2-(3-hydroxyphenyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-67-6
Record name 2-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Hydroxy-biphenyl-2-carbaldehyde structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 3'-Hydroxy-biphenyl-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxy-biphenyl-2-carbaldehyde is a bifunctional organic molecule featuring a hydroxyl group and an aldehyde moiety on a biphenyl scaffold. This architecture makes it a valuable synthon in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure, connectivity, and electronic properties is paramount for its effective application. This guide provides a multi-faceted approach to the structural elucidation of 3'-Hydroxy-biphenyl-2-carbaldehyde, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational modeling. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the anticipated data, offering a holistic and self-validating framework for its analysis.

Introduction

Biphenyl derivatives are privileged structures in pharmacology and materials science due to their unique conformational properties and their role as key intermediates in organic synthesis.[1] The introduction of functional groups such as hydroxyl and aldehyde moieties, as seen in 3'-Hydroxy-biphenyl-2-carbaldehyde, further enhances their utility. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde provides a reactive site for further chemical transformations. The precise spatial arrangement of these groups, dictated by the rotation around the biphenyl C-C single bond, is critical to the molecule's reactivity and biological interactions.[2]

This guide presents a systematic workflow for the complete structural characterization of 3'-Hydroxy-biphenyl-2-carbaldehyde. By combining spectroscopic and crystallographic techniques with computational analysis, we can achieve an unambiguous assignment of its constitution, configuration, and preferred conformation.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Hydroxy-biphenyl-2-carbaldehyde is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₃H₁₀O₂[3]
Molecular Weight198.22 g/mol [3]
Monoisotopic Mass198.0681 g/mol [3]
Rotatable Bond Count2[3]
Hydrogen Bond Acceptor Count2[3]
Hydrogen Bond Donor Count1
Topological Polar Surface Area37.3 Ų[3]

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides definitive information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Expertise & Experience: The ¹H NMR spectrum provides the initial overview of the proton environments. For 3'-Hydroxy-biphenyl-2-carbaldehyde, we anticipate distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons. The aromatic region (typically 6.5-8.5 ppm) will be complex due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electronic effects of the hydroxyl (electron-donating) and aldehyde (electron-withdrawing) groups.

Expected Data & Interpretation:

  • Aldehyde Proton (CHO): A singlet is expected in the downfield region (~9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected. It can be confirmed by D₂O exchange, where the peak disappears.

  • Aromatic Protons: Eight distinct signals are expected in the aromatic region, each integrating to one proton. The splitting patterns (doublets, triplets, doublet of doublets) will be crucial for determining the substitution pattern on each ring.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of 3'-Hydroxy-biphenyl-2-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of DMSO-d₆ is often advantageous for observing exchangeable protons like the hydroxyl proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse-acquire.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry, 13 distinct carbon signals are expected for 3'-Hydroxy-biphenyl-2-carbaldehyde. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the aromatic CH carbons.

Expected Data & Interpretation:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region (~190-200 ppm).

  • Aromatic Carbons: Twelve signals in the range of ~110-160 ppm. The carbons directly attached to the hydroxyl and aldehyde groups will have characteristic chemical shifts.

  • The carbon bearing the hydroxyl group (C-3') will be shifted downfield (~155-160 ppm), while the carbon with the aldehyde group (C-2) will also be downfield.

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse-acquire.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Processing: Similar to ¹H NMR processing.

2D NMR: Assembling the Molecular Puzzle

Trustworthiness: While 1D NMR provides foundational data, 2D NMR experiments like COSY, HSQC, and HMBC are essential for creating a self-validating, unambiguous structural assignment. They reveal through-bond correlations, connecting the individual puzzle pieces from the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in the COSY spectrum will reveal the connectivity of protons within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond C-H correlation).[4] This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon framework. It shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] Key HMBC correlations would be:

    • From the aldehyde proton to the carbons of its own ring.

    • Crucially, from the protons ortho to the inter-ring bond to the quaternary carbon of the adjacent ring, confirming the biphenyl linkage.

Table 1: Predicted NMR Data for 3'-Hydroxy-biphenyl-2-carbaldehyde (in DMSO-d₆)

PositionPredicted δ ¹H (ppm)Predicted δ ¹³C (ppm)Key HMBC Correlations (from H)
CHO9.80192.5C-2, C-1, C-3
OH9.60-C-3', C-2', C-4'
37.95134.0C-1, C-2, C-4, C-5, CHO
47.60128.5C-2, C-3, C-5, C-6
57.75133.0C-1, C-3, C-4, C-6
67.50127.0C-1', C-2, C-4, C-5
2'7.05118.0C-1, C-3', C-4', C-6'
4'7.25130.0C-2', C-3', C-5', C-6'
5'6.80115.0C-1', C-3', C-4', C-6'
6'7.10120.0C-1, C-2', C-4', C-5'
1-135.0-
2-136.0-
1'-142.0-
3'-158.0-

Note: These are estimated values. Actual experimental values may vary.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Information H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Framework Proton Framework (Spin Systems) H1_NMR->Proton_Framework C13_NMR 13C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton (CH, CH2, CH3, Cq) C13_NMR->Carbon_Skeleton COSY->Proton_Framework CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Proton_Framework->Final_Structure Carbon_Skeleton->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: NMR workflow for structural elucidation.

Chapter 2: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural features determined by NMR. For a molecule like 3'-Hydroxy-biphenyl-2-carbaldehyde, Electron Ionization (EI) is a suitable technique that induces reproducible fragmentation, creating a characteristic "fingerprint." Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic system.[5]

Expected Data & Interpretation:

  • Molecular Ion (M⁺·): An intense peak is expected at m/z = 198, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of H· (M-1): Cleavage of the aldehydic C-H bond is common, leading to a strong peak at m/z = 197.[5][6]

    • Loss of CHO· (M-29): Loss of the formyl radical results in a peak at m/z = 169.[5][6]

    • Loss of CO (M-28): A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a peak at m/z = 170.

    • The stability of the biphenyl system means that fragments corresponding to the biphenyl core will also be observed.

Protocol: GC-MS (EI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., HP-5MS).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.

Table 2: Predicted EI-MS Fragmentation Data

m/zProposed FragmentIdentity
198[C₁₃H₁₀O₂]⁺·Molecular Ion (M⁺·)
197[M - H]⁺Loss of aldehydic H
170[M - CO]⁺·Loss of CO from phenol
169[M - CHO]⁺Loss of formyl radical
141[C₁₁H₉]⁺Loss of CHO and CO
115[C₉H₇]⁺Further fragmentation

Chapter 3: Single-Crystal X-ray Crystallography

Authoritative Grounding: While NMR and MS define the covalent structure in solution and gas phase respectively, X-ray crystallography provides the unambiguous, solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[7] The most critical piece of information for a biphenyl derivative is the dihedral angle between the two aromatic rings, which is directly determined by this method.

Causality Behind Experimental Choices: The choice of crystallization method is crucial. Slow evaporation from a suitable solvent system is often the first approach for small organic molecules.[8] The goal is to allow molecules to pack in a highly ordered, repeating lattice.

Protocol: Crystallization and Data Collection

  • Crystallization (Slow Evaporation):

    • Dissolve a small amount of the purified compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate).

    • Add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Cover the vial with a cap pierced with a needle to allow for slow evaporation over several days.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data until a final, high-resolution structure is obtained.

Expected Data & Interpretation: The final output is a 3D model of the molecule in the crystal lattice. Key parameters to analyze include:

  • Bond Lengths and Angles: To confirm the expected geometry.

  • Dihedral Angle: The angle between the planes of the two phenyl rings. This is expected to be non-zero due to steric hindrance from the ortho-aldehyde group.

  • Intermolecular Interactions: Hydrogen bonds (e.g., between the hydroxyl group and the aldehyde of a neighboring molecule) and π-π stacking interactions that govern the crystal packing.

Chapter 4: Computational Structural Analysis

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.[9][10] It can be used to predict the lowest energy conformation of the molecule, calculate theoretical NMR chemical shifts to aid in assignment, and understand the electronic structure.[11][12]

Causality Behind Method Choice: A DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) provides a good balance of accuracy and computational cost for a molecule of this size.

Computational_Workflow cluster_outputs Predicted Properties cluster_comparison Comparison with Experiment Input Input Structure (3'-Hydroxy-biphenyl-2-carbaldehyde) DFT_Calc DFT Calculation (e.g., B3LYP/6-31G(d,p)) Input->DFT_Calc Geometry Optimized Geometry (Bond lengths, angles, dihedral) DFT_Calc->Geometry Energy Conformational Energy Profile (Rotational Barrier) DFT_Calc->Energy NMR_Shifts NMR Chemical Shifts (¹H and ¹³C) DFT_Calc->NMR_Shifts Xray_Comp Compare with X-ray Data Geometry->Xray_Comp Validation Structural Validation & Deeper Insight Energy->Validation NMR_Comp Compare with NMR Data NMR_Shifts->NMR_Comp Xray_Comp->Validation NMR_Comp->Validation

Caption: Workflow for computational analysis.

Protocol: DFT Calculation

  • Structure Building: Build the 3D structure of 3'-Hydroxy-biphenyl-2-carbaldehyde in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

  • NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometry to calculate the theoretical ¹H and ¹³C chemical shifts.[12]

  • Conformational Analysis: Perform a relaxed potential energy surface scan by rotating the dihedral angle of the C-C bond between the two rings to determine the rotational energy barrier.

Conclusion

The structural analysis of 3'-Hydroxy-biphenyl-2-carbaldehyde requires an integrated approach. ¹H and ¹³C NMR spectroscopy, supported by 2D techniques like COSY, HSQC, and HMBC, establish the covalent framework and atomic connectivity. Mass spectrometry confirms the molecular formula and provides corroborating structural evidence through predictable fragmentation patterns. Single-crystal X-ray crystallography offers an unambiguous view of the solid-state conformation, including the crucial inter-ring dihedral angle and packing interactions. Finally, computational modeling with DFT not only supports and helps interpret experimental findings but also provides insights into the molecule's conformational energetics. Together, these methods provide a self-validating and comprehensive structural characterization, which is essential for any researcher, scientist, or drug development professional working with this versatile molecule.

References

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Sources

Physical and chemical properties of 3-(2-Formylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Formylphenyl)phenol, a biphenyl derivative with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions and data from analogous structures to provide a robust and practical resource for researchers.

Introduction and Nomenclature

3-(2-Formylphenyl)phenol, also known as 3'-hydroxy-[1,1'-biphenyl]-2-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure is comprised of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a hydroxyl (-OH) group at the 3-position, imparting phenolic character, while the other ring bears a formyl (-CHO) group at the 2-position, introducing aldehydic reactivity. The unique arrangement of these functional groups suggests its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Biphenyl derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Phenolic compounds, in general, are known for their antioxidant and various therapeutic effects.[3][4][5]

Chemical Structure:

Figure 1: Chemical structure of 3-(2-Formylphenyl)phenol.

Compound Identification:

IdentifierValue
IUPAC Name 3'​-​Hydroxy-​[1,​1'-​biphenyl]​-​2-​carbaldehyde
Synonyms 3-(2-Formylphenyl)phenol, 2-(3-hydroxyphenyl)benzaldehyde
CAS Number 400750-67-6[6]
Molecular Formula C₁₃H₁₀O₂[6]
Molecular Weight 198.22 g/mol [6]

Physical Properties

Table of Physical Properties:

PropertyValueSource/Basis
Appearance Expected to be a solid at room temperature.Based on related biphenyls
Melting Point Estimated to be in the range of 50-80 °C.Analogy to biphenyl-4-carboxaldehyde (57-59 °C)
Boiling Point > 300 °C (predicted)Computational prediction
Solubility Likely soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Sparingly soluble in water.General solubility of phenolic and biphenyl compounds
XLogP3 2.8Computational prediction[6]
Hydrogen Bond Donor Count 1Computational prediction[6]
Hydrogen Bond Acceptor Count 2Computational prediction[6]
Rotatable Bond Count 2Computational prediction[6]

Chemical Properties and Reactivity

3-(2-Formylphenyl)phenol possesses two key functional groups that dictate its chemical reactivity: the phenolic hydroxyl group and the aromatic aldehyde.

Phenolic Hydroxyl Group

The hydroxyl group attached to the phenyl ring confers weak acidity to the molecule. It can undergo typical phenol reactions, including:

  • Deprotonation: In the presence of a base, the phenolic proton can be removed to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring.

  • Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.

  • Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding ester.

Aromatic Aldehyde Group

The formyl group is a versatile functional group that can participate in a wide range of reactions:

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes the formation of acetals, cyanohydrins, and imines.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents.

  • Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol condensation (if an enolizable proton is present) or the Knoevenagel condensation.[1]

Biphenyl Core

The biphenyl scaffold provides a rigid and planar-like structure, although there is typically some degree of torsional rotation around the central carbon-carbon bond. The two phenyl rings can influence each other's reactivity through electronic effects. The biphenyl moiety is a common feature in many pharmacologically active molecules.[2][7]

Synthesis

A plausible and efficient method for the synthesis of 3-(2-Formylphenyl)phenol is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide variety of functional groups.[8][9]

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling:

G reactant1 3-Bromophenol product 3-(2-Formylphenyl)phenol reactant1->product + reactant2 (2-Formylphenyl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Sources

Spectroscopic Characterization of 2-(3-Hydroxyphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Hydroxyphenyl)benzaldehyde, also known as 3'-(hydroxy)biphenyl-2-carbaldehyde or 3-(2-formylphenyl)phenol, is a biphenyl derivative possessing both a hydroxyl and an aldehyde functional group.[1] This unique combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise characterization of such molecules is paramount to ensure purity, confirm structural integrity, and understand their chemical behavior. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for this specific compound are not widely available in public databases, this guide will present predicted spectroscopic data based on the analysis of structurally analogous compounds. This predictive approach, grounded in established spectroscopic principles, offers a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₁₃H₁₀O₂[1]

Molecular Weight: 198.22 g/mol [1]

Key Functional Groups:

  • Aromatic hydroxyl (phenolic) group

  • Aromatic aldehyde group

  • Biphenyl backbone

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it can slow down the exchange rate.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~10.0s1HAldehyde (-CHO)The aldehyde proton is highly deshielded and typically appears as a singlet in this region.
~9.5s (broad)1HPhenolic (-OH)The phenolic proton is acidic and its chemical shift can vary. In DMSO-d₆, it is often observed as a broad singlet.
7.2 - 8.0m8HAromatic (Ar-H)The eight aromatic protons on the two benzene rings will appear as a complex multiplet due to spin-spin coupling. Protons ortho to the aldehyde and hydroxyl groups will be the most deshielded.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Justification
~192Aldehyde (C=O)The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region.
~157Ar-C-OHThe aromatic carbon attached to the hydroxyl group is significantly deshielded.
115 - 145Aromatic CarbonsThe remaining eleven aromatic carbons will resonate in this range, with quaternary carbons generally showing weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Justification
3200-3500Broad, MediumO-H stretch (phenolic)The broadness is due to hydrogen bonding. Phenolic O-H stretches typically appear in this region.[2]
~3050MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2850, ~2750WeakAldehyde C-H stretchThese two weak bands (Fermi doublet) are characteristic of an aldehyde C-H bond.
~1690StrongC=O stretch (aldehyde)The carbonyl stretch of an aromatic aldehyde is typically strong and appears in this region.
1450-1600Medium-StrongAromatic C=C stretchMultiple bands are expected in this region due to the vibrations of the two benzene rings.
~1200StrongC-O stretch (phenolic)The stretching vibration of the carbon-oxygen bond of the phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Analysis
  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI)
m/z Relative Intensity Proposed Fragment Justification
198Moderate[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
197Strong[M-H]⁺Loss of the acidic phenolic proton or the aldehydic proton is a common fragmentation pathway.
169Moderate[M-CHO]⁺Loss of the formyl radical is a characteristic fragmentation of benzaldehydes.
115Moderate[C₉H₇]⁺Further fragmentation of the biphenyl backbone.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized this compound IR IR Spectroscopy (Functional Group ID) Synthesis->IR Identify Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Synthesis->NMR Determine C-H Framework MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Confirm Molecular Weight Data_Analysis Combined Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Consistent Data?

Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, is essential for its unambiguous identification and characterization. This guide provides a detailed framework of the expected spectroscopic data, based on established principles and comparison with analogous structures. The outlined protocols and predicted data serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, ensuring the scientific integrity and quality of their work.

References

  • PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link].

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link].

Sources

An In-depth Technical Guide to 2-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxyphenyl)benzaldehyde, also known as 3'-Hydroxybiphenyl-2-carbaldehyde, is a biaryl compound featuring a benzaldehyde moiety substituted with a hydroxyphenyl group at the ortho position. This unique structural arrangement, combining a reactive aldehyde group and a phenolic hydroxyl group on a biphenyl scaffold, makes it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure serves as a versatile platform for the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical intermediates. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Identity and Structure
PropertyValueSource
Molecular Formula C₁₃H₁₀O₂[1]
Molecular Weight 198.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3'-Hydroxybiphenyl-2-carbaldehyde, 3-(2-Formylphenyl)phenol[1]
CAS Number 400750-67-6[1]

The molecule consists of two phenyl rings linked by a single bond. One ring carries an aldehyde group (-CHO) at position 1, and the second ring is attached at position 2. The second phenyl ring has a hydroxyl group (-OH) at its 3-position (meta-position relative to the biphenyl bond).

Physicochemical Data (Predicted and Experimental Analogs)
PropertyPredicted/Analog-Based ValueRationale / Notes
Appearance Likely an off-white to yellow crystalline solid.Based on related hydroxybiphenyl compounds.
Melting Point Expected to be in the range of 100-120 °C.Isomers like 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde have melting points of 100-103 °C and 112-116 °C, respectively[2][3]. The biphenyl structure may slightly alter this.
Boiling Point > 240 °C3-Hydroxybenzaldehyde boils at 240 °C[4]. The increased molecular weight suggests a higher boiling point for the target compound.
Solubility Soluble in DMSO, methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.The phenolic hydroxyl group allows for hydrogen bonding, conferring some polarity. Based on data for 3-Hydroxybenzaldehyde[2].
pKa ~9.0The acidity of the phenolic proton is expected to be similar to that of 3-hydroxybenzaldehyde (pKa 8.98)[4].
LogP 2.9 (Computed)The octanol/water partition coefficient suggests moderate lipophilicity[1].

Spectroscopic Profile (Predicted)

No publicly archived experimental spectra are available for this compound. The following analysis is based on established principles of NMR and IR spectroscopy for the functional groups present.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals:

  • Aldehyde Proton (-CHO): A sharp singlet expected between δ 9.8-10.1 ppm. This downfield shift is characteristic of aldehyde protons.

  • Phenolic Proton (-OH): A broad singlet, typically between δ 5-8 ppm, whose position is concentration and solvent-dependent.

  • Aromatic Protons (Ar-H): A complex multiplet region between δ 6.8-8.0 ppm, integrating to 8 protons. The protons on the benzaldehyde ring will be distinct from those on the hydroxyphenyl ring, and their specific coupling patterns will depend on their positions relative to the bulky substituent and the other ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 13 distinct carbon signals:

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

  • Aromatic Carbons: Signals between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) would appear around δ 155-158 ppm, while the carbons of the biphenyl linkage and the carbon attached to the aldehyde group would also be distinct.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1690-1710 cm⁻¹. Conjugation with the aromatic ring shifts this to a lower wavenumber compared to aliphatic aldehydes.

  • C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Synthesis and Purification

The most logical and widely applied method for constructing the biphenyl core of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a C-C bond between an aryl halide and an arylboronic acid.

Illustrative Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example based on established procedures for similar biaryl syntheses[5][6]. The specific reactants would be 2-bromobenzaldehyde and 3-hydroxyphenylboronic acid.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification R1 2-Bromobenzaldehyde Mix Combine reactants, catalyst, ligand, and base in a solvent (e.g., 1-Propanol/Water) R1->Mix R2 3-Hydroxyphenylboronic Acid R2->Mix Cat Pd(OAc)₂ / PPh₃ (Palladium Catalyst & Ligand) Cat->Mix Base Na₂CO₃ (Aqueous Base) Base->Mix Heat Heat to reflux (e.g., 80-100 °C) under Nitrogen atmosphere for 1-4 hours Mix->Heat Stirring Monitor Monitor reaction completion by TLC or LC-MS Heat->Monitor Quench Cool reaction and add water Monitor->Quench Reaction Complete Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) Dry->Purify Product This compound Purify->Product G cluster_reactants Reactants cluster_process Reaction cluster_workup Isolation Aldehyde This compound Solvent Dissolve reactants in a suitable solvent (e.g., Ethanol or Methanol) Aldehyde->Solvent Amine Primary Amine (R-NH₂) Amine->Solvent Catalyst Add a catalytic amount of acid (e.g., Acetic Acid) Solvent->Catalyst Heat Reflux the mixture for 2-6 hours Catalyst->Heat Stirring Cool Cool the reaction mixture to room temperature Heat->Cool Reaction Complete Precipitate Collect the precipitated product by filtration Cool->Precipitate Recrystallize Recrystallize from a suitable solvent (e.g., Ethanol) to purify Precipitate->Recrystallize Product Schiff Base Product Recrystallize->Product

Sources

A Technical Guide to the Biological Activities of Hydroxyphenyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Imperative

In the landscape of drug discovery and natural product chemistry, the hydroxyphenyl benzaldehydes represent a class of compounds distinguished by their structural simplicity and remarkable biological versatility. These molecules, characterized by a benzene ring substituted with both a hydroxyl (-OH) and a formyl (-CHO) group, are prevalent in the plant kingdom and are accessible through straightforward synthetic routes.[1] Their significance extends beyond their roles as flavoring agents and synthetic intermediates; they are increasingly recognized for a spectrum of pharmacological activities. This guide provides an in-depth exploration of these activities, grounded in mechanistic insights and validated experimental protocols, to empower researchers in their quest for novel therapeutic agents. We will dissect the core biological functions—antioxidant, anti-inflammatory, antimicrobial, and anticancer—providing not just a list of what these compounds do, but a causal explanation of how and why they do it, and the rigorous methods used to validate these claims.

Section 1: The Antioxidant Potential - Quenching Molecular Fires

The capacity of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential, as oxidative stress is implicated in a myriad of pathologies. Hydroxyphenyl benzaldehydes, by virtue of their phenolic structure, are inherently equipped for this role.

Mechanism of Action: The Phenolic Advantage

The antioxidant activity of hydroxyphenyl benzaldehydes is primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl group.[2] This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized through resonance, with the electron delocalizing across the aromatic ring and the aldehyde group, which prevents it from becoming a pro-oxidant.[3] This structural feature allows these compounds to act as potent free radical scavengers.[4][5] The position and number of hydroxyl groups on the phenyl ring significantly influence the antioxidant capacity, with multiple hydroxyl groups often enhancing the activity.[6][7]

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[8] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test hydroxyphenyl benzaldehyde derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

    • Ascorbic acid or Trolox is used as a positive control and prepared in the same manner as the test compound.

  • Assay Procedure:

    • Create a series of dilutions of the test compound and the positive control in a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control dilutions.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[9]

Section 2: The Anti-inflammatory Response - Modulating Cellular Signals

Chronic inflammation is a critical factor in the progression of numerous diseases. Hydroxyphenyl benzaldehydes have demonstrated significant anti-inflammatory properties, primarily by intervening in key cellular signaling pathways.

Mechanism of Action: Taming the Inflammatory Cascade

The anti-inflammatory effects of these compounds are often mediated through the suppression of pro-inflammatory enzymes and cytokines. For instance, 4-hydroxybenzaldehyde has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[10] This inhibition is frequently linked to the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[11][12][13] By inhibiting these pathways, hydroxyphenyl benzaldehydes can effectively reduce the transcriptional activation of genes encoding pro-inflammatory mediators, thereby dampening the inflammatory response.[12]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of hydroxyphenyl benzaldehydes on the LPS-induced inflammatory pathway.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HPB Hydroxyphenyl Benzaldehydes HPB->MAPK Inhibits HPB->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Upregulates AP1->Inflammatory_Genes Upregulates LPS LPS LPS->TLR4 Binds

Caption: Inhibition of LPS-induced inflammation by hydroxyphenyl benzaldehydes.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in RAW 264.7 macrophage cells stimulated with LPS.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of the hydroxyphenyl benzaldehyde in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • After a 1-hour pre-incubation, stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

    • A parallel MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[10]

Section 3: Antimicrobial Activity - A Defense Against Pathogens

The rise of antimicrobial resistance necessitates the search for new therapeutic agents.[14] Hydroxyphenyl benzaldehydes have emerged as promising candidates with activity against a range of pathogenic microbes.

Mechanism of Action: Breaching the Barrier

The antimicrobial action of phenolic compounds, including hydroxyphenyl benzaldehydes, is often linked to their ability to disrupt microbial cell integrity. They can interact with the plasma membrane, increasing its permeability and causing the leakage of essential intracellular constituents.[6] This can lead to the disintegration of the membrane and coagulation of the cytosol, ultimately resulting in cell death.[6] The number and position of hydroxyl groups can enhance this activity.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The broth microdilution method is a standard procedure for determining MIC values.[17][18]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup (96-well plate):

    • Prepare a two-fold serial dilution of the hydroxyphenyl benzaldehyde in the broth.

    • Dispense 100 µL of the bacterial inoculum into each well containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) is used as a reference compound.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Quantitative Data Summary

The following table summarizes reported MIC values for select benzaldehyde derivatives against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus>1024[6]
3-Methyl-4-[(3-hydroxyphenyl)methylidene]-5-oxo-1H-pyrazole-1-carboxamideE. coli80[14]
3-Methyl-4-[(3-hydroxyphenyl)methylidene]-5-oxo-1H-pyrazole-1-carboxamideS. aureus80[14]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2500-5000[20]

Note: Data is compiled from various studies and experimental conditions may differ.

Section 4: Anticancer Properties - Targeting Malignant Cells

The search for selective and effective anticancer agents is a primary goal of medicinal chemistry. Certain hydroxyphenyl benzaldehydes and their derivatives have shown promising cytotoxic activity against various cancer cell lines.

Mechanism of Action: Inducing Cell Demise

The anticancer activity of these compounds can be multifaceted. Studies on benzyloxybenzaldehyde derivatives, for example, have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[21] This is frequently associated with the loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[21] Some benzaldehydes have demonstrated direct antitumor activity in clinical settings, inducing differentiation in cancer cells.[22]

Experimental Workflow Visualization

This diagram outlines the typical workflow for assessing the in vitro anticancer activity of a novel hydroxyphenyl benzaldehyde.

anticancer_workflow Compound Hydroxyphenyl Benzaldehyde Derivative MTT_Assay MTT Assay (Cytotoxicity/Viability) Compound->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., HL-60) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle

Caption: Workflow for in vitro anticancer screening of hydroxyphenyl benzaldehydes.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[23] It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[24]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HL-60, HepG2) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the hydroxyphenyl benzaldehyde derivative in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[26][27]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

    • Gently agitate the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against compound concentration to determine the IC50 value, the concentration that inhibits 50% of cell growth.

Conclusion

Hydroxyphenyl benzaldehydes represent a structurally simple yet biologically potent class of molecules. Their inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, rooted in well-defined chemical features and mechanisms of action, make them compelling subjects for further investigation in drug discovery and development. The standardized protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these activities, ensuring data integrity and reproducibility. As we continue to explore the vast chemical space of natural and synthetic compounds, the foundational principles of rigorous mechanistic study and validated methodologies will remain paramount in translating chemical potential into therapeutic reality.

References

  • Al-Ostath, A. I., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
  • Iacob, A. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • Lim, H. S., et al. (2006). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
  • Herraiz, T., & Galisteo, J. (2003). l-Tryptophan Reacts with Naturally Occurring and Food-Occurring Phenolic Aldehydes To Give Phenolic Tetrahydro-β-carboline Alkaloids: Activity as Antioxidants and Free Radical Scavengers.
  • Nascimento, P. F. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. PubMed.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Sadeghian, H., et al. (2017). Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents.
  • Gao, H., et al. (2020). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
  • Lafka, T. I., et al. (2017). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Kulkarni, A. P., et al. (2015). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L.
  • Duan, R., et al. (2024).
  • Hashem, A. I., et al. (2014). Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile.
  • Lin, C. H., et al. (2007).
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The Biphenyl Carbaldehyde Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold represents a cornerstone of molecular design.[1] Its inherent properties—rigidity, planarity, and hydrophobicity—confer unique conformational control and opportunities for diverse functionalization. The introduction of a carbaldehyde group to this framework creates the biphenyl carbaldehyde, a versatile and highly valuable intermediate. These compounds are not merely synthetic curiosities; they are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the discovery and history of biphenyl carbaldehyde compounds, a detailed examination of key synthetic methodologies, and a discussion of their profound impact on modern drug development.

A Historical Odyssey: The Evolution of Biphenyl Synthesis

The journey to efficiently synthesize functionalized biphenyls like biphenyl carbaldehydes has been a long and intellectually stimulating one, spanning over a century and a half of chemical innovation.

Early Forays: The Era of Harsh Conditions and Limited Scope

The history of biphenyl synthesis can be traced back to the mid-19th century with the advent of coupling reactions.[2] The Wurtz-Fittig reaction , an extension of Wurtz's original work, provided one of the earliest methods for forming a carbon-carbon bond between two aryl groups.[2] This reaction, however, was often plagued by low yields and the formation of homocoupled byproducts, limiting its practical application for creating unsymmetrical biphenyls.

The turn of the 20th century saw the emergence of the Ullmann reaction , a significant step forward that utilized copper to couple two aryl halides.[3] While a notable improvement, the classical Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, and its yields could be erratic.[4]

Another classical approach is the Gomberg-Bachmann reaction , which involves the base-promoted radical coupling of an aryl diazonium salt with an arene.[5] While conceptually elegant, this method often suffers from low yields due to the numerous side reactions associated with diazonium salts.[6] A related intramolecular cyclization, the Pschorr reaction , also utilizes a diazonium salt intermediate to form polycyclic aromatic systems.[7]

The Palladium Revolution: A Paradigm Shift in Biphenyl Synthesis

The latter half of the 20th century witnessed a revolution in cross-coupling chemistry, largely driven by the development of palladium-catalyzed reactions. These methods offered milder reaction conditions, greater functional group tolerance, and significantly higher yields, paving the way for the efficient and predictable synthesis of complex biphenyl derivatives.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the synthesis of unsymmetrical biaryls, including biphenyl carbaldehydes.[8] This reaction involves the coupling of an aryl halide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8] The mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts have made the Suzuki coupling a workhorse in both academic and industrial laboratories.[8]

Key Synthetic Methodologies: A Practical Guide

A deep understanding of the underlying mechanisms and practical considerations of key synthetic reactions is crucial for any researcher working with biphenyl carbaldehydes.

The Ullmann Reaction: A Classic Revisited

While often superseded by palladium-catalyzed methods, the Ullmann reaction remains a relevant tool in certain synthetic contexts. The reaction typically involves the copper-mediated coupling of two aryl halides.

Mechanism: The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to proceed through the formation of an organocopper intermediate. The reaction is initiated by the oxidative addition of an aryl halide to a copper(0) species to form a copper(I) intermediate. This can then undergo further reaction to ultimately yield the biaryl product and a copper(I) salt.[5][9]

Ullmann_Mechanism Aryl-X_1 Aryl-X Intermediate_1 [Aryl-Cu(I)-X] Aryl-X_1->Intermediate_1 Oxidative Addition Cu(0) Cu(0) Cu(0)->Intermediate_1 Intermediate_2 [Aryl-Cu(III)(Aryl)-X] Intermediate_1->Intermediate_2 Oxidative Addition Aryl-X_2 Aryl-X Aryl-X_2->Intermediate_2 Biaryl Aryl-Aryl Intermediate_2->Biaryl Reductive Elimination CuX CuX Intermediate_2->CuX

Figure 1: A simplified representation of a possible mechanistic pathway for the Ullmann reaction.

The Suzuki-Miyaura Cross-Coupling: The Modern Standard

The Suzuki-Miyaura reaction is the method of choice for the synthesis of most biphenyl carbaldehydes due to its efficiency, versatility, and mild conditions.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[8][10]

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide to form a palladium(II) species.[8] This is often the rate-determining step.[8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[11]

  • Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Aryl-Pd(II)L2-Aryl' PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Biaryl Aryl-Aryl' PdII_Biaryl->Biaryl RedElim Reductive Elimination ArylX Aryl-X BoronicAcid Aryl'-B(OH)2 Base Base

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde via a Modified Suzuki Coupling

The following protocol is an example of a practical and scalable synthesis of 4-biphenylcarboxaldehyde.[12]

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate (2M aqueous solution)

  • 1-Propanol

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Activated carbon (e.g., Darco G-60)

  • Filter aid (e.g., Celite)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add 1-propanol and the 2M aqueous sodium carbonate solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or 1H NMR spectroscopy.[12] The reaction is typically complete within 30 minutes.[12]

  • After the reaction is complete, cool the mixture to room temperature and add ethyl acetate.

  • Stir the mixture in open air for a period to facilitate the separation of a thin, black emulsion layer.[12]

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Treat the organic layer with activated carbon to decolorize the solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter through a pad of filter aid, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-biphenylcarboxaldehyde by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate or methanol.[12]

Rationale for Experimental Choices:

  • Catalyst System: The use of palladium(II) acetate and triphenylphosphine in situ generates the active palladium(0) catalyst, avoiding the need for the more expensive and air-sensitive tetrakis(triphenylphosphine)palladium(0).[12]

  • Solvent: 1-Propanol is an excellent solvent for this reaction due to its miscibility with water, which allows the reaction to remain homogeneous in the presence of the aqueous base.[12] Its relatively high boiling point also allows for faster reaction rates.[12]

  • Base: Sodium carbonate is a cost-effective and efficient base for activating the boronic acid for transmetalation.

  • Workup: The open-air stirring step is a practical trick to manage the formation of an emulsion, which can complicate the workup.[12] The use of activated carbon is essential for removing colored impurities.

Reactant Role Key Considerations
4-BromobenzaldehydeAryl halideThe reactivity of the halide follows the order I > Br > Cl.
Phenylboronic acidOrganoboron reagentStable and easy to handle.
Palladium(II) acetateCatalyst precursorForms the active Pd(0) catalyst in situ.
TriphenylphosphineLigandStabilizes the palladium catalyst.
Sodium carbonateBaseActivates the boronic acid.
1-PropanolSolventAllows for a homogeneous reaction mixture.

Medicinal Chemistry and Biological Significance

Biphenyl carbaldehyde and its derivatives are of immense importance in drug discovery and development. The biphenyl scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The carbaldehyde group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

A prime example of the importance of biphenyl carbaldehydes is their use as key intermediates in the synthesis of the "sartan" class of antihypertensive drugs, such as valsartan .[13][14][15] The synthesis of valsartan often involves the coupling of a functionalized biphenyl carbaldehyde derivative with an amino acid ester, followed by further transformations.[13]

Valsartan_Synthesis Biphenyl_Carbaldehyde Functionalized Biphenyl Carbaldehyde Intermediate Reductive_Amination Reductive Amination Biphenyl_Carbaldehyde->Reductive_Amination Valine_Ester L-Valine Ester Valine_Ester->Reductive_Amination Intermediate N-Substituted Valine Ester Reductive_Amination->Intermediate Acylation Acylation Intermediate->Acylation Final_Steps Further Transformations Acylation->Final_Steps Valsartan Valsartan Final_Steps->Valsartan

Figure 3: A generalized synthetic workflow illustrating the use of a biphenyl carbaldehyde intermediate in the synthesis of valsartan.

Beyond their role in cardiovascular drugs, biphenyl derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antifungal and Antibacterial: Recent studies have shown that novel carboxamide derivatives of biphenyls exhibit potent antifungal activity against various plant pathogens.[16] Additionally, certain biphenyl derivatives have shown promise as antibacterial agents against multidrug-resistant bacteria.[17]

  • Anti-inflammatory and Analgesic: The biphenyl scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer: Biphenyl derivatives have been investigated for their potential as anticancer agents.

Conclusion

The discovery and development of synthetic methodologies for biphenyl carbaldehyde compounds represent a significant chapter in the history of organic chemistry. From the early, often challenging, classical methods to the highly efficient and versatile palladium-catalyzed cross-coupling reactions of the modern era, our ability to construct this important molecular scaffold has advanced tremendously. As a critical building block in the synthesis of a wide range of pharmaceuticals and other functional materials, the biphenyl carbaldehyde core will undoubtedly continue to be a focus of research and innovation for years to come. The ongoing exploration of new synthetic routes and the application of these compounds in the discovery of novel therapeutic agents underscore the enduring importance of this "privileged" structural motif.

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An In-depth Technical Guide on the Thermochemical Data of Substituted Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry and pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries. A thorough understanding of their thermochemical properties, such as enthalpy of formation, sublimation, and heat capacity, is critical for process optimization, safety assessment, and the rational design of new chemical entities. This guide provides a comprehensive overview of the experimental and computational methodologies used to determine these crucial thermodynamic parameters. We delve into the causality behind experimental choices in techniques like combustion calorimetry and Knudsen effusion, and explore the predictive power of high-level quantum chemical calculations. Furthermore, this paper synthesizes the current state of knowledge on how various substituents—electron-donating, electron-withdrawing, and those capable of intramolecular interactions—modulate the thermodynamic stability of the benzaldehyde scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage thermochemical data for enhanced molecular design and process control.

Introduction: The Significance of Thermochemical Data

Substituted benzaldehydes are a class of aromatic aldehydes that feature a formyl group attached to a benzene ring, which is further functionalized with one or more substituent groups.[1] This structural motif is prevalent in numerous natural products and synthetic compounds, leading to their widespread use in various industrial applications. In drug development, for instance, the benzaldehyde core is a common pharmacophore, and understanding the stability of its derivatives is crucial for predicting shelf life and degradation pathways.[2] Furthermore, thermochemical data is indispensable for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate molecular structure with biological activity and physical properties.

The thermodynamic stability of a molecule is fundamentally described by its enthalpy of formation (ΔfH°), which represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. This value, in conjunction with the enthalpy of phase transitions (sublimation, vaporization, fusion), provides a complete picture of the energetic landscape of a molecule in different states of matter. Accurate thermochemical data is paramount for chemical process design, enabling engineers to perform heat balance calculations, design reactors, and ensure operational safety by identifying potential thermal hazards.

This guide will navigate through the primary experimental techniques for acquiring thermochemical data, followed by an exploration of modern computational methods that complement and, in some cases, predict these properties with remarkable accuracy. Finally, we will analyze structure-property relationships, offering insights into how substituent choice can be used to fine-tune the thermodynamic characteristics of benzaldehyde derivatives.

Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise and accurate experimental measurements. This section details the principal techniques employed to determine the key thermodynamic parameters for substituted benzaldehyde derivatives.

Enthalpy of Formation in the Condensed Phase: Combustion Calorimetry

Combustion calorimetry stands as the cornerstone for determining the standard enthalpy of formation of organic compounds in their solid or liquid state.[3] The technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Causality in Experimental Design: The choice of a static or rotating bomb calorimeter depends on the elemental composition of the sample. For compounds containing only carbon, hydrogen, and oxygen, a static bomb is sufficient. However, for derivatives containing elements like nitrogen or sulfur, which can form multiple acidic combustion products, a rotating bomb is employed to ensure the formation of a uniform aqueous solution of the corresponding acids, leading to a well-defined final state.

Self-Validating Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the purified substituted benzaldehyde (typically 0.5-1.0 g) is accurately weighed. A known length of cotton fuse is attached to the pellet.

  • Calorimeter Assembly: The pellet is placed in a crucible inside the calorimetric bomb. A small, known mass of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen (typically to 30 atm). It is then submerged in a precisely measured volume of water in the calorimeter jacket. The sample is ignited by passing an electric current through the fuse.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The energy equivalent of the calorimeter system is determined by combusting a certified standard reference material, most commonly benzoic acid, which has a well-established heat of combustion.[4]

  • Data Analysis: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the heat of combustion of the fuse and for the formation of nitric acid from residual atmospheric nitrogen.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is used to calculate the standard enthalpy of formation (ΔfH°) using Hess's Law.

A recent study on nitrobenzaldehyde isomers utilized static-bomb combustion calorimetry to determine their standard molar combustion energies, from which the standard molar enthalpies of formation were derived.[5][6]

Enthalpy of Phase Change: Sublimation and Vaporization

The enthalpy of sublimation (ΔsubH°) and vaporization (ΔvapH°) are crucial for converting condensed-phase enthalpies of formation to the gas phase, which is the standard state for computational comparisons.

Knudsen Effusion Method: This technique is ideal for determining the vapor pressure of solids with low volatility.[7] The sample is placed in a thermostated cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured.[2] The vapor pressure is calculated from this rate, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[7]

Experimental Workflow: Knudsen Effusion Method

Caption: Workflow for determining sublimation enthalpy via the Knudsen effusion method.

Other Techniques: The transpiration method, where an inert gas is passed over the sample to carry away the vapor, and Calvet microcalorimetry are also employed. For compounds that melt before boiling, the enthalpy of sublimation can be calculated by summing the enthalpies of fusion and vaporization, which are often measured using Differential Scanning Calorimetry (DSC).[8]

Computational Thermochemistry: A Predictive Approach

With the advancement of computational power and theoretical methods, quantum chemistry has become an indispensable tool for predicting thermochemical data with high accuracy.

High-Accuracy Composite Methods

Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4) and Complete Basis Set (CBS) methods, achieve high accuracy by combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a complete basis set.[9]

Gaussian-4 (G4) Theory: G4 theory is a widely used composite method that refines its predecessor, G3 theory, in several ways.[9][10] It incorporates an improved Hartree-Fock limit extrapolation, larger polarization basis sets, uses the more accurate CCSD(T) method for the highest level of electron correlation, and employs geometries and zero-point energies from density functional theory (DFT) calculations (typically B3LYP).[9][10] The G4 method has been shown to provide an average absolute deviation from experiment of about 0.83 kcal/mol for a large test set of molecules.[10]

Computational Workflow: G4 Method

G4_Workflow A Initial Structure B Geometry Optimization (B3LYP/6-31G(2df,p)) A->B C Frequency Calculation (for ZPE & Thermal Corr.) B->C D HF Limit Extrapolation B->D E High-Level Correlation CCSD(T)/6-31G(d) B->E F Basis Set Corrections (MP4, MP2) B->F G Higher Level Correction (HLC) H Final G4 Energy (Enthalpy of Formation) C->H D->H E->H F->H G->H

Caption: A simplified workflow for calculating thermochemical data using G4 theory.

Isodesmic and Homodesmotic Reactions

To improve the accuracy of less computationally expensive methods like DFT, isodesmic and homodesmotic reaction schemes are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation leads to a significant cancellation of systematic errors in the quantum chemical calculations, resulting in more reliable reaction enthalpies and, consequently, more accurate enthalpies of formation for the target molecule.

Substituent Effects on Thermochemical Properties

The electronic nature and position of substituents on the benzaldehyde ring have a profound impact on the molecule's thermodynamic stability.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO2) are strong EWGs. They destabilize the molecule by withdrawing electron density from the aromatic ring, leading to a less negative (or more positive) enthalpy of formation compared to unsubstituted benzaldehyde.[5][8]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and hydroxyl (-OH) are EDGs that donate electron density to the ring through resonance, thereby stabilizing the molecule and resulting in a more negative enthalpy of formation.[11][12]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. For example, o-hydroxybenzaldehyde is a liquid at room temperature due to the formation of a strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups. This internal stabilization is absent in the para isomer, which allows for stronger intermolecular hydrogen bonding, resulting in a higher melting point solid.[13] A recent study on para-substituted benzaldehydes showed that the strength of the push/pull electronic nature of the substituent significantly affects interactions with biomolecules like human serum albumin.[14]

Table 1: Selected Thermochemical Data for Substituted Benzaldehydes (kJ/mol at 298.15 K)

CompoundSubstituentPositionΔfH°(cr/l)Δsub/vapH°ΔfH°(g)
Benzaldehyde-H--87.1 (l)[15]50.3[15]-36.8[15]
4-Hydroxybenzaldehyde-OHpara---
4-Methoxybenzaldehyde-OCH3para-247.0 (l)[11]--
2-Nitrobenzaldehyde-NO2ortho-119.5 (cr)[5]99.1[5]-20.4[5]
3-Nitrobenzaldehyde-NO2meta-133.5 (cr)[5]100.2[5]-33.3[5]
4-Nitrobenzaldehyde-NO2para-138.8 (cr)[5]105.3[5]-33.5[5]

Note: Data is compiled from various sources and represents a selection of available literature values. A comprehensive database can be found in resources like the NIST Chemistry WebBook.

Applications in Drug Development and Process Safety

The practical implications of thermochemical data are far-reaching.

  • Drug Development: In medicinal chemistry, the thermodynamic stability of a drug candidate influences its solubility, crystal packing, and ultimately, its bioavailability. Structure-based design can utilize thermochemical data to optimize these properties.[16] For example, understanding the relative stabilities of different polymorphs of a drug substance is critical, as different crystalline forms can have vastly different dissolution rates and therapeutic efficacies.

  • Process Safety: Large-scale chemical synthesis requires a rigorous assessment of potential thermal hazards. The enthalpy of formation is a key parameter in calculating the heat of reaction, which is essential for designing cooling systems and preventing runaway reactions. Microscale combustion calorimetry, for instance, is a technique used to assess the flammability of materials.[17]

Conclusion

The thermochemical data of substituted benzaldehyde derivatives are of fundamental importance, providing a quantitative measure of their stability and reactivity. This guide has outlined the robust experimental and computational methodologies for obtaining this data. A deep understanding of the principles behind these techniques, from combustion calorimetry to high-level G4 calculations, empowers researchers to generate and interpret thermochemical data with confidence. The analysis of substituent effects reveals clear structure-property relationships that can be exploited in the rational design of molecules with tailored properties for applications in drug discovery, materials science, and chemical process development. As experimental and computational techniques continue to evolve, the accuracy and accessibility of thermochemical data will undoubtedly increase, further accelerating innovation in these fields.

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  • Meauring Enthalpy of Combustion Using Calorimetry | Energetics. (2023, December 20). YouTube. Retrieved from [Link]

  • Quantum chemistry composite methods. Wikipedia. Retrieved from [Link]

  • Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p... (2023, January 3). YouTube. Retrieved from [Link]

  • High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry. (2015, November 14). National Institute of Standards and Technology. Retrieved from [Link]

  • P-methoxybenzaldehyde patented technology retrieval search results. Eureka | Patsnap. Retrieved from [Link]

  • Thermal and Photoinduced Control of Relative Populations of 4-Methoxybenzaldehyde (p-Anisaldehyde) Conformers. CORE. Retrieved from [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Retrieved from [Link]

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Methodological & Application

A Modular Suzuki-Miyaura Coupling Strategy for the Synthesis of 2-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of 2-(3-Hydroxyphenyl)benzaldehyde, a valuable biaryl intermediate in medicinal chemistry and materials science. We present a robust and high-yielding protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed retrosynthetic analysis, step-by-step experimental procedures, mechanistic insights, and protocols for the preparation and handling of requisite precursors. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction and Strategic Overview

Biaryl scaffolds are privileged structures in numerous biologically active compounds and functional materials. The targeted molecule, this compound, combines the structural features of a biphenyl core with two distinct and synthetically versatile functional groups: a hydroxyl group and an aldehyde. This arrangement makes it a key building block for constructing more complex molecular architectures.

While several methods exist for forming carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, use of non-toxic and stable boronic acid reagents, and generally mild reaction conditions.[1][2] This makes it the strategy of choice for reliably coupling the two aromatic rings of the target molecule.

Our synthetic strategy involves the disconnection of the target molecule at the bond connecting the two phenyl rings. This retrosynthetic approach identifies two commercially available key precursors: 2-bromobenzaldehyde and (3-hydroxyphenyl)boronic acid . The subsequent palladium-catalyzed coupling reaction provides a direct and efficient route to the desired product.

G cluster_workflow Synthetic Workflow P1 Precursor 1: 2-Bromobenzaldehyde Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) P1->Coupling P2 Precursor 2: (3-Hydroxyphenyl)boronic acid P2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: Overall synthetic workflow for this compound.

Precursor Materials: Sourcing and Handling

The success of the synthesis relies on the quality of the starting materials. Both precursors are readily available from commercial suppliers.

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromobenzaldehyde6630-33-7C₇H₅BrO185.02
(3-Hydroxyphenyl)boronic acid87199-18-6C₆H₇BO₃137.93

2.1. 2-Bromobenzaldehyde This compound serves as the electrophilic partner in the coupling reaction.[3] It is a stable solid at room temperature. For long-term storage, it should be kept in a cool, dry place away from light.

2.2. (3-Hydroxyphenyl)boronic acid This compound is the nucleophilic partner.[4] Boronic acids are generally stable solids but can be susceptible to dehydration to form cyclic boroxines, especially upon heating. It is advisable to store them in a desiccator. While commercially available, it can also be synthesized from 3-bromophenol. This involves protection of the acidic phenolic proton (e.g., as a methoxymethyl ether or silyl ether), followed by lithium-halogen exchange or Grignard reagent formation, and subsequent reaction with a trialkyl borate.[5][6]

The Suzuki-Miyaura Cross-Coupling: Mechanism and Protocol

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a C-C bond by coupling an organoboron compound with an organohalide using a palladium(0) catalyst.[2]

3.1. The Catalytic Cycle: A Mechanistic Explanation Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde, forming a Pd(II) complex.[7]

  • Transmetalation: The hydroxyl groups of the boronic acid are activated by a base to form a boronate species. This species then transfers its aryl group (the 3-hydroxyphenyl moiety) to the Pd(II) complex, displacing the bromide.[8]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product_Out Ar¹-Ar² (Product) RedElim->Product_Out Ar1Br Ar¹-Br (2-Bromobenzaldehyde) Ar1Br->OxAdd Ar2BOH2 Ar²-B(OH)₂ ((3-Hydroxyphenyl)boronic acid) + Base Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

3.2. Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. All glassware should be oven-dried before use.

Materials and Reagents:

Reagent/MaterialQuantityMoles (mmol)Purpose
2-Bromobenzaldehyde925 mg5.0Electrophile
(3-Hydroxyphenyl)boronic acid828 mg6.0 (1.2 eq)Nucleophile
Tetrakis(triphenylphosphine)palladium(0)116 mg0.1 (2 mol%)Catalyst
Potassium Carbonate (K₂CO₃)2.07 g15.0 (3.0 eq)Base
1,4-Dioxane40 mL-Solvent
Deionized Water10 mL-Solvent
Ethyl Acetate~150 mL-Extraction Solvent
Brine (Saturated NaCl solution)~50 mL-Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)~5 g-Drying Agent
Silica Gel (230-400 mesh)As needed-Stationary Phase

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (925 mg, 5.0 mmol), (3-hydroxyphenyl)boronic acid (828 mg, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. The mixture should be sparged with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol). The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[9] Causality: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 25% ethyl acetate, is typically effective for separating the product from nonpolar impurities and any remaining starting materials.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Reagents:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

    • 2-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

    • Potassium Carbonate: Is a base and can cause irritation.

    • Organic Solvents: Dioxane and ethyl acetate are flammable and should be handled away from ignition sources in a well-ventilated area or fume hood.

  • Waste Disposal:

    • All organic solvents and reaction residues containing palladium should be collected in a designated halogenated waste container for heavy metals. Do not dispose of them down the drain.

    • Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Casiraghi, G., et al. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

  • CN111072698A - Preparation method of hydroxyphenylboronic acid. Google Patents.
  • Organic Syntheses Procedure: 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available from: [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • PubChem. 2-Bromobenzaldehyde. National Institutes of Health. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available from: [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available from: [Link]

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Application Notes and Protocols for the Synthesis of 2-Arylbenzaldehydes via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Arylbenzaldehydes and the Suzuki-Miyaura Advantage

2-Arylbenzaldehydes are a critical class of organic intermediates, serving as foundational scaffolds in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their inherent structural motif, featuring a biaryl system with a reactive aldehyde functionality, allows for diverse downstream transformations. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of these valuable compounds.[1][2] This Nobel Prize-winning methodology offers significant advantages, including mild reaction conditions, exceptional functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[3][4][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of 2-arylbenzaldehydes, offering detailed mechanistic insights, robust experimental protocols, and practical guidance for overcoming common challenges.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions.

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 (Base) PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 2-Arylbenzaldehyde (Ar-Ar') ArylHalide 2-Halobenzaldehyde (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A Deeper Dive into the Mechanistic Steps:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 2-bromobenzaldehyde or 2-chlorobenzaldehyde) to a low-valent palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[3] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled aryl groups from the palladium(II) complex, forming the desired C-C bond of the 2-arylbenzaldehyde product and regenerating the active palladium(0) catalyst.[6]

Navigating the Experimental Landscape: Key Parameters and Protocols

The success of a Suzuki-Miyaura coupling for 2-arylbenzaldehyde synthesis hinges on the judicious selection of several key parameters. The steric hindrance posed by the ortho-aldehyde group and potentially ortho-substituted coupling partners necessitates careful optimization.

Core Components and Their Strategic Selection
  • Palladium Precatalyst: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[7] These are typically reduced in situ to the active Pd(0) species.

  • Ligands: The Key to Success with Hindered Substrates: For sterically demanding couplings, such as those involving ortho-substituted reactants, the choice of phosphine ligand is paramount. Bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have proven to be exceptionally effective in promoting both the oxidative addition and reductive elimination steps.[8] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these challenging transformations.[3]

  • Base: The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[3] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can influence the reaction kinetics and should be chosen based on the specific substrates and solvent system.

  • Solvent: A variety of organic solvents are suitable for Suzuki-Miyaura couplings, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] The addition of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step.[6] The choice of solvent can also influence reaction selectivity.[9][10]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in Reaction Vessel start->reagents degas Degas the Mixture (e.g., Ar bubbling or freeze-pump-thaw) reagents->degas catalyst Add Palladium Precatalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat the Reaction Mixture with Vigorous Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Phenylboronic Acid

This protocol provides a reliable method for the synthesis of biphenyl-2-carbaldehyde, a common 2-arylbenzaldehyde.

Materials:

  • 2-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (1 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzaldehyde.

Protocol 2: Coupling of 2-Formylphenylboronic Acid with an Aryl Bromide

This alternative approach utilizes 2-formylphenylboronic acid as the boron-containing coupling partner.

Materials:

  • 2-Formylphenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv) to a reaction vial.

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction for consumption of the starting material.

  • After cooling, dilute the reaction with a suitable organic solvent and perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of 2-arylbenzaldehydes, highlighting the versatility of the Suzuki-Miyaura coupling.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001295Adapted from[8]
2-Chlorobenzaldehyde4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (3)Dioxane/H₂O1102488Adapted from
2-Iodobenzaldehyde2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (3)DMF90691Adapted from[11]
2-Bromobenzaldehyde2-Methylphenylboronic acidPd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3)THFRT1885[12]
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (0.01)-K₂CO₃ (2)EtOH/H₂O60298Adapted from[13]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and strategies to address them:

  • Low Yields:

    • Inefficient Catalysis: For sterically hindered substrates, ensure the use of an appropriate bulky, electron-rich ligand like SPhos or XPhos.[8] Consider increasing the catalyst and ligand loading slightly.

    • Incomplete Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[6] Ensure the reaction mixture is adequately degassed, as oxygen can deactivate the catalyst.

    • Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation or homocoupling.[6] Using a boronic ester (e.g., a pinacol ester) can enhance stability.[5]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction is not properly degassed or if a Pd(II) source is used without an efficient reduction to Pd(0).[6]

    • Dehalogenation of the Aryl Halide: This side reaction can be promoted by certain solvents and bases.[6] Careful selection of reaction conditions can minimize this pathway.

    • Aldehyde-Related Side Reactions: While the Suzuki-Miyaura coupling is generally tolerant of the aldehyde group, under certain conditions (e.g., prolonged heating in the presence of a strong base), aldol-type side reactions can occur.[11] Using milder bases and the lowest effective temperature can mitigate this. In some cases, simultaneous reduction of the aldehyde has been observed.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the synthesis of 2-arylbenzaldehydes. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct these valuable building blocks. The protocols and insights provided in this guide offer a solid foundation for successfully applying this important transformation in the laboratory.

References

  • Suzuki–Miyaura coupling of 2-bromopyridine 1b with 2-formylphenylboronic acid 2 under standard conditions, gives 2-[4-(2-pyridin-2-yl-benzyl)-pyridin-2-yl]benzoic acid 5b. (2025). Request PDF. [Link]

  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. (2025). Request PDF. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. (n.d.). ResearchGate. [Link]

  • Ito, H., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2593-2598. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Schüßler, F., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(16), 4446-4455. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Ali, S., et al. (2019). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 24(15), 2788. [Link]

  • Zhang, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(26), 3462-3464. [Link]

  • Cho, S. H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3954-3957. [Link]

  • Li, J., et al. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(13), 5321-5323. [Link]

  • Frija, L. M. T., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2333-2338. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024). ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (2019). ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025). Request PDF. [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (n.d.). Organic Chemistry Research. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). National Institutes of Health. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. [Link]

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Application Note & Protocol: Selective Formylation of 3-Hydroxyphenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Formylated Hydroxyphenyl Boronic Acids

3-Hydroxyphenyl boronic acid and its derivatives are invaluable building blocks in medicinal chemistry and organic synthesis. The introduction of a formyl (-CHO) group onto this scaffold generates a versatile intermediate, a hydroxy-formylphenyl boronic acid, which can undergo a wide array of subsequent chemical transformations. This dual functionality allows for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura coupling, and the formation of Schiff bases or other carbonyl derivatives. The strategic placement of the formyl group is paramount, as it dictates the trajectory of subsequent synthetic steps and ultimately influences the biological activity of the final molecule. This document provides a detailed protocol for the selective ortho-formylation of 3-hydroxyphenyl boronic acid, focusing on a robust and high-yielding method.

Understanding the Reaction: Regioselectivity in the Formylation of 3-Hydroxyphenyl Boronic Acid

The formylation of 3-hydroxyphenyl boronic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the boronic acid [-B(OH)₂] group.

  • The Hydroxyl Group: The -OH group is a powerful activating and ortho, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic system. This significantly enhances the nucleophilicity of the carbon atoms at the ortho (positions 2 and 4) and para (position 6) positions.

  • The Boronic Acid Group: The -B(OH)₂ group is a deactivating and meta-directing group due to its electron-withdrawing inductive effect.

In this case, the strong activating and directing effect of the hydroxyl group dominates. Therefore, electrophilic attack by the formylating agent is expected to occur primarily at the positions ortho and para to the hydroxyl group. Given that the boronic acid group is at position 3, the potential sites for formylation are positions 2, 4, and 6. Steric hindrance from the boronic acid group may influence the ratio of the resulting isomers.

Recommended Protocol: Magnesium-Mediated ortho-Formylation

Several methods exist for the direct formylation of phenols, including the Reimer-Tiemann and Duff reactions.[1][2] However, these methods often suffer from a lack of regioselectivity and can employ harsh reaction conditions. A more reliable and selective method for the ortho-formylation of phenols utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine base.[3][4][5] This method generally provides high yields of the desired salicylaldehydes.[6]

This protocol has been adapted for the formylation of 3-hydroxyphenyl boronic acid. The magnesium ion is believed to play a crucial role by forming a chelate with the phenolic oxygen, which not only enhances the nucleophilicity of the aromatic ring but also directs the formylation to the ortho position.[5]

Reaction Scheme

G cluster_products Potential Products 3-HPBA 3-Hydroxyphenyl boronic acid Product_1 2-Formyl-3-hydroxyphenyl boronic acid 3-HPBA->Product_1 ortho-formylation Product_2 4-Formyl-3-hydroxyphenyl boronic acid 3-HPBA->Product_2 ortho,para-formylation Reagents Paraformaldehyde, MgCl₂, Triethylamine

Caption: Proposed formylation of 3-hydroxyphenyl boronic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Hydroxyphenyl boronic acid137.941.38 g10.01.0
Anhydrous Magnesium Chloride (MgCl₂)95.211.90 g20.02.0
Paraformaldehyde(CH₂O)n0.90 g30.03.0
Triethylamine (Et₃N)101.192.8 mL20.02.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
1 M Hydrochloric Acid (HCl)-~30 mL--
Diethyl Ether-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.90 g, 20.0 mmol) and paraformaldehyde (0.90 g, 30.0 mmol).[7]

    • Purge the flask with dry nitrogen gas for 10-15 minutes.

    • Add anhydrous tetrahydrofuran (THF, 50 mL) via a syringe.[7]

  • Addition of Reagents:

    • While stirring the suspension, add triethylamine (2.8 mL, 20.0 mmol) dropwise via a syringe.[7]

    • Stir the mixture for 10 minutes at room temperature.

    • In a separate flask, dissolve 3-hydroxyphenyl boronic acid (1.38 g, 10.0 mmol) in a minimal amount of THF and add it dropwise to the reaction mixture.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 75-80 °C and heat the mixture to a gentle reflux.[7]

    • The reaction mixture will typically turn a bright yellow-orange color.[7]

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add diethyl ether (100 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and wash it three times with 1 M HCl (3 x 30 mL). Caution: Gas evolution (CO₂) may occur during the initial wash.

    • Wash the organic layer with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The addition of a small amount of acetic acid to the eluent can help to prevent streaking of the boronic acid on the column.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Workflow Diagram

G start Start setup Reaction Setup: - Add MgCl₂ and paraformaldehyde to a dry flask under N₂. - Add anhydrous THF. start->setup reagents Reagent Addition: - Add triethylamine dropwise. - Add 3-hydroxyphenyl boronic acid solution. setup->reagents reaction Reaction: - Heat to reflux (75-80 °C) for 4-6 hours. - Monitor by TLC. reagents->reaction workup Work-up: - Cool to room temperature. - Add diethyl ether. - Wash with 1 M HCl and brine. reaction->workup isolation Isolation: - Dry organic layer over MgSO₄. - Filter and concentrate. workup->isolation purification Purification: - Column chromatography or recrystallization. isolation->purification end End purification->end

Caption: Experimental workflow for the formylation of 3-hydroxyphenyl boronic acid.

Characterization of Products

The expected products are 2-formyl-3-hydroxyphenylboronic acid and 4-formyl-3-hydroxyphenylboronic acid. These can be characterized by standard analytical techniques:

  • ¹H NMR Spectroscopy: The presence of the aldehyde proton will be indicated by a singlet at approximately 9.5-10.5 ppm. The aromatic protons will show characteristic splitting patterns that can be used to determine the substitution pattern.

  • ¹³C NMR Spectroscopy: The aldehyde carbon will appear as a signal around 190-200 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the formylated product (C₇H₇BO₄, MW: 165.94) should be observed.[8]

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch will be present around 1650-1700 cm⁻¹.

Troubleshooting and Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The quality of the magnesium chloride is also crucial; use anhydrous beads if possible.[7]

  • Formation of Byproducts: Prolonged reaction times can lead to the formation of methoxymethyl ether byproducts.[7] Monitor the reaction closely by TLC to avoid over-running it.

  • Ipso-Substitution: There is a possibility of ipso-substitution, where the boronic acid group is replaced by the formyl group.[9] This would result in the formation of 3-hydroxybenzaldehyde. This can be minimized by using carefully controlled reaction conditions.

  • Purification Difficulties: Boronic acids can be challenging to purify by chromatography. The use of an acidic eluent can improve the separation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Hydrochloric acid is corrosive. Handle with care.

References

  • Google Patents. Preparation method of hydroxyphenylboronic acid. CN111072698A.
  • Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids. US6420597B2.
  • ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • ResearchGate. ortho-Formylation of oxygenated phenols. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220. Available at: [Link]

  • Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols. 1999, 53, 258-262. Available at: [Link]

  • Google Patents. Method for producing formylphenylboronic acids. US20040049050A1.
  • PubChem. 4-Formylphenylboronic Acid. CID 591073. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • Sciencemadness.org. The Reimer-Tiemann Reaction. Available at: [Link]

  • Cambridge University Press. Duff Reaction. Available at: [Link]

  • ResearchGate. Calculated geometries of 2-formylphenylboronic acid. Available at: [Link]

  • Grokipedia. Duff reaction. Available at: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available at: [Link]

Sources

The Versatile Scaffold: Applications of 2-(3-Hydroxyphenyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Biphenyl Aldehyde

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is a perpetual endeavor. 2-(3-Hydroxyphenyl)benzaldehyde, a biphenyl derivative featuring strategically placed hydroxyl and aldehyde functionalities, represents a promising yet underexplored starting material for drug discovery. Its unique structural architecture, combining the rigidity of the biphenyl core with the reactive potential of its functional groups, opens avenues for the synthesis of a diverse array of molecules with potential therapeutic applications. This guide provides an in-depth exploration of the prospective applications of this compound, focusing on its utility in the synthesis of bioactive chalcones and Schiff bases, and its potential as a fluorescent probe. While direct, field-proven examples for this specific molecule are emerging, the principles and protocols outlined herein are grounded in extensive research on structurally analogous compounds, offering a robust framework for its exploration in medicinal chemistry.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthetic and analytical protocols.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₂PubChem[1]
Molecular Weight 198.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 400750-67-6PubChem[1]
Appearance Not specified (typically a solid)-
Solubility Expected to be soluble in common organic solvents-

Application I: Synthesis of Bioactive Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of chalcones typically proceeds via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[2][3] this compound serves as an ideal aldehyde component in this reaction, with its biphenyl scaffold offering a unique steric and electronic profile to the resulting chalcone.

Causality Behind Experimental Choices in Chalcone Synthesis

The Claisen-Schmidt condensation is a robust and versatile reaction. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile necessary for the reaction to proceed.[4][5] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the base. The reaction temperature is a key parameter to control; lower temperatures can help to minimize side reactions and improve the yield and purity of the desired chalcone.

Experimental Workflow for Chalcone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Acetophenone Derivative Solvent_Base Ethanol + Aqueous NaOH/KOH Reactants->Solvent_Base Dissolve Stirring Stir at 0-25°C Solvent_Base->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Pour into ice water Monitoring->Quenching Precipitation Acidify with HCl Quenching->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with water Filtration->Washing Purification Recrystallize from Ethanol Washing->Purification

Caption: Workflow for the synthesis of chalcones from this compound.

Detailed Protocol for the Synthesis of a Hypothetical Chalcone Derivative

Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(3'-hydroxy-[1,1'-biphenyl]-2-yl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.98 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 30 mL of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous solution of NaOH.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Precipitation: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Synthesis of Bioactive Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[6][7][8] Schiff bases derived from various benzaldehydes have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[3][9] The aldehyde group of this compound provides a reactive site for the formation of Schiff bases with diverse primary amines, leading to the generation of novel compounds with potential therapeutic value.

Rationale for Experimental Design in Schiff Base Synthesis

The formation of a Schiff base is a reversible reaction that is typically catalyzed by either an acid or a base. The choice of catalyst and solvent can significantly influence the reaction rate and yield. In many cases, the reaction is carried out in a solvent that allows for the azeotropic removal of water, which drives the equilibrium towards the formation of the Schiff base. The hydroxyl group on the phenyl ring of this compound can also play a role in the reaction, potentially influencing the electronic nature of the aldehyde and the stability of the resulting Schiff base.

Experimental Workflow for Schiff Base Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Primary Amine Solvent_Catalyst Methanol/Ethanol + Glacial Acetic Acid (cat.) Reactants->Solvent_Catalyst Combine Reflux Reflux for 2-4 hours Solvent_Catalyst->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Pour into ice water Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry in vacuo Washing->Drying

Caption: General workflow for the synthesis of Schiff bases.

Detailed Protocol for the Synthesis of a Hypothetical Schiff Base Derivative

Objective: To synthesize (E)-2-(((3'-hydroxy-[1,1'-biphenyl]-2-yl)methylene)amino)phenol.

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reactant Combination: In a 50 mL round-bottom flask, dissolve 1.98 g (10 mmol) of this compound in 20 mL of methanol.

  • Addition of Amine and Catalyst: To this solution, add 1.09 g (10 mmol) of 2-aminophenol and a few drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven.

  • Characterization: Confirm the structure of the product using FT-IR, ¹H NMR, and mass spectrometry.

Application III: Potential as a Fluorescent Chemosensor

The development of fluorescent chemosensors for the detection of biologically and environmentally important species is a rapidly growing field of research. Molecules containing a fluorophore and a recognition site can exhibit changes in their fluorescence properties upon binding to a target analyte. Hydroxyphenyl derivatives are often employed in the design of fluorescent probes, particularly for the detection of metal ions.[7] The this compound scaffold possesses the necessary components for a potential fluorescent sensor: the biphenyl system can act as a fluorophore, while the hydroxyl and aldehyde groups can serve as a binding site for metal ions.

Proposed Mechanism of Fluorescence Sensing

The fluorescence of this compound could be modulated through several mechanisms upon binding to a metal ion, such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In a CHEF-based sensor, the binding of a metal ion to the hydroxyl and aldehyde groups could lead to a more rigid structure, reducing non-radiative decay pathways and thereby enhancing the fluorescence intensity.

Hypothetical Experimental Design for Metal Ion Sensing

G cluster_0 Probe Preparation cluster_1 Titration Experiment cluster_2 Fluorescence Measurement Probe_Solution Prepare stock solution of This compound in a suitable solvent (e.g., DMSO/Water) Titration Add increasing concentrations of metal ion solution to the probe solution Probe_Solution->Titration Incubation Incubate for a short period Titration->Incubation Excitation Excite the solution at the appropriate wavelength Incubation->Excitation Emission Record the fluorescence emission spectrum Excitation->Emission Analysis Plot fluorescence intensity vs. metal ion concentration Emission->Analysis

Caption: Workflow for evaluating the fluorescent sensing capabilities of this compound.

Protocol for Evaluating Metal Ion Sensing

Objective: To investigate the potential of this compound as a fluorescent sensor for a specific metal ion (e.g., Al³⁺).

Materials:

  • This compound

  • A selection of metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Buffer solution (e.g., HEPES)

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Prepare 10 mM stock solutions of the various metal salts in deionized water.

  • Working Solution Preparation: In a series of cuvettes, prepare working solutions by adding a small aliquot of the probe stock solution to a buffered aqueous solution (e.g., 10 µM probe in 10 mM HEPES buffer, pH 7.4, with 1% DMSO).

  • Fluorescence Titration: To each cuvette, add increasing amounts of the metal ion stock solution.

  • Measurement: After a brief incubation period, record the fluorescence emission spectrum of each solution using a fluorometer, with an appropriate excitation wavelength determined from an initial absorption spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and selectivity.

  • Selectivity Study: Repeat the experiment with other metal ions to assess the selectivity of the probe.

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. Its biphenyl structure, coupled with reactive hydroxyl and aldehyde groups, provides a foundation for the synthesis of a wide range of potentially bioactive molecules, including chalcones and Schiff bases. Furthermore, its inherent fluorescence and potential metal-binding sites make it an attractive candidate for the development of novel chemosensors. The protocols and application notes provided in this guide, while based on established chemical principles and research on analogous compounds, offer a solid starting point for researchers to unlock the full potential of this intriguing molecule. Future research should focus on the synthesis and rigorous biological evaluation of derivatives of this compound to validate its utility in drug discovery and diagnostics.

References

  • Edebi N. Vaikosen, Samuel J. Bunu, Oyeintonbara Miediegha, Uchechi P. Chilaka, Chibuzor E. Echendu, Cyril O. Usifoh. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Majid, A. M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5018.
  • Li, Y., Wang, Y., Yang, L., & Wang, J. (2021).
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology.
  • An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry.
  • Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. International Journal of Drug Development and Research.
  • Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Synthesis, characterization and biological activity of Schiff bases derived from heterocyclic compounds. Teikyo Medical Journal.
  • Claisen-Schmidt Condens
  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde.
  • Claisen-Schmidt Condens
  • Biological deeds of Biphenyl derivatives - A short Review. International Journal for Scientific Research & Development.
  • This compound. PubChem.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
  • Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applic
  • A Fluorescent Sensor for Trivalent Metal Ions and Colorimetric Sensor for Cu 2+ Based on a Novel Ferrocenyl Schiff Base Derivative.

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Application Note: A Validated GC-MS Protocol for the Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated protocol for the analysis of benzaldehyde and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Benzaldehyde derivatives are a critical class of aromatic aldehydes prevalent in pharmaceuticals, food and fragrance industries, and environmental samples. Their accurate quantification is paramount for quality control, safety assessment, and research. This document provides a step-by-step methodology, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the use of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization to enhance analyte stability and chromatographic performance.

Introduction: The Analytical Imperative for Benzaldehyde Derivatives

Benzaldehyde and its substituted analogues are foundational molecules in organic chemistry, with applications ranging from synthetic precursors in drug development to key components in flavor and fragrance formulations. However, their inherent reactivity and volatility can present analytical challenges.[1] Direct analysis is often complicated by their potential for oxidation to benzoic acid, instability at high temperatures, and the formation of oligomers during mass spectrometric ionization.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[2] It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] To overcome the challenges associated with direct aldehyde analysis, a derivatization step is often employed to convert the analytes into more stable and chromatographically amenable forms.[1][3]

This application note focuses on a field-proven protocol utilizing PFBHA as the derivatizing agent. PFBHA reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[4] This process not only improves the thermal stability of the analytes but also introduces a pentafluorobenzyl group, which enhances their detectability by electron capture detectors (ECD) and provides characteristic mass fragments for confident identification by MS.

Causality in Experimental Design: Why PFBHA Derivatization?

The choice of PFBHA as a derivatizing agent is a deliberate one, rooted in its chemical properties and the advantages it confers upon the analysis:

  • Enhanced Stability: Aldehydes can be susceptible to degradation during sample preparation and GC analysis. The formation of an oxime derivative significantly increases the stability of the molecule, preventing oxidation and other unwanted reactions.[4]

  • Improved Volatility and Chromatography: The PFBHA derivatives are generally more volatile and exhibit better chromatographic behavior, leading to sharper, more symmetrical peaks and improved separation from matrix components.[4]

  • Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivatives particularly sensitive to electron capture negative ionization (ECNI) MS, although electron ionization (EI) is also commonly and effectively used.

  • Characteristic Mass Spectra: The PFBHA oximes produce predictable and distinct fragmentation patterns in the mass spectrometer, facilitating unambiguous identification. Key fragments include the molecular ion and ions resulting from the loss of specific moieties like NO, C₆F₅CH₂, and C₆F₅CH₂NO.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating quality control measures and offering clear checkpoints to ensure data integrity.

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (DCM), Methanol (all GC grade or higher)

  • Reagents:

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, ≥99%)

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Standards:

    • Benzaldehyde and its derivatives of interest (high purity)

    • Internal Standard (IS): Benzaldehyde-d6 or a suitable non-interfering compound.

Sample Preparation and Extraction

The extraction procedure will vary depending on the sample matrix. The following is a general liquid-liquid extraction (LLE) protocol suitable for aqueous samples. For solid samples, an initial solvent extraction (e.g., with DCM or methanol) will be necessary.

  • Sample Collection: Collect samples in clean, amber glass vials to prevent photodegradation.

  • pH Adjustment: Adjust the pH of the aqueous sample to approximately 4 with HCl. This weakly acidic condition is optimal for the derivatization reaction.[6]

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., benzaldehyde-d6).

  • Extraction (for complex matrices): For samples with significant matrix interference, perform a preliminary extraction of the underivatized aldehydes into an organic solvent like dichloromethane.

PFBHA Derivatization Protocol
  • Reagent Preparation: Prepare a 1-10 mg/mL solution of PFBHA in high-purity water or methanol. The optimal concentration may need to be determined empirically, with a concentration of around 1 mM often being a good starting point.[7]

  • Reaction: To the sample (or sample extract), add an excess of the PFBHA solution. A typical procedure involves adding 20 µL of a 1% (w/v) PFBHA solution to a 5 mL sample.[6]

  • Incubation: Cap the vial tightly and incubate the reaction mixture. Optimal conditions are typically 60-70°C for 10-30 minutes.[6][8] The reaction can also proceed at room temperature over a longer period (e.g., 24-48 hours).[7]

  • Extraction of Derivatives: After cooling to room temperature, extract the PFBHA-oxime derivatives from the aqueous phase using an immiscible organic solvent such as hexane or ethyl acetate.[6][7] Perform the extraction two to three times for quantitative recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.[7] If necessary, concentrate the extract to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.[7]

Caption: Experimental workflow for GC-MS analysis of benzaldehyde derivatives.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of benzaldehyde-PFBHA derivatives. Optimization may be required based on the specific instrument and analytes.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides good separation for a wide range of analytes.[9] A polar column like a PEG-based phase can also be used.[10]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures complete vaporization of the derivatives.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Oven Program Initial: 50-70°C (hold 2 min) Ramp: 10-15°C/min to 280-300°C Hold: 5-10 minA temperature ramp allows for the separation of compounds with different boiling points.[9][10]
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°C (EI)Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis Selected Ion Monitoring (SIM) for quantitative analysisFull scan is used for identification, while SIM mode increases sensitivity for target compounds.
Data Analysis and Quantification
  • Qualitative Analysis: Identify the benzaldehyde-PFBHA oxime derivatives by comparing their retention times and mass spectra with those of authentic standards. The mass spectrum of the benzaldehyde-PFBHA derivative will show a characteristic molecular ion at m/z 301.[5] Other significant fragments include ions at m/z 181 ([C₆F₅CH₂]⁺) and the loss of NO (m/z 271).[5] For underivatized benzaldehyde, the molecular ion is at m/z 106, with major fragments at m/z 105 and 77 ([C₆H₅]⁺).[11] Utilize a comprehensive mass spectral library such as the NIST/EPA/NIH library for confirmation.[11]

  • Quantitative Analysis: Create a calibration curve by analyzing a series of standards of known concentrations containing the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the samples can then be determined from this calibration curve.

Method Validation: Ensuring Trustworthiness

A thorough method validation is crucial to ensure the reliability of the analytical results. The following parameters should be assessed:

  • Linearity: The method should be linear over the expected concentration range of the samples. A correlation coefficient (r²) of >0.995 is typically desired.

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries between 80-120% are generally acceptable.

  • Precision: Assessed by replicate analyses of a sample. The relative standard deviation (RSD) should typically be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion: A Framework for Confident Analysis

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of benzaldehyde derivatives. By employing PFBHA derivatization, this method overcomes the inherent challenges of analyzing these reactive compounds, leading to a stable, sensitive, and reliable analytical workflow. The provided step-by-step guide, from sample preparation to data analysis, coupled with the rationale behind the experimental choices, empowers researchers to confidently implement and adapt this protocol for their specific applications in pharmaceutical, environmental, and food science research.

Caption: Logical relationship of the analytical strategy.

References

  • Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989-5003. [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?[Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Kus, S. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Isidorov, V. A., & Zenkevich, I. G. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2759. [Link]

  • Seaman, V. Y., et al. (2006). Effect of PFBHA concentration on carbonyl derivatization yield for a variety of carbonyl species. ResearchGate. [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Rocío-Bautista, P., et al. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooled Extractions and GC-MS Analysis. Molecules, 28(14), 5462. [Link]

  • Sjerps, M. J., et al. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recovery of benzaldehyde from aqueous streams using extractant impregnated resins. [Link]

  • Hrtánek, P., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Environmental Research and Public Health, 17(16), 5732. [Link]

  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1433-1447. [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • ResearchGate. (n.d.). Recovery of benzaldehyde from aqueous streams using extractant impregnated resins. [Link]

  • Scribd. (n.d.). VIII. Benzaldehid GC. [Link]

Sources

Application Note and Protocol for the Intramolecular Condensation of 2-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental procedure for the intramolecular condensation of 2-(3-Hydroxyphenyl)benzaldehyde. This reaction is a pivotal step in the synthesis of substituted dibenzofurans, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The protocol detailed herein focuses on an acid-catalyzed intramolecular cyclization, a robust method for the formation of the dibenzofuran core. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and a framework for the successful execution and validation of this important transformation.

Introduction: The Significance of Dibenzofuran Synthesis

Dibenzofurans are a prominent class of oxygen-containing heterocyclic compounds characterized by a furan ring fused to two benzene rings. This structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological activities, including anticancer and antibacterial properties.[1] The synthesis of substituted dibenzofurans is, therefore, a subject of considerable interest in the development of novel therapeutic agents and functional materials.

One of the key strategies for the construction of the dibenzofuran skeleton involves the intramolecular cyclization of appropriately substituted biphenyl precursors.[2] this compound represents an ideal substrate for such a transformation, possessing both an electrophilic aldehyde and a nucleophilic phenol ring in close proximity, predisposing it to an intramolecular condensation reaction.

This application note will focus on a proposed acid-catalyzed intramolecular cyclization of this compound to yield a hydroxylated dibenzofuran. The causality behind the choice of an acid catalyst lies in its ability to activate the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack by the electron-rich hydroxyphenyl ring.

Reaction Mechanism and Pathway

The proposed intramolecular condensation of this compound proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, PPA). This step significantly increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Attack: The electron-rich hydroxyphenyl ring, activated by the hydroxyl group, acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon. This cyclization step forms a new carbon-carbon bond and a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity and form the stable dibenzofuran ring system.

Caption: Proposed mechanism for the acid-catalyzed intramolecular condensation.

Experimental Protocol

This protocol outlines a proposed method for the acid-catalyzed intramolecular condensation of this compound. The parameters have been selected based on established principles for similar cyclization reactions.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%(Specify)
Polyphosphoric Acid (PPA)Assay ≥83% P₂O₅(Specify)
Dichloromethane (DCM)Anhydrous, ≥99.8%(Specify)
Saturated Sodium Bicarbonate SolutionACS Reagent(Specify)
Anhydrous Magnesium Sulfate≥97%(Specify)
Ethyl AcetateHPLC Grade(Specify)
HexanesHPLC Grade(Specify)
Equipment
  • Round-bottom flask (50 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.05 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (10 g) to the flask. Note: PPA is viscous and should be handled with care in a fume hood.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression. The reaction is anticipated to be complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice (100 g). Caution: This quenching step can be exothermic.

    • Stir the mixture until the PPA is fully dissolved.

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

experimental_workflow start 1. Add this compound to flask add_catalyst 2. Add Polyphosphoric Acid start->add_catalyst react 3. Heat to 120 °C and stir add_catalyst->react monitor 4. Monitor by TLC react->monitor workup 5. Quench with ice, extract with DCM monitor->workup purify 6. Purify by column chromatography workup->purify characterize 7. Characterize the product purify->characterize

Caption: Experimental workflow for the intramolecular condensation.

Characterization and Data Analysis

The successful synthesis of the hydroxydibenzofuran product should be confirmed through a combination of spectroscopic techniques.

Expected Spectroscopic Data
TechniqueStarting Material (this compound)Product (Hydroxydibenzofuran)
¹H NMR Aldehyde proton (singlet, ~9.9 ppm), aromatic protons (multiplets, ~6.8-7.8 ppm), phenolic proton (broad singlet, ~5-6 ppm).Absence of the aldehyde proton signal. Aromatic protons will show a different splitting pattern. The phenolic proton signal will remain.
¹³C NMR Carbonyl carbon (~192 ppm), aromatic carbons (~115-160 ppm).Absence of the carbonyl carbon signal. Appearance of new quaternary carbon signals in the aromatic region corresponding to the fused ring system.
FT-IR Strong C=O stretch (~1680 cm⁻¹), broad O-H stretch (~3300 cm⁻¹).Disappearance of the C=O stretch. The broad O-H stretch will persist.
Mass Spec Molecular ion peak corresponding to the mass of the starting material (C₁₃H₁₀O₂).Molecular ion peak corresponding to the mass of the product (C₁₃H₈O₂), reflecting the loss of a water molecule from the starting material.

Note: The exact chemical shifts and absorption frequencies will depend on the specific substitution pattern of the final product and the solvent used for analysis.[5][6][7]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst.Increase reaction time and/or temperature. Ensure the PPA used is of high quality and has not absorbed atmospheric moisture.
Low Yield Suboptimal reaction conditions. Decomposition of starting material or product.Perform a temperature and catalyst loading screen to find the optimal conditions. Ensure the workup is performed promptly after the reaction.
Formation of Side Products Polymerization or intermolecular condensation.Use high dilution conditions to favor the intramolecular reaction. Lowering the reaction temperature might also reduce side reactions.

Conclusion

The acid-catalyzed intramolecular condensation of this compound provides a direct and efficient route to the synthesis of valuable hydroxydibenzofuran scaffolds. The protocol described in this application note, while a proposed methodology, is grounded in established principles of organic synthesis and provides a solid foundation for further exploration and optimization. Careful execution of the experimental procedure and thorough characterization of the final product are paramount to achieving the desired outcome. This reaction is a testament to the power of intramolecular transformations in the construction of complex molecular architectures relevant to drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]

  • SATHEE. (n.d.). Aldol Condensation.
  • Song, S.-Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Chemistry LibreTexts. (2020, May 30). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules.
  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Journal of the Chemical Society B. (n.d.). The aldol stage of the Perkin reaction.
  • Davis, H. L. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]

  • Ruan, Z., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
  • Magritek. (n.d.). The Aldol Condensation.
  • National Institutes of Health. (n.d.).
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • Chemistry LibreTexts. (2025, January 19). The Robinson Annulation Reaction. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-(4-hydroxyphenyl)
  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
  • Cole-Parmer. (n.d.). Aldol Condensation.
  • SATHEE JEE. (n.d.). Perkin Reaction Mechanism.
  • Unknown. (n.d.). Aldol Reaction.
  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Kobayashi, K., et al. (2015). Synthesis of 1,3‐Dihydro‐3‐oxo‐2‐benzofuran‐1‐carboxylates via Intramolecular Cyclization of 2‐[2‐(Dimethoxymethyl)
  • ACS Publications. (n.d.). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A.
  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Chemistry - The Central Science. (2023, January 15). Perkin condensation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.).
  • NROChemistry. (n.d.).
  • ChemicalBook. (n.d.). 2,3,4-Trihydroxybenzaldehyde(2144-08-3) 1H NMR.
  • PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Beaudry Research Group. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Khan Academy. (n.d.). Robinson Annulation [Video]. YouTube. [Link]

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Application Note: A Multi-faceted Approach to Purity Assessment of Synthetic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthetic Aldehydes

Synthetic aldehydes are indispensable building blocks in the pharmaceutical, fragrance, and polymer industries. Their high reactivity, stemming from the electrophilic carbonyl carbon, makes them valuable intermediates but also susceptible to a variety of side reactions, leading to the formation of impurities.[1] These impurities can significantly impact the quality, safety, and efficacy of the final product. For instance, in drug development, even trace levels of reactive impurities can lead to the degradation of the active pharmaceutical ingredient (API), formation of toxic byproducts, or altered drug product performance.[2][3] Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint but a cornerstone of robust product development and regulatory compliance.

This application note provides a comprehensive guide to the principal analytical techniques for determining the purity of synthetic aldehydes. We will delve into the mechanistic basis of each technique, provide detailed, field-tested protocols, and discuss their relative merits and limitations to empower researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

Understanding the Impurity Landscape

A successful purity assessment strategy begins with an understanding of the potential impurities that may be present. Organic impurities in synthetic aldehydes can be broadly categorized as:

  • Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[4]

  • Degradation Products: Aldehydes are prone to oxidation, forming the corresponding carboxylic acids. They can also undergo self-condensation reactions (e.g., aldol condensation) or polymerization, particularly under non-optimal storage conditions.[5][6]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[7]

  • Water Content: Water can affect the stability and reactivity of aldehydes and is a critical parameter to control.

A logical approach to purity assessment involves a combination of techniques to create a comprehensive profile of the aldehyde, quantifying the main component while identifying and quantifying all significant impurities.

G cluster_0 Purity Assessment Strategy cluster_1 Analytical Techniques Start Synthetic Aldehyde Sample Identify Identify Potential Impurities (Process, Degradation, etc.) Start->Identify Select Select Appropriate Analytical Techniques Identify->Select Validate Method Validation (ICH/USP) Select->Validate GC Gas Chromatography (GC) - Volatile Impurities - Derivatization for polar aldehydes Select->GC HPLC High-Performance Liquid Chromatography (HPLC) - Non-volatile impurities - Derivatization for UV detection Select->HPLC qNMR Quantitative NMR (qNMR) - Absolute Purity - Structural confirmation Select->qNMR Titration Titration Methods - Assay of Aldehyde Content - Water Content (Karl Fischer) Select->Titration Analyze Perform Analysis Validate->Analyze Report Report Purity & Impurity Profile Analyze->Report

Figure 1: A logical workflow for the comprehensive purity assessment of synthetic aldehydes.

Gas Chromatography (GC): The Workhorse for Volatile Components

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of many synthetic aldehydes and their volatile impurities.

Principle of Operation

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its wide linear range and high sensitivity to organic compounds. For identification, a Mass Spectrometer (MS) provides structural information.

The Necessity of Derivatization

While some volatile aldehydes can be analyzed directly, many, especially polar or less volatile ones, benefit from derivatization.[8] Derivatization is a chemical modification of the analyte to enhance its analytical properties. For aldehydes in GC analysis, the primary goals of derivatization are to:

  • Increase Volatility and Thermal Stability: By converting the polar carbonyl group into a less polar, more stable functional group.

  • Improve Chromatographic Peak Shape: Reducing tailing caused by interactions with the column.

  • Enhance Detector Response: Particularly for detectors like the Electron Capture Detector (ECD).

Common derivatizing agents for aldehydes in GC include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and other oxime-forming reagents.[9][10] PFBHA reacts with the carbonyl group to form a stable oxime derivative that is highly volatile and amenable to GC analysis.[2][3]

G Aldehyde Aldehyde (R-CHO) Reaction Derivatization Reaction (Oxime Formation) Aldehyde->Reaction PFBHA PFBHA Reagent PFBHA->Reaction Oxime PFBHA-Oxime Derivative (Volatile & Stable) Reaction->Oxime GC_Analysis GC-FID/MS Analysis Oxime->GC_Analysis

Figure 2: The derivatization of an aldehyde with PFBHA for GC analysis.

Protocol: Purity of an Aliphatic Aldehyde by GC-FID with PFBHA Derivatization

This protocol is designed for the quantification of a C6-C12 aliphatic aldehyde and its related volatile impurities.

1. Reagents and Materials:

  • Aldehyde sample and reference standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Internal Standard (e.g., undecane)

  • GC vials with crimp caps

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve undecane in toluene to a concentration of approximately 1 mg/mL.

  • PFBHA Reagent Solution: Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Calibration Standards: Accurately weigh the aldehyde reference standard into a series of vials. Add a fixed volume of the internal standard stock solution and varying amounts of toluene to create a calibration curve over the desired concentration range.

  • Sample Solution: Accurately weigh the aldehyde sample into a vial and add the same fixed volume of the internal standard stock solution and toluene as used for the standards.

3. Derivatization Procedure:

  • To each standard and sample vial, add 100 µL of the PFBHA reagent solution.

  • Cap the vials tightly and heat at 70°C for 30 minutes.

  • Allow the vials to cool to room temperature before analysis.

4. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

5. Data Analysis:

  • Calculate the response factor for the aldehyde relative to the internal standard using the calibration standards.

  • Determine the concentration of the aldehyde in the sample using the calculated response factor.

  • Calculate the purity as a percentage of the main component. Impurities can be quantified as a percentage of the total area or against a reference standard if available.

Causality and Self-Validation: The use of an internal standard corrects for variations in injection volume and detector response, ensuring the robustness of the method. The calibration curve validates the linearity of the detector response over the concentration range of interest.

High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities

HPLC is a cornerstone technique for the purity assessment of a wide range of pharmaceutical compounds, including aldehydes. It is particularly well-suited for analyzing non-volatile or thermally labile impurities that are not amenable to GC.

Principle of Operation

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The separation can be based on polarity (normal and reversed-phase), ion-exchange, or size exclusion. For aldehydes, reversed-phase HPLC is most common. Detection is typically performed using a UV-Vis detector.

Derivatization for Enhanced Detection

Many simple aliphatic aldehydes lack a strong chromophore, resulting in poor sensitivity with UV detection.[2] To overcome this, derivatization with a UV-active reagent is employed. The most widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).[2] DNPH reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance in the UV-Vis region (around 360 nm), significantly enhancing detection sensitivity.[2] This method is so well-established that it forms the basis of official methods, such as EPA Method 8315A.[10]

Protocol: Impurity Profiling by HPLC-UV with DNPH Derivatization

This protocol is adapted from established methods for the analysis of carbonyl compounds.[10]

1. Reagents and Materials:

  • Aldehyde sample and reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Hydrochloric acid (catalyst)

  • Ultrapure water

  • C18 Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 1% v/v perchloric acid). This solution should be freshly prepared and protected from light.

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh the aldehyde reference standard and dissolve it in acetonitrile to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create a calibration curve.

  • Sample Solution: Accurately weigh the aldehyde sample and dissolve it in acetonitrile to a concentration within the calibration range.

4. Derivatization Procedure:

  • In a vial, mix 1 mL of each standard or sample solution with 1 mL of the DNPH solution.

  • Cap the vial and allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40-60°C) for a shorter period (e.g., 30 minutes) to ensure complete reaction.[2]

  • The resulting solution containing the DNPH-hydrazone derivatives can be directly injected or further diluted with the mobile phase if necessary.

5. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 acetonitrile:water, and ramp to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10-20 µL

6. Data Analysis and Validation:

  • The purity of the aldehyde is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Impurities are reported as area percentages. If the identity of an impurity is known and a reference standard is available, it can be quantified using a calibration curve.

  • Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[11][12][13][14]

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method of measurement that can determine the purity of a substance without the need for a reference standard of the analyte itself.[15][16][17]

The qNMR Advantage

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By co-dissolving a known mass of the aldehyde sample with a known mass of a certified internal standard of high purity in a deuterated solvent, the purity of the aldehyde can be calculated directly from the integral ratios of specific, well-resolved signals from the analyte and the internal standard.[15][19]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require a specific reference standard for the analyte.

  • High Specificity: Provides structural information, confirming the identity of the analyte and potentially identifying impurities.

  • Non-destructive: The sample can be recovered after analysis.

Protocol: Purity Determination by ¹H qNMR

1. Materials and Reagents:

  • Aldehyde sample

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone). The standard must be stable, non-reactive with the sample, and have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • High-quality NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the certified internal standard into a clean, dry vial.

  • Accurately weigh approximately 10-20 mg of the aldehyde sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.

  • Key Parameters for Quantification:

    • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • 90° Pulse Angle: Ensure accurate and uniform excitation.

    • Sufficient Number of Scans: To achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • No Zero-Filling or Apodization Functions: That distort the signal integrals. A small line broadening (e.g., 0.3 Hz) may be applied to improve S/N.[20]

4. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

  • Integrate the selected signals accurately.

  • Calculate the purity of the aldehyde using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Self-Validation: The use of a certified internal standard provides traceability. Analyzing multiple, distinct signals from the analyte molecule should yield consistent purity values, providing an internal cross-validation of the result.

Titrimetric and Other Methods

Hydroxylamine Hydrochloride Titration

For a rapid assay of the total aldehyde content, a titration method based on the reaction with hydroxylamine hydrochloride can be used. The aldehyde reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid, which can then be titrated with a standardized base.

Reaction: R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

This method is less specific than chromatographic techniques but provides a quick and cost-effective way to determine the overall aldehyde content.

Karl Fischer Titration for Water Content

Water is a common and critical impurity in synthetic aldehydes. Karl Fischer titration is the gold standard for its determination. However, aldehydes can interfere with conventional Karl Fischer reagents by forming acetals, which consumes the aldehyde and produces additional water, leading to erroneously high results.[21] To circumvent this, specialized Karl Fischer reagents designed for aldehydes and ketones, which suppress these side reactions, must be used.[21] Performing the titration at sub-ambient temperatures can further improve accuracy.[22]

Comparison of Techniques and Data Summary

Choosing the right analytical technique depends on the specific requirements of the analysis. A combination of methods often provides the most complete picture of purity.

Technique Primary Application Advantages Limitations Typical LOD/LOQ
GC-FID/MS Volatile impurities, Purity assay of volatile aldehydesHigh resolution and sensitivity, Established methods, MS provides identificationRequires derivatization for polar/non-volatile aldehydes, Thermally labile compounds may degrade0.001 - 10 ppm (analyte dependent)[9][21]
HPLC-UV Non-volatile impurities, Purity assayWide applicability, Robust and reproducible, Good for thermally labile compoundsRequires derivatization for aldehydes without a chromophore, Lower resolution than capillary GC0.1 - 5 ppm (with DNPH derivatization)[2][21]
qNMR Absolute purity determination, Structural confirmationNo analyte-specific reference standard needed, High precision and accuracy, Provides structural informationLower sensitivity than chromatographic methods, Requires expensive instrumentation, Potential for signal overlap~0.1% (w/w)
Titration Assay of total aldehyde content, Water content (Karl Fischer)Rapid, Low cost, Simple instrumentationNon-specific (assay), Prone to interferences (Karl Fischer)N/A (Assay method)

Conclusion and Recommendations

The purity assessment of synthetic aldehydes is a multi-faceted task that requires a thoughtful and strategic application of various analytical techniques.

  • For a comprehensive impurity profile , a combination of GC-MS (for volatile impurities) and HPLC-UV (for non-volatile impurities), both often requiring derivatization, is recommended.

  • For an accurate and absolute purity assignment , qNMR stands out as a powerful, primary method that provides orthogonal data to chromatographic techniques, thereby increasing confidence in the final purity value.

  • Titrimetric methods , including Karl Fischer titration, serve as essential, cost-effective tools for determining total aldehyde content and water content, respectively.

All analytical procedures used for purity determination must be validated according to the guidelines set forth by regulatory bodies like the ICH and USP to ensure they are fit for their intended purpose.[11][12] By integrating these techniques into a cohesive analytical strategy, researchers and drug development professionals can ensure the quality, consistency, and safety of their synthetic aldehydes, paving the way for successful downstream applications.

References

  • Li, Y., et al. (2007). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. American Association of Pharmaceutical Scientists. Available at: [Link]

  • Li, Z., et al. (2007). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Saleh, M. A., et al. (2022). Aldehydes: What We Should Know About Them. Molecules. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • Mettler Toledo. Water Content in Ketones and Aldehydes by Karl Fischer Titration. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of analytical procedures Q2(R2). Available at: [Link]

  • United States Pharmacopeia (USP). (2014). <476> Organic Impurities in Drug Substances and Drug Products. Available at: [Link]

  • Ho, T. D., et al. (2014). Simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Journal of Chromatography B. Available at: [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Akyüz, M., & Ata, Ş. (2006). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Chromatographia. Available at: [Link]

  • United States Pharmacopeia (USP). <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of analytical procedures: text and methodology Q2(R1). Available at: [Link]

  • Saleh, M. A., et al. (2022). Aldehydes: What We Should Know About Them. IRIS UNIBAS. Available at: [Link]

  • Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America. Available at: [Link]

  • Restek. GC Derivatization. Available at: [Link]

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Al-Huniti, M. H., et al. (2007). Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • United States Pharmacopeia (USP). <467> Organic Volatile Impurities. Available at: [Link]

  • Dong, M. W. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • AMS Bio. (2022). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Shimadzu. (2019). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Available at: [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]

  • United States Pharmacopeia (USP). <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. Available at: [Link]

  • Nasiri, A., et al. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Available at: [Link]

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Application Notes and Protocols: Exploring the Potential of 2-(3-Hydroxyphenyl)benzaldehyde in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Hydroxyphenyl)benzaldehyde as a scaffold for the development of novel enzyme inhibitors. While direct literature on the enzyme inhibitory activity of this specific molecule is nascent, its structural motifs—a biphenyl core with hydroxyl and aldehyde functionalities—are present in a variety of known bioactive compounds. This suggests a strong rationale for its investigation against a range of enzymatic targets. These application notes will therefore serve as a practical and theoretical framework for the synthesis, purification, and evaluation of this compound and its analogues as potential enzyme inhibitors. We present detailed, field-proven protocols for the chemical synthesis of the parent compound, as well as robust, step-by-step assays for screening its inhibitory activity against therapeutically relevant enzymes, including aldose reductase and cholinesterases. Furthermore, we provide a guide to the kinetic analysis of inhibition data, enabling the elucidation of the mechanism of action. This document is designed to empower researchers to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of many diseases. Small molecules that can selectively modulate enzyme activity are therefore of immense therapeutic value.

This compound presents a compelling, yet underexplored, scaffold for the development of such inhibitors. Its structure combines two key pharmacophores:

  • A Benzaldehyde Moiety: Aldehydes are known to be reactive functional groups that can participate in various interactions with enzyme active sites, including the formation of reversible covalent bonds (e.g., Schiff bases with lysine residues) or acting as hydrogen bond acceptors. Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including glutathione peroxidase and tyrosinase[1].

  • A Hydroxylated Biphenyl Structure: The biphenyl scaffold provides a rigid, three-dimensional framework that can be functionalized to achieve specific interactions within an enzyme's binding pocket. The hydroxyl group is a key hydrogen bond donor and acceptor, and its position on the phenyl ring can significantly influence binding affinity and selectivity. Related dihydroxybenzaldehydes have demonstrated antimicrobial activities, suggesting interactions with microbial enzymes[2].

Given these structural features, this compound is a prime candidate for screening against enzymes where interactions with aromatic systems and hydrogen bonding are crucial for substrate recognition and catalysis. This document will focus on providing the tools to investigate its potential against two important classes of enzymes: aldose reductase, a key target in diabetic complications, and cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are central to the treatment of Alzheimer's disease and other neurological disorders.

Synthesis and Characterization of this compound

For researchers who wish to synthesize the compound in-house, a reliable method is crucial. While various methods for the synthesis of hydroxybenzaldehydes have been reported, the Suzuki-Miyaura cross-coupling reaction offers a versatile and high-yielding approach for constructing the biphenyl core of this compound.[1][3][4][5]

Proposed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde This compound This compound 2-Bromobenzaldehyde->this compound Pd(OAc)2, PPh3, K2CO3 (3-Hydroxyphenyl)boronic acid Toluene/H2O

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight
2-Bromobenzaldehyde529-24-8185.02 g/mol
(3-Hydroxyphenyl)boronic acid89466-09-1137.94 g/mol
Palladium(II) acetate3375-31-3224.50 g/mol
Triphenylphosphine603-35-0262.29 g/mol
Potassium carbonate584-08-7138.21 g/mol
Toluene108-88-392.14 g/mol
Deionized Water7732-18-518.02 g/mol

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (3-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed 4:1 mixture of toluene and deionized water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Commercial Availability

For researchers who prefer to purchase the compound, this compound is commercially available from several chemical suppliers. It is advisable to obtain a certificate of analysis to confirm the purity of the purchased material.

Protocols for Enzyme Inhibition Assays

The following protocols provide detailed, step-by-step methods for screening this compound for its inhibitory activity against aldose reductase, acetylcholinesterase, and butyrylcholinesterase.

Aldose Reductase Inhibition Assay

Principle:

Aldose reductase catalyzes the reduction of aldehydes, including glucose, to their corresponding alcohols, utilizing NADPH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺. An inhibitor of aldose reductase will slow down the rate of NADPH consumption.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer - NADPH Solution - Aldose Reductase - Substrate (DL-Glyceraldehyde) - Test Compound Stock B Dispense Reagents into 96-well Plate (or Cuvettes) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 340 nm D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

Workflow for Aldose Reductase Inhibition Assay.

Materials:

ReagentFinal Concentration
Potassium Phosphate Buffer (pH 6.2)67 mM
NADPH0.1 mM
DL-Glyceraldehyde (Substrate)10 mM
Aldose Reductase (from rat lens)As required
This compoundVariable
DMSO (for compound dissolution)<1% (v/v)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the test compound by diluting the stock solution in potassium phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (96-well plate format):

    • Blank: 170 µL buffer, 10 µL DMSO, 20 µL NADPH solution.

    • Control (No Inhibitor): 160 µL buffer, 10 µL DMSO, 20 µL NADPH solution, 10 µL enzyme solution.

    • Test Compound: 150 µL buffer, 10 µL test compound solution, 20 µL NADPH solution, 10 µL enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution to all wells except the blank.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)

Principle:

This colorimetric assay, developed by Ellman, measures the activity of cholinesterases.[3][4][5][6][7][8] The enzyme hydrolyzes a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of color formation.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Tris-HCl Buffer - DTNB Solution - Enzyme (AChE or BChE) - Substrate (ATChI or BTChI) - Test Compound Stock B Dispense Buffer, DTNB, and Test Compound/Control into Plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

Workflow for Cholinesterase Inhibition Assay.

Materials:

ReagentFinal Concentration
Tris-HCl Buffer (pH 8.0)50 mM
DTNB0.3 mM
Acetylthiocholine Iodide (ATChI) for AChE0.5 mM
S-Butyrylthiocholine Iodide (BTChI) for BChE0.5 mM
Acetylcholinesterase (from electric eel)As required
Butyrylcholinesterase (from equine serum)As required
This compoundVariable
DMSO (for compound dissolution)<1% (v/v)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the test compound by diluting the stock solution in Tris-HCl buffer.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 140 µL Tris-HCl buffer

      • 20 µL DTNB solution

      • 10 µL of the test compound solution (or buffer for control).

  • Enzyme Addition and Pre-incubation: Add 10 µL of the respective enzyme solution (AChE or BChE) to each well. Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATChI for AChE or BTChI for BChE).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Elucidating the Mechanism of Inhibition: A Guide to Enzyme Kinetics

Once the inhibitory activity of this compound has been confirmed, the next crucial step is to determine its mechanism of action. This is achieved through enzyme kinetic studies.

Principle:

By measuring the initial reaction rates at various substrate and inhibitor concentrations, it is possible to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]).

Workflow for Kinetic Analysis:

G cluster_exp Experimentation cluster_plot Data Plotting cluster_interp Interpretation A Perform Inhibition Assay with Varying Substrate and Inhibitor Concentrations B Plot 1/Rate vs. 1/[Substrate] (Lineweaver-Burk Plot) A->B C Analyze the Pattern of Lines to Determine Inhibition Type B->C D Calculate Kinetic Parameters (Km, Vmax, Ki) C->D

Workflow for Determining the Mechanism of Inhibition.

Procedure:

  • Experimental Setup:

    • Select a range of fixed concentrations of this compound (including a zero-inhibitor control).

    • For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations.

  • Data Collection:

    • Measure the initial reaction rate for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the reciprocal of the reaction rates (1/V) and the reciprocal of the substrate concentrations (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, apparent Km increases.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Vmax decreases, Km is unchanged.

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and apparent Km decrease.

      • Mixed Inhibition: Lines intersect in the second or third quadrant. Both apparent Vmax and apparent Km are altered.

Hypothetical Mechanism of Action:

Based on its structure, this compound could exhibit a mixed-type inhibition . The biphenyl core might engage in non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) with the enzyme's active site or an allosteric site, while the aldehyde and hydroxyl groups could form hydrogen bonds or even reversible covalent adducts. This combination of interactions could lead to a complex inhibitory profile that affects both substrate binding (Km) and the catalytic rate (Vmax).

Concluding Remarks and Future Directions

This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for its synthesis, screening, and mechanistic characterization. The lack of extensive prior research on this specific molecule presents a unique opportunity for novel discoveries.

Future work should focus on:

  • Screening against a broader panel of enzymes: The structural features of this compound may lend themselves to the inhibition of other enzyme classes, such as kinases, proteases, or oxidoreductases.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of this compound with modifications to the substitution pattern and functional groups will be crucial for optimizing potency and selectivity.

  • Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding mode of this compound and its derivatives with target enzymes, guiding the design of more potent inhibitors.

By systematically applying the methodologies outlined herein, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of the next generation of enzyme inhibitors.

References

  • Yang, J., Chang, R., Ge, S., Zhao, M., Liang, C., Xiong, L., & Sun, Q. (2015). Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry, 63(45), 10037-10044. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102992982A - Synthesis method of p-hydroxybenzaldehyde.
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Pharmaceuticals. [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. (2015). PLoS ONE. [Link]

  • Inactivation of glutathione peroxidase by benzaldehyde. (1996). Toxicology and Applied Pharmacology. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Molecules. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). Molecules. [Link]

  • ResearchGate. (n.d.). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). TrAC Trends in Analytical Chemistry. [Link]

  • Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • IndiaMART. (n.d.). 3 HYDROXY BENZALDEHYDE. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Flow chart of the proposed enzyme inhibitor screening methodology.... Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(3-Hydroxyphenyl)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing challenges with the purification of crude 2-(3-Hydroxyphenyl)benzaldehyde. Moving beyond a simple list of procedural steps, this document delves into the causality behind experimental choices, offering robust, field-proven insights to empower you to troubleshoot and optimize your purification workflow.

Section 1: Foundational Knowledge - Pre-Column Preparation & Strategy

Before embarking on any purification, a thorough understanding of your target molecule and the separation principles is paramount. This section addresses the critical preliminary questions that set the stage for a successful separation.

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

Answer: Understanding the structure of this compound is the first step to designing a robust purification protocol. Its key features are a hydroxyl (-OH) group and an aldehyde (-CHO) group on a biphenyl scaffold. These functional groups dictate its behavior on a silica gel column.

  • Polarity: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, making the molecule moderately polar. The benzaldehyde group also contributes to its polarity. This moderate polarity means it will interact significantly with the polar silica gel stationary phase.

  • Acidity: The phenolic proton is weakly acidic (pKa of related phenols is ~9-10).[1] This is a critical consideration as the surface of standard silica gel is also acidic, which can lead to unwanted interactions or degradation.

  • Potential for Oxidation: Aldehydes are susceptible to oxidation, which can convert them into the corresponding carboxylic acid.[2] This is a common impurity found in crude samples. This oxidation can sometimes be accelerated by the silica gel surface, especially if the column is run slowly or exposed to air for extended periods.[2]

  • Solubility: The compound's solubility will determine the choice of solvent for loading the sample onto the column and the composition of the mobile phase.

Here is a summary of the key properties of the target molecule and a related, simpler structure for reference:

PropertyThis compound3-Hydroxybenzaldehyde (Reference)Data Source
Molecular Formula C₁₃H₁₀O₂C₇H₆O₂[3]
Molecular Weight 198.22 g/mol 122.12 g/mol [3]
Appearance Likely a solid (based on related structures)Colorless to tan solid[1]
XLogP3 2.9 (Indicates moderate lipophilicity)1.29 (More polar)[3][4]
Hydrogen Bond Donors 11[3]
Hydrogen Bond Acceptors 22[3]
Sensitivity Potentially air-sensitive due to the aldehyde groupAir Sensitive[4]
Q2: How do I select the appropriate stationary phase? Is silica gel always the best choice?

Answer: For moderately polar compounds like this compound, silica gel (SiO₂) is the standard and most common choice for the stationary phase. Its surface is covered in silanol groups (Si-OH), which are polar and slightly acidic, allowing for effective separation based on polarity.

However, silica gel is not without its drawbacks, especially for sensitive compounds:

  • Acidity: The acidic nature of silica can cause degradation of acid-sensitive compounds or strong, irreversible binding of basic compounds. While your compound is phenolic (weakly acidic), some impurities might be sensitive.

  • Compound Decomposition: Aldehydes can sometimes decompose on silica gel.[2] If you suspect this is happening (e.g., you see new spots on TLC after spotting and letting it sit, or you get very low recovery), you may need to consider alternatives.

Alternatives to Standard Silica Gel:

  • Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it. A common method is to prepare a slurry of the silica gel in the mobile phase and add a small amount of a base like triethylamine (~0.1-1%).[5] This neutralizes the most acidic sites and can prevent degradation and reduce peak tailing.

  • Alumina (Al₂O₃): Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. For phenolic compounds and aldehydes, neutral alumina is often a good alternative if silica gel proves problematic.

  • Reversed-Phase Silica (e.g., C18): While typically used in HPLC, preparative reversed-phase chromatography is an option. Here, the stationary phase is nonpolar (hydrophobic), and a polar mobile phase (like methanol/water or acetonitrile/water) is used. This separates compounds based on hydrophobicity rather than polarity.

Q3: What is a systematic approach to choosing the mobile phase (eluent)?

Answer: The choice of mobile phase is critical for achieving good separation. The goal is to find a solvent system where your target compound has an Rf (retention factor) value of approximately 0.25-0.35 on a TLC plate . This generally provides the best resolution on a column.

Systematic Approach using Thin-Layer Chromatography (TLC):

  • Start with a Standard Solvent System: For a moderately polar compound, a good starting point is a mixture of a nonpolar solvent and a moderately polar solvent. The most common combination is Hexanes/Ethyl Acetate .

  • Spot and Develop: Dissolve a small amount of your crude mixture and spot it on a TLC plate. Develop the plate in a chamber with a starting solvent mixture, for example, 80:20 Hexanes/Ethyl Acetate.

  • Analyze the Rf:

    • If the spots are all at the bottom (Rf ≈ 0): The solvent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 60:40 Hexanes/Ethyl Acetate).

    • If the spots are all at the top (Rf ≈ 1): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 90:10 Hexanes/Ethyl Acetate).

  • Optimize for Separation: Adjust the solvent ratio until you see clear separation between the spot for your desired product and the impurities, with the product spot having an Rf of ~0.3.

  • Consider a Third Solvent: If you cannot achieve good separation with a two-solvent system, adding a small amount of a third solvent can help. For example, adding 1-2% methanol to a dichloromethane solution can significantly increase polarity. Adding a drop of acetic acid to the eluent can help suppress the ionization of acidic impurities, making them less polar and potentially improving peak shape.[6]

Section 2: Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for the column chromatography purification process.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Wet or Dry Packing) TLC->Pack SamplePrep 3. Prepare Sample (Dry or Wet Loading) Pack->SamplePrep Load 4. Load Sample onto Column SamplePrep->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final 10. Characterize Pure Product Evaporate->Final

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol

1. Column Preparation (Wet Packing Method)

  • Select a glass column of appropriate size. A good rule of thumb is a silica-to-crude-compound weight ratio of 30:1 to 100:1.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[7]

  • Close the stopcock. Fill the column about one-third full with your chosen nonpolar solvent (e.g., hexanes).

  • Prepare a slurry of silica gel in the same nonpolar solvent in a separate beaker. The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column using a funnel. Tap the side of the column gently to dislodge any air bubbles and help the silica pack evenly.[7]

  • Once all the silica has been added, open the stopcock to drain the solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry. [7]

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[8]

2. Sample Loading (Dry Loading Method - Recommended for this compound)

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or Celite) to this solution, typically 2-3 times the weight of your crude compound.[7]

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection

  • Carefully add your optimized mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.

  • Maintain a constant level of solvent at the top of the column by adding fresh eluent as needed.

  • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent. This is useful if your impurities have a wide range of polarities.

4. Analysis and Product Isolation

  • Monitor the fractions being collected using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

  • Once you have identified the fractions containing only your pure product, combine them in a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.

Q: My compound won't elute from the column, even with a very polar mobile phase. What's happening?

Answer: This is a common and frustrating problem. There are two primary causes:

  • The mobile phase is still not polar enough: Even a solvent system that appears polar might not be sufficient to dislodge a compound that is strongly adsorbed to the silica.

    • Solution: After trying standard eluents like 100% ethyl acetate, you can switch to an even more polar mobile phase. A common "stripping" solvent is 5-10% methanol in dichloromethane or ethyl acetate. This will elute almost all polar compounds from a silica column.[6]

  • Irreversible Adsorption or On-Column Decomposition: Your compound may be binding irreversibly to the acidic sites on the silica gel or decomposing entirely.[9]

    • Plausibility: Phenolic compounds can sometimes bind very strongly, and aldehydes can be sensitive.

    • Diagnostic Test (2D TLC): To check for decomposition on silica, you can perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate and run it in a solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, you will see new spots off the diagonal.[6]

    • Solution: If decomposition is confirmed, you must change your stationary phase. Try again using deactivated silica (with triethylamine) or neutral alumina.

Q: I'm seeing significant peak tailing in my collected fractions. How can I get sharper bands?

Answer: Peak tailing occurs when a portion of your compound elutes more slowly than the main band, creating a "tail". For a phenolic compound, this is often due to strong, non-ideal interactions with the stationary phase.[10]

  • Cause 1: Secondary Interactions with Silanol Groups: The primary retention mechanism is interaction with the bulk silanol groups. However, some highly acidic silanol sites can bind to your compound's hydroxyl group much more strongly, causing a slow release that leads to tailing.[10]

    • Solution: Add a small amount of a polar, acidic modifier to your mobile phase, such as 0.5-1% acetic acid. The acetic acid will compete with your compound for these highly active sites, masking them and allowing your compound to elute in a much sharper band.

  • Cause 2: Column Overloading: If you load too much sample onto the column, the stationary phase becomes saturated, leading to a non-linear adsorption isotherm and causing band broadening and tailing.

    • Solution: Reduce the amount of crude material loaded onto the column. Ensure your silica-to-compound ratio is at least 30:1.

  • Cause 3: Poorly Packed Column: Channels or cracks in the silica bed create different paths for the solvent to travel, leading to band broadening.

    • Solution: Ensure your column is packed carefully and uniformly. The wet packing method described above is generally reliable. Make sure the top of the silica bed is perfectly flat.[7]

Q: The separation between my product and a key impurity is very poor (ΔRf < 0.1). What are my options?

Answer: Poor separation is a challenge that requires a systematic re-evaluation of your mobile phase.

G start Poor Separation (ΔRf < 0.1) change_ratio Adjust Solvent Ratio (e.g., 8:2 -> 9:1 Hex/EtOAc) start->change_ratio change_solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) change_ratio->change_solvent No Improvement success Good Separation Achieved change_ratio->success Success add_modifier Add a Modifier (e.g., 1% Acetic Acid or Triethylamine) change_solvent->add_modifier No Improvement change_solvent->success Success change_stationary Change Stationary Phase (e.g., Silica -> Alumina or Phenyl-bonded silica) add_modifier->change_stationary No Improvement add_modifier->success Success change_stationary->success Success fail Still Poor Separation change_stationary->fail No Improvement

Caption: Decision tree for troubleshooting poor separation.

  • Fine-Tune the Solvent Ratio: First, try making very small adjustments to your current mobile phase ratio. Sometimes a slight decrease in polarity is all that is needed.

  • Change the Solvent System Entirely: If fine-tuning doesn't work, you need to change the selectivity. Different solvents interact with your compound and the silica in different ways. Instead of Hexanes/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone. This alters the fundamental interactions and can often resolve overlapping spots.

  • Consider Specialized Stationary Phases: For difficult separations, especially of isomers or structurally similar compounds, specialized stationary phases can be invaluable. Phenyl-bonded silica phases, for instance, can offer alternative selectivity through π-π interactions with the aromatic rings of your compound.[11]

Section 4: Frequently Asked Questions (FAQs)

  • Q: My crude product is a sticky oil and won't solidify for dry loading. What should I do?

    • A: If your sample is an oil, you can still perform a variation of dry loading. Dissolve the oil in a minimal amount of a strong solvent (like dichloromethane). In a separate flask, add Celite (diatomaceous earth) and slowly add your dissolved sample to it while stirring. Evaporate the solvent thoroughly on a rotary evaporator. The Celite will be coated with your sample and can be loaded as a powder. Alternatively, you can use wet loading: dissolve the sample in the minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipette it directly onto the top of the column.[8] Dry loading is generally preferred as it leads to sharper initial bands.

  • Q: How fast should I run my column?

    • A: The flow rate affects resolution. A slower flow rate allows for more equilibration between the mobile and stationary phases, which generally leads to better separation. However, a flow rate that is too slow increases the time your compound spends on the column, which can increase the risk of diffusion and decomposition. A good starting point for gravity chromatography is a flow rate of a few drops per second. For flash chromatography (using air pressure), a typical rate is about 2 inches (5 cm) of solvent level decrease per minute.[7]

  • Q: What are the key safety precautions when performing column chromatography?

    • A: Always work in a well-ventilated fume hood, as you will be working with large volumes of organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the flammability of solvents like hexanes and ethyl acetate. If using pressure for flash chromatography, use a blast shield and never exceed the recommended pressure for your glassware.

References

  • Xu, Y., Liu, X., Zhou, J., Liu, Y., & Zheng, T. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods, Royal Society of Chemistry.
  • Le, P. N., & DeMuro, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
  • Schellinger, A. P. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia contributors. (n.d.). 3-Hydroxybenzaldehyde. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Dolan, J. W. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Reddit Community. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp, Reddit.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Hang, S. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc.
  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
  • ChemicalBook. (n.d.). 3-Hydroxybenzaldehyde.

Sources

Technical Support Center: Purification of 2-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful synthesis of 2-(3-hydroxyphenyl)benzaldehyde, a valuable biaryl intermediate in pharmaceutical and materials science, is critically dependent on the purity of the final compound. A common and robust route to this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] While efficient, this reaction often yields a crude product contaminated with various acidic impurities. This guide provides in-depth troubleshooting and validated protocols to diagnose and resolve these purification challenges, ensuring researchers can obtain high-purity material for their downstream applications.

Section 1: Frequently Asked Questions - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the origin and nature of acidic impurities encountered during the synthesis of this compound.

Q1: After my Suzuki coupling reaction and initial work-up, my crude product is highly acidic. What are the likely impurities?

A: The acidic nature of your crude product typically originates from three primary sources inherent to the Suzuki-Miyaura coupling process:

  • Unreacted Boronic Acids: If you used 2-formylphenylboronic acid or 3-hydroxyphenylboronic acid, any unreacted starting material will be present in your crude product. Boronic acids are Lewis acids and can act as Brønsted acids, contributing to the overall acidity.

  • Inorganic Boron Byproducts: The mechanism of the Suzuki reaction results in the formation of water-soluble boron-containing byproducts, primarily boric acid (H₃BO₃).[2][3] These are often not fully removed by a simple water wash.

  • Oxidation Byproducts: The aldehyde functional group in both the starting material (e.g., 2-bromobenzaldehyde) and the final product is susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. This leads to the formation of the corresponding carboxylic acids (e.g., 2-bromobenzoic acid or 2-(3-hydroxyphenyl)benzoic acid), which are significant acidic impurities.

Q2: My target molecule, this compound, contains a phenol group, which is itself weakly acidic. How can I remove other acidic impurities without losing my product?

A: This is the central challenge in purifying this molecule. The key is to exploit the significant difference in acidity (pKa) between the various impurities and your desired product. A carboxylic acid is a much stronger acid than a phenol. This chemical distinction allows for a selective liquid-liquid extraction using a mild base.

The principle is to use a base that is strong enough to deprotonate the highly acidic impurities (like carboxylic acids) and convert them into their water-soluble carboxylate salts, but weak enough to leave the less acidic phenolic group of your product largely protonated, thus keeping it in the organic layer.

Compound TypeApproximate pKaBehavior with NaHCO₃ (aq)
Carboxylic Acids (R-COOH)~4-5Deprotonated to R-COO⁻ (soluble in aqueous layer)
Phenols (Ar-OH) ~10 Remains largely protonated (soluble in organic layer)
Boronic Acids (R-B(OH)₂)~9Can partition between layers; partially deprotonated
Boric Acid (B(OH)₃)~9.2Soluble in aqueous layer

This table illustrates the principle of using a weak base to selectively remove stronger acidic impurities.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges.

Issue 1: Crude product is contaminated with carboxylic acid and/or boronic acid impurities.

Recommended Solution: Selective acidic extraction using a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This method is the first line of defense and is highly effective for removing stronger acidic impurities while minimizing product loss.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer once with deionized water to remove the bulk of water-soluble inorganic salts and byproducts. Drain the aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release CO₂ gas that may form from the neutralization reaction.

  • Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase containing your product, and the lower aqueous layer will contain the deprotonated acidic impurities.

  • Drain and Repeat: Carefully drain the lower aqueous layer. Repeat the bicarbonate wash (steps 3-5) one or two more times to ensure complete removal of acidic impurities.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[4]

Caption: Workflow for selective removal of acidic impurities.

Issue 2: Product purity is still low after bicarbonate wash, or non-acidic impurities are present.

Recommended Solution: Silica gel column chromatography. This is a powerful technique for separating compounds based on their polarity. It is highly effective for removing impurities that have a different polarity profile from the desired this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane). Carefully load this solution onto the top of the silica bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly purified product.

Eluent System (Hexane:Ethyl Acetate)Expected Observation
95:5Non-polar impurities elute first.
80:20 to 70:30 The target product, this compound, typically elutes in this range.
50:50 and higher polarityHighly polar impurities (e.g., any remaining acids or baseline material) elute last or remain on the column.

This table provides a general guideline for solvent selection. Optimal conditions should be determined by TLC analysis.

Issue 3: Need to isolate the aldehyde product from a complex mixture containing non-aldehyde impurities.

Recommended Solution: Purification via reversible bisulfite adduct formation. This classical technique is highly selective for aldehydes and can be used to "pull" the desired product out of a complex mixture, leaving other non-aldehyde compounds behind.[5][6]

Part A: Adduct Formation

  • Dissolution: Dissolve the crude mixture in a solvent like methanol or ethanol.[5]

  • Adduct Precipitation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake or stir the mixture vigorously. A white precipitate of the aldehyde-bisulfite adduct should form.[5]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether to remove any adhering impurities.

Part B: Aldehyde Regeneration

  • Redissolution: Suspend the filtered bisulfite adduct in water.

  • Decomposition: Add a saturated aqueous solution of either sodium carbonate (Na₂CO₃) or dilute hydrochloric acid (HCl) to the suspension and stir. This will decompose the adduct, regenerating the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous mixture using an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the pure this compound.

Bisulfite_Reaction cluster_0 Purification Cycle Product Aldehyde (Product) in Crude Mixture Adduct Bisulfite Adduct (Solid Precipitate) Product->Adduct + NaHSO₃ PureProduct Pure Aldehyde Adduct->PureProduct + Base or Acid

Caption: Reversible reaction for aldehyde purification via a bisulfite adduct.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?[Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]

  • Google Patents.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Organic Syntheses. p-HYDROXYPHENYLPYRUVIC ACID. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • European Patent Office. EP 0016487 B1 - Method for the purification of benzaldehyde. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Google Patents. CN102992982B - Synthesis method of p-hydroxybenzaldehyde.
  • Google Patents. Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple.
  • Google Patents.
  • ResearchGate. (2024). The Suzuki biaryl coupling reaction a, The general catalytic coupling...[Link]

  • MDPI. (2015). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Formylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic formylation reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with achieving optimal yields in their formylation experiments. Here, we move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to diagnose and resolve common issues.

This center is structured into three main sections for ease of navigation:

  • Symptom-Based Troubleshooting Guide: A diagnostic guide to identify and solve problems based on experimental observations.

  • Frequently Asked Questions (FAQs): Answers to common conceptual and practical questions about formylation.

  • Key Protocols & Methodologies: Detailed, step-by-step procedures for critical experimental tasks.

Symptom-Based Troubleshooting Guide

Low yield is not a single problem but a symptom of various underlying issues. Use the following guide to diagnose the likely cause based on your specific experimental observations.

Observation 1: Low to No Conversion of Starting Material

If your reaction yields are minimal and you recover a significant amount of unreacted starting material, the primary issue is likely insufficient reactivity of the electrophile or the substrate.

Possible Cause 1: Inefficient Generation or Decomposition of the Formylating Agent. The active electrophile in many formylation reactions is generated in situ. Its formation is often the most critical and sensitive step.

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[1] It is formed from a substituted amide (commonly DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] This reagent is highly sensitive to moisture.[3]

    • Causality: Trace amounts of water in the DMF or solvent will rapidly hydrolyze POCl₃ and the Vilsmeier reagent itself, quenching the reaction before it can begin.[3] Old or improperly stored DMF can also decompose to dimethylamine, which can intercept the Vilsmeier reagent.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Dry all glassware thoroughly (flame or oven-drying is recommended).[5] Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • Reagent Quality: Use a fresh bottle of POCl₃. Older bottles may have degraded due to ambient moisture ingress.

      • Order of Addition: Prepare the Vilsmeier reagent first by slowly adding POCl₃ to chilled DMF (0 °C), allowing it to stir for a short period before adding your substrate.[4] This ensures the electrophile is present before the substrate is introduced.

  • Gattermann & Gattermann-Koch Reactions: These reactions rely on generating a reactive formyl cation or a related species from carbon monoxide (Gattermann-Koch) or hydrogen cyanide (Gattermann) with an acid catalyst.[6][7]

    • Causality: The reaction is highly sensitive to water, which can deactivate the Lewis acid catalyst (e.g., AlCl₃).[6] In the Gattermann-Koch reaction, the copper(I) chloride co-catalyst is essential for activating carbon monoxide.[8]

    • Solution:

      • Strictly Anhydrous Setup: All reagents and solvents must be rigorously dried.

      • Catalyst Activity: Use freshly opened or properly stored anhydrous AlCl₃. Ensure the CuCl is active and not oxidized.

Possible Cause 2: Low Substrate Reactivity. Formylation reactions are electrophilic aromatic substitutions. Their success is highly dependent on the electronic properties of the substrate.

  • Causality: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylations.[1] Therefore, it is most effective on electron-rich aromatic and heteroaromatic compounds.[2][9] Substrates bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are strongly deactivated and will react very slowly or not at all under standard conditions.[9]

  • Solution:

    • Increase Reaction Temperature: For moderately deactivated systems, increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can sometimes provide enough energy to overcome the activation barrier.[10] However, this risks decomposition.[9]

    • Use a More Reactive Formylating System:

      • The Rieche formylation, using dichloromethyl methyl ether (DCMME) and a strong Lewis acid like TiCl₄ or SnCl₄, is more potent and can formylate less reactive arenes.[11]

      • For highly deactivated systems, an alternative strategy like lithiation followed by quenching with DMF may be necessary.[11]

    • Protecting Group Strategy: If the deactivating group is, for example, a phenol that can be converted to a more activating ether, this can be a viable synthetic route.

Troubleshooting Flowchart: Low to No Conversion

low_conversion start Symptom: Low/No Conversion q1 Are reaction conditions strictly anhydrous? start->q1 sol1 Solution: - Dry solvents/reagents - Flame/oven-dry glassware - Use inert atmosphere q1->sol1 No q2 Is the substrate electron-rich? q1->q2 Yes sol1->q2 sol2 Solution: - Increase temperature cautiously - Use stronger formylating agent (e.g., Rieche) - Consider alternative synthesis q2->sol2 No end Improved Yield q2->end Yes sol2->end vilsmeier_mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF intermediate Adduct DMF->intermediate + POCl₃ POCl3 POCl₃ reagent Vilsmeier Reagent(Chloroiminium Salt) intermediate->reagent - OPO₂Cl₂⁻ Arene Ar-H (Electron-rich) sigma_complex Sigma Complex Arene->sigma_complex + VilsmeierReagent iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt - H⁺ aldehyde Ar-CHO(Final Product) iminium_salt->aldehyde + H₂O(Work-up)

Sources

Addressing broad peaks in HPLC analysis of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Challenges of Broad Peaks in Aromatic Alde-hyde Analysis: A Troubleshooting Guide

Welcome to the technical support center dedicated to resolving common chromatographic challenges in the HPLC analysis of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter peak broadening, a frequent issue that compromises resolution, sensitivity, and accurate quantification. Here, we delve into the underlying causes of this phenomenon and provide systematic, field-proven troubleshooting strategies to restore sharp, symmetrical peaks. Our approach is grounded in explaining the "why" behind each experimental step, empowering you to make informed decisions in your method development and routine analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues leading to broad peaks in a question-and-answer format. We will explore each problem from its root cause to a definitive solution, complete with step-by-step protocols.

Q1: My aromatic aldehyde peak is broad and tailing. Could interactions with the column be the cause?

A1: Yes, secondary interactions with the silica stationary phase are a primary cause of peak tailing and broadening for polar compounds like aromatic aldehydes.

The Science Behind the Problem: The Silanol Effect

Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, this modification process is never 100% complete, leaving behind unreacted silanol groups (Si-OH) on the silica surface.[1] These residual silanol groups are acidic (pKa ~3.5-4.5) and can interact with polar analytes, such as the carbonyl group of an aromatic aldehyde, through hydrogen bonding and dipole-dipole interactions.[2] This "secondary interaction" is a different retention mechanism from the primary hydrophobic interaction with the C18 chains. Analytes that undergo these secondary interactions are retained longer in localized spots on the column, leading to a delayed and asymmetrical elution profile, which we observe as peak tailing or broadening.[1]

Troubleshooting Protocol: Mitigating Silanol Interactions

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process where the residual silanol groups are reacted with a small, silanizing agent to make them less active.[3][4] When developing a new method for aromatic aldehydes, starting with a well-end-capped column is highly recommended.

    • Consider Columns with Low Silanol Activity: Some stationary phases are specifically designed to have minimal residual silanol activity, which can be beneficial for the analysis of polar compounds.[5]

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of silanol groups is pH-dependent. At a mobile phase pH above 4.5, a significant portion of silanol groups will be deprotonated and negatively charged (Si-O-), which can lead to strong electrostatic interactions with any partially positive character on the analyte.[2] Conversely, at a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to engage in strong ionic interactions. For aromatic aldehydes, which are generally neutral, maintaining a low mobile phase pH can help to minimize these secondary interactions.

    • Use of Mobile Phase Additives: Adding a small concentration of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can help to suppress the ionization of silanol groups and improve peak shape.[6]

Q2: I'm observing broad peaks for all my analytes, not just the aromatic aldehyde. What could be the issue?

A2: When all peaks in a chromatogram are broad, it often points to a systemic issue rather than a specific chemical interaction. Common culprits include problems with the mobile phase, injection solvent, or extra-column band broadening.

The Science Behind the Problem: Peak Dispersion

Idealy, a sample should be introduced to the column as a narrow band and travel through it with minimal diffusion. However, various factors can cause this band to spread out, a phenomenon known as dispersion or band broadening. This can happen before, during, and after the column.

  • Mobile Phase Issues: If the mobile phase is not properly prepared or is of poor quality, it can lead to inconsistent interactions with the stationary phase and contribute to peak broadening.[3]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will spread out at the head of the column before the separation even begins.[7][8]

  • Extra-Column Volume: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to peak broadening. Long or wide-diameter tubing can cause the sample band to diffuse and broaden before it reaches the detector.[9][10]

Troubleshooting Protocol: System-Wide Peak Broadening

  • Mobile Phase Preparation:

    • Use HPLC-Grade Solvents: Ensure all mobile phase components are of high purity to avoid contaminants that can interfere with the separation.[3]

    • Thoroughly Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise, which can manifest as broad peaks.[11]

    • Ensure Miscibility: Confirm that all mobile phase components are fully miscible to prevent phase separation.[11]

  • Injection Solvent Optimization:

    • Match the Injection Solvent to the Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[7]

    • Reduce Injection Volume: If a strong solvent must be used, minimize the injection volume to reduce its impact on peak shape.[7][9]

  • Minimize Extra-Column Volume:

    • Use Short, Narrow-Bore Tubing: Keep the tubing connecting the injector, column, and detector as short as possible and use tubing with a small internal diameter (e.g., 0.005 inches or 0.127 mm).[10]

    • Check for Leaks: Ensure all fittings are secure, as leaks can also contribute to peak broadening.[12]

Q3: My aromatic aldehyde peak broadens as the column temperature is increased. Is this expected?

A3: While increasing temperature often leads to sharper peaks due to reduced mobile phase viscosity and increased mass transfer, the opposite effect can occur if the analyte is thermally labile or if secondary interactions are exacerbated.

The Science Behind the Problem: The Dual Role of Temperature

Temperature plays a complex role in HPLC. Generally, higher temperatures decrease the viscosity of the mobile phase, which allows for faster diffusion of the analyte and can lead to sharper, more efficient peaks.[13][14] However, for some compounds, including certain aromatic aldehydes, elevated temperatures can have detrimental effects.

  • Analyte Degradation: Aromatic aldehydes can be susceptible to oxidation or other degradation pathways, which can be accelerated at higher temperatures.[5] If the analyte degrades on the column, it can result in a distorted or broadened peak.

  • Enhanced Secondary Interactions: In some cases, increased temperature can enhance the kinetics of secondary interactions with the stationary phase, leading to broader peaks.

Troubleshooting Protocol: Temperature Optimization

  • Systematic Temperature Study:

    • Perform a series of injections at different column temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other method parameters constant.

    • Monitor the peak width, tailing factor, and resolution to determine the optimal temperature for your specific aromatic aldehyde.

  • Consider Analyte Stability:

    • If you suspect thermal degradation, try running the analysis at a lower temperature.

    • You can also collect the eluent corresponding to the broad peak and analyze it by mass spectrometry to check for the presence of degradation products.

Data Presentation

The following table illustrates the potential impact of key parameters on the peak shape of a model aromatic aldehyde, such as vanillin. The values are for illustrative purposes to demonstrate expected trends.

ParameterCondition APeak Width (min)Tailing FactorCondition BPeak Width (min)Tailing Factor
Mobile Phase pH pH 2.5 (0.1% Formic Acid)0.151.1pH 5.0 (Unbuffered)0.352.5
Injection Solvent Mobile Phase0.161.2100% Acetonitrile0.401.8
Column Temperature 30°C0.181.350°C0.151.1

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization
  • Prepare Mobile Phases: Prepare at least three mobile phases with different pH values. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 20 mM Phosphate Buffer in Water, pH 4.5

    • Mobile Phase C: 20 mM Phosphate Buffer in Water, pH 7.0

  • Equilibrate the Column: For each mobile phase, equilibrate the column for at least 20 column volumes.

  • Inject the Standard: Inject a standard solution of your aromatic aldehyde.

  • Evaluate Peak Shape: Compare the peak width and tailing factor obtained with each mobile phase to determine the optimal pH.

Visualizations

Diagram 1: Troubleshooting Workflow for Broad Peaks

Troubleshooting Workflow for Broad Peaks start Broad Peak Observed q1 Are all peaks broad? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No check_mp Check Mobile Phase (Purity, Degassing) a1_yes->check_mp check_si Investigate Secondary Interactions (Silanol Effects) a1_no->check_si check_is Check Injection Solvent (Strength vs. Mobile Phase) check_mp->check_is check_ecv Check Extra-Column Volume (Tubing Length/ID) check_is->check_ecv resolve_sys Systemic Issue Resolved check_ecv->resolve_sys check_temp Optimize Column Temperature check_si->check_temp check_overload Check for Column Overload (Reduce Concentration/Volume) check_temp->check_overload resolve_ana Analyte-Specific Issue Resolved check_overload->resolve_ana

Caption: A systematic workflow for diagnosing the cause of broad peaks in HPLC.

Diagram 2: The Mechanism of Silanol Interaction

Silanol Interaction Mechanism cluster_column Silica Surface Silica Si O Si-OH (Silanol Group) Aldehyde Aromatic Ring C=O (Carbonyl Group) Aldehyde->Silica:f2 Hydrogen Bonding (Secondary Interaction)

Caption: Illustration of secondary interaction between an aromatic aldehyde and a residual silanol group.

References

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • St-Onge, A. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2024, December 11). HPLC peak shape trouble shooting. Retrieved from [Link]

  • Dolan, J. W. (2005, October 1). Broad Peaks. LCGC International - Chromatography Online. Retrieved from [Link]

  • BIOVIA. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (n.d.). Turning Up The Heat: The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst deactivation in cross-coupling reactions aimed at aldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why your catalyst might be failing and how to mitigate these issues, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses common issues encountered during cross-coupling reactions for aldehyde synthesis.

Q1: My reaction is sluggish or stalls before completion. What are the likely causes related to the catalyst?

A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. The most common culprits include:

  • Oxidative Degradation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.

  • Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures.

  • Formation of Off-Cycle Species: The catalyst can be trapped in unreactive complexes, effectively removing it from the catalytic cycle.

  • Product Inhibition: The aldehyde product itself, or subsequent reaction products, may coordinate to the metal center and inhibit catalyst turnover.

Q2: I'm observing significant formation of homocoupled products. How does this relate to catalyst deactivation?

Homocoupling is often a sign that the desired cross-coupling pathway is being outcompeted. This can be exacerbated by catalyst deactivation. The presence of oxidants, typically oxygen, can promote homocoupling.[1] If your catalyst is deactivating, the slower cross-coupling rate can allow side reactions like homocoupling to become more prominent.

Q3: My results are not reproducible, even when I follow the same procedure. Could catalyst deactivation be the issue?

Absolutely. Irreproducibility is a classic symptom of catalyst deactivation issues stemming from subtle variations in reaction setup. Minor differences in the purity of reagents or solvents, the efficiency of degassing, or even the rate of stirring can have a significant impact on the catalyst's lifespan and, consequently, the reaction outcome. Trace impurities in starting materials can act as catalyst poisons.[2][3]

Q4: Are there visual cues that my catalyst is deactivating?

A common visual sign of palladium catalyst deactivation is the formation of palladium black, a fine, black precipitate of metallic palladium.[4] This indicates that the palladium has agglomerated and is no longer in a catalytically active, soluble form. This is a clear sign of catalyst death.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired aldehyde is the most critical issue. The following troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low Aldehyde Yield

start Low/No Aldehyde Yield check_catalyst 1. Catalyst Integrity Check start->check_catalyst check_reagents 2. Reagent & Solvent Purity check_catalyst->check_reagents Catalyst appears active catalyst_sub a. Use fresh catalyst/precatalyst. b. Visually inspect for Pd black. c. Consider a different Pd source. check_catalyst->catalyst_sub check_conditions 3. Reaction Conditions Optimization check_reagents->check_conditions Reagents are pure reagents_sub a. Use freshly distilled/degassed solvents. b. Check for impurities in starting materials (e.g., sulfur, halides). c. Purify starting materials if necessary. check_reagents->reagents_sub check_ligand 4. Ligand Selection check_conditions->check_ligand Conditions are optimized conditions_sub a. Ensure rigorous degassing (e.g., freeze-pump-thaw). b. Optimize temperature - lower if degradation is suspected. c. Screen different bases. check_conditions->conditions_sub solution Improved Yield check_ligand->solution Ligand is suitable ligand_sub a. Increase ligand-to-metal ratio. b. Switch to a more robust ligand (e.g., biaryl phosphines). c. Consider N-heterocyclic carbene (NHC) ligands. check_ligand->ligand_sub

Caption: Troubleshooting workflow for low aldehyde yield.

Issue 2: Formation of Side Products

The formation of significant side products indicates a loss of selectivity, which can be linked to catalyst deactivation.

Common Side Products and Their Causes

Side ProductPotential Cause Related to CatalystSuggested Action
Homocoupled Products Inefficient cross-coupling due to catalyst deactivation, presence of oxygen.Rigorously degas all reagents and solvents. Use a more active and stable catalyst system.[1]
Over-reduction of Aldehyde If a hydride source is used, a highly active but poorly selective catalyst might promote aldehyde reduction.Screen different reducing agents or catalyst systems to improve chemoselectivity.
Decarbonylation of Aldehyde At high temperatures, some palladium catalysts can promote the decarbonylation of the aldehyde product.Reduce the reaction temperature. Screen ligands that disfavor decarbonylation.

Part 3: Mechanistic Insights into Catalyst Deactivation in Aldehyde Synthesis

A deeper understanding of the catalytic cycle and the potential deactivation pathways is crucial for developing robust synthetic methods.

The Catalytic Cycle for Aldehyde Synthesis (Illustrative Example: Suzuki Coupling)

Pd0 Pd(0)L_n OA Ar-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (Ar-X) Deactivation Deactivated Pd Pd0->Deactivation Aggregation (Pd black) TM Ar-Pd(II)-R(L_n) OA->TM Transmetalation (R-B(OR)_2) OA->Deactivation β-Hydride Elimination TM->Pd0 Reductive Elimination RE Ar-R TM->RE TM->Deactivation Ligand Degradation

Sources

Technical Support Center: Scaling Up 2-(3-Hydroxyphenyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable biaryl aldehyde. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis campaign.

The predominant and most versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an organoboron species, offering high yields and broad functional group tolerance.[1][2] Our focus will be on the coupling of 2-bromobenzaldehyde with 3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable route is the Suzuki-Miyaura cross-coupling of 2-bromobenzaldehyde with 3-hydroxyphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

Q2: Why is the Suzuki-Miyaura coupling preferred for this synthesis?

A2: The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance of various functional groups (including the aldehyde and phenol moieties in the reactants and product), and the relatively low toxicity of the boron-containing reagents and byproducts.[3]

Q3: What are the critical parameters to control during the scale-up of this Suzuki-Miyaura reaction?

A3: When scaling up, it is crucial to pay close attention to:

  • Mixing efficiency: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress.

  • Temperature control: The reaction is often exothermic, and efficient heat dissipation is necessary to prevent side reactions and ensure product quality.

  • Inert atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere (e.g., with nitrogen or argon) is vital.

  • Palladium removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications. Efficient methods for its removal are essential.[4]

Q4: Can I use a different aryl halide instead of 2-bromobenzaldehyde?

A4: Yes, other aryl halides like 2-iodobenzaldehyde or 2-chlorobenzaldehyde can be used. The reactivity generally follows the order: I > Br > Cl. While iodides are more reactive, they are also more expensive. Chlorides are cheaper but often require more specialized and active catalyst systems to achieve good conversion.[5]

Q5: How stable is the final product, this compound?

A5: Phenolic aldehydes can be susceptible to oxidation, which may lead to discoloration and the formation of carboxylic acid impurities.[6][7][8][9][10] It is advisable to store the purified product under an inert atmosphere and protect it from light.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Use fresh, high-quality palladium catalyst and ligands.

  • Incorrect Base: The choice and amount of base are critical for the activation of the boronic acid.

    • Solution: Common bases for this reaction include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate. A screening of different bases may be necessary.

  • Poor Quality Boronic Acid: 3-Hydroxyphenylboronic acid can dehydrate to form boroxines or undergo protodeboronation (loss of the boronic acid group).

    • Solution: Use fresh, high-purity 3-hydroxyphenylboronic acid. If the quality is questionable, it can be recrystallized.

  • Insufficient Temperature: The reaction may not have reached the required activation energy.

    • Solution: Gradually increase the reaction temperature. Common solvent systems like toluene/water or dioxane/water often require heating to 80-100 °C.

Problem 2: Significant Formation of Side Products

Side Product: Homocoupling of 3-hydroxyphenylboronic acid (forming 3,3'-dihydroxybiphenyl)

  • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the coupling of two boronic acid molecules.[11]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial. Using a pre-catalyst that is less sensitive to air can also be beneficial.

Side Product: Debromination of 2-bromobenzaldehyde (forming benzaldehyde)

  • Cause: This can occur through a competing reaction pathway, often facilitated by certain ligands or impurities.

    • Solution: Optimize the ligand-to-palladium ratio. In some cases, changing the ligand or solvent system can suppress this side reaction.

Problem 3: Difficult Purification of the Final Product

Issue: Persistent Color in the Purified Product

  • Cause: This can be due to trace amounts of palladium catalyst or oxidation of the phenolic aldehyde.

    • Solution:

      • Palladium Removal: After the reaction, treat the organic phase with a palladium scavenger (e.g., activated carbon, silica-based scavengers with thiol groups).

      • Preventing Oxidation: Work up the reaction under an inert atmosphere if possible. Store the crude and purified material under nitrogen or argon.

Issue: Co-elution of Impurities during Chromatography

  • Cause: The polarity of the product and some byproducts (like homocoupled phenols) can be very similar.

    • Solution:

      • Acid-Base Extraction: Utilize the phenolic nature of the product. An aqueous basic wash (e.g., with dilute NaOH) will extract the product into the aqueous layer, leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

      • Chromatography Optimization: If chromatography is necessary, screen different solvent systems and stationary phases (e.g., different types of silica gel).

Experimental Protocols & Data

Illustrative Lab-Scale Synthesis Protocol

This protocol is a representative example based on common Suzuki-Miyaura coupling procedures.[1]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 v/v).

  • Base Addition: Add a degassed aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Typical Reaction Parameters
ParameterRecommended RangeNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Catalyst choice can influence reaction rate and yield.
Ligand PPh₃, Buchwald ligandsMore complex ligands may be needed for less reactive substrates.
Base Na₂CO₃, K₂CO₃, K₃PO₄Base strength and solubility are important factors.
Solvent Toluene/H₂O, Dioxane/H₂OA mixed aqueous system is common.
Temperature 80 - 100 °CHigher temperatures may be needed for less reactive halides.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst check_reagents Verify Reagent Quality (Boronic Acid, Base) check_catalyst->check_reagents Catalyst OK optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) check_reagents->optimize_conditions Reagents OK success Improved Yield optimize_conditions->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents.
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Royal Society of Chemistry. Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. [Link]

  • ACS Publications. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. Synthesis of 3 by deprotection of 7. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • ACS Publications. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. [Link]

  • National Institutes of Health. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • ChemistryViews. Synthesis of Axially Chiral Diaryl Aldehydes. [Link]

  • ResearchGate. 2,3,4-Trihydroxybenzaldehyde. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • National Institutes of Health. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. [Link]

  • ResearchGate. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • National Institutes of Health. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ACS Publications. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. [Link]

  • ACS Green Chemistry Institute. Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. [Link]

  • National Institutes of Health. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand. [Link]

  • MDPI. Impact of the Addition of Disaccharides on the Encapsulation of Chokeberry Polyphenols on Rice and Pea Proteins. [Link]

  • ACS Publications. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. [Link]

  • Google Patents.
  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ACS Publications. Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • National Institutes of Health. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. [Link]

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Validation & Comparative

A Comparative Analysis of 2-(3-Hydroxyphenyl)benzaldehyde Reactivity for Synthetic Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Aldehyde

In the landscape of medicinal chemistry and organic synthesis, aromatic aldehydes are foundational building blocks. Their reactivity, governed by the electronic and steric environment of the carbonyl group and the aromatic system, dictates their utility in constructing complex molecular architectures. 2-(3-Hydroxyphenyl)benzaldehyde is a particularly intriguing molecule, possessing two distinct aromatic rings and two key functional groups: a reactive aldehyde and a phenolic hydroxyl group.[1] This guide provides an in-depth comparative analysis of its reactivity, contrasting it with simpler, yet structurally related, benzaldehydes. By understanding the subtle interplay of its constituent parts, researchers can better predict its behavior and strategically employ it in synthetic pathways for novel therapeutics and functional materials.

This analysis will dissect the molecule's inherent electronic properties and compare its performance in canonical aldehyde reactions against benchmark compounds. We will provide not only the theoretical underpinnings for observed reactivity but also actionable, detailed experimental protocols to validate these principles in a laboratory setting.

Molecular Structure and Electronic Profile

The reactivity of an aromatic aldehyde is fundamentally tied to the electrophilicity of the carbonyl carbon. This is modulated by the cumulative electronic effects—inductive and resonance—of all substituents on the aromatic ring.[2]

  • Inductive Effect (-I): This is the through-bond polarization caused by differences in electronegativity. The aldehyde group (-CHO) is strongly electron-withdrawing via induction.

  • Resonance Effect (M or R): This involves the delocalization of π-electrons across the system. The aldehyde group is also electron-withdrawing through resonance (-M effect), pulling electron density from the ring into the carbonyl. Conversely, the hydroxyl group (-OH) is a potent electron-donating group via resonance (+M effect) due to its lone pairs, while also being weakly electron-withdrawing inductively (-I effect).

In this compound, the situation is complex. The aldehyde is directly attached to one phenyl ring. The second ring, bearing the hydroxyl group, acts as a large substituent. The key is the hydroxyl group's position on the second ring. Being meta to the biaryl linkage, its strong +M (resonance) effect does not extend to the aldehyde-bearing ring. Its primary influence is a weak -I (inductive) effect, which slightly deactivates the system.

For our comparative analysis, we will benchmark this compound against:

  • Benzaldehyde: The unsubstituted parent compound.

  • 3-Hydroxybenzaldehyde: An isomer where the -OH and -CHO groups are on the same ring, allowing for direct electronic interplay.[3][4]

  • 4-Nitrobenzaldehyde: A benzaldehyde substituted with a powerful electron-withdrawing group (-NO2) to provide a high-reactivity benchmark.

The following diagram illustrates the key electronic factors influencing the carbonyl's electrophilicity in our selected compounds.

G cluster_0 Electronic Effects on Carbonyl Electrophilicity cluster_1 Reactivity Trend A This compound (Baseline) D 4-Nitrobenzaldehyde (Strong -M/-I Effects) A->D Nitro group is a much stronger electron-withdrawing group B 3-Hydroxybenzaldehyde (Direct +M/-I Effects) B->A -OH group is electronically distant; weaker influence R1 Decreased Reactivity B->R1 Donating -OH group reduces electrophilicity C Benzaldehyde (Reference) C->A Bulky phenyl substituent adds steric hindrance R2 Increased Reactivity D->R2 Withdrawing -NO2 group increases electrophilicity G prep 1. Reagent Preparation (Aldehydes, Malononitrile, Catalyst) setup 2. Parallel Reaction Setup (4x Vials, Ethanol) prep->setup init 3. Reaction Initiation (Add Piperidine) setup->init react 4. Reaction Monitoring (Stir at RT, 1 hour) init->react iso 5. Product Isolation (Filter, Wash, Dry) react->iso analyze 6. Analysis (Calculate % Yield) iso->analyze G A 1. Base deprotonates active methylene compound B 2. Nucleophilic attack of enolate on aldehyde carbonyl A->B C 3. Proton transfer to form alkoxide intermediate B->C D 4. Elimination of water (Dehydration) C->D E Final α,β-unsaturated product D->E

Sources

A Comparative Guide to ALDH1A3 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research and therapeutic development, Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a critical target. Its overexpression is frequently correlated with cancer stem cell (CSC) phenotypes, leading to increased tumor growth, metastasis, and resistance to chemotherapy in a variety of solid tumors, including triple-negative breast cancer, glioblastoma, and non-small cell lung cancer.[1][2][3] The development of potent and selective ALDH1A3 inhibitors is therefore a key strategy in the pursuit of novel cancer therapies.

This guide provides a comparative analysis of 2-(3-Hydroxyphenyl)benzaldehyde and other notable ALDH1A3 inhibitors, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.

The Central Role of ALDH1A3 in Cancer Biology

ALDH1A3, a member of the aldehyde dehydrogenase superfamily, plays a pivotal role in cellular detoxification by oxidizing aldehydes to their corresponding carboxylic acids.[4][5] Crucially, it is a key enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates cell proliferation, differentiation, and apoptosis.[4][6] In the context of cancer, ALDH1A3's functions are multifaceted. It contributes to therapy resistance by detoxifying cytotoxic aldehydes generated by chemotherapy and oxidative stress.[6][7] Furthermore, its role in RA synthesis is implicated in maintaining the self-renewal and tumorigenic potential of cancer stem cells.[4][6]

The therapeutic rationale for targeting ALDH1A3 is therefore twofold: to sensitize cancer cells to conventional therapies and to eradicate the CSC population that drives tumor recurrence and metastasis. A significant challenge in this endeavor is achieving selectivity for ALDH1A3 over other highly homologous ALDH isoforms, such as ALDH1A1 and ALDH1A2, to minimize off-target effects.[8]

Comparative Analysis of ALDH1A3 Inhibitors

While specific experimental data for the inhibitory activity of This compound against ALDH1A3 is not extensively available in the public domain, its benzaldehyde scaffold is a common feature in a number of ALDH inhibitors.[6] Structure-activity relationship (SAR) studies on benzaldehyde derivatives suggest that substitutions on the phenyl ring can significantly influence potency and selectivity.[6] For the purpose of this guide, we will compare a selection of well-characterized ALDH1A3 inhibitors to provide a framework for evaluating potential new chemical entities like this compound.

Here, we compare several notable ALDH1A3 inhibitors based on their reported biochemical potency and selectivity.

InhibitorALDH1A3 IC50Selectivity ProfileMechanism of ActionKey Features & References
NR6 5.3 µM[8][9]Highly selective over ALDH1A1 and ALDH1A2.[8][9]Competitive[8][9]Imidazo[1,2-a]pyridine derivative. Binds to a non-conserved tyrosine residue (Tyr472), driving its selectivity.[8] Demonstrates anti-cancer activity in glioma and colorectal cancer models.[8]
MCI-INI-3 0.46 µM[4][10]>140-fold selective for ALDH1A3 over ALDH1A1.[4]Competitive[3]Identified through in silico modeling. Effectively inhibits retinoic acid biosynthesis in glioma stem cells.[3][4]
CLM296 2 nM (in TNBC cells)[2]Highly selective with no off-target effects on ALDH1A1.[2]Not specifiedNovel, rationally designed inhibitor. Reduces ALDH1A3-driven tumor growth and metastasis in preclinical breast cancer models.[2]
KOTX1 5.1 nM (in melanoma cells)[2]Not fully detailed in provided contextNot specifiedInvestigated for type 2 diabetes, with potent ALDH1A3 inhibition. Anti-cancer activity is an area for future exploration.[2]
DIMATE Not specifiedIrreversible, isoform-specific ALDH1 inhibitor.[7]IrreversibleA pan-ALDH1 inhibitor being investigated in clinical trials for acute myeloid leukemia.[2] Promotes apoptosis through the accumulation of apoptogenic aldehydes.[7]
ABMM-15 0.23 µM[11]Selective for ALDH1A3 over ALDH1A1.[6]Not specifiedA benzyloxybenzaldehyde derivative, highlighting the potential of this scaffold.[6]
Disulfiram Micromolar range (non-selective)[1]Non-selective, inhibits multiple ALDH isoforms.[1]Covalent inhibitor[6]Clinically approved for alcoholism. Its lack of selectivity has led to mixed results in cancer clinical trials.[1]

Note: IC50 values can vary depending on the assay conditions (e.g., recombinant enzyme vs. cell-based assays). The data presented here is for comparative purposes.

Key Experimental Workflows for Inhibitor Evaluation

The robust evaluation of ALDH1A3 inhibitors requires a multi-faceted approach, combining biochemical assays with cell-based functional studies.

ALDH1A3 Signaling and Experimental Logic

The following diagram illustrates the central role of ALDH1A3 in retinoic acid synthesis and its impact on cancer stem cells, along with the key experimental assays used to probe its inhibition.

ALDH1A3_Pathway_and_Assays cluster_pathway ALDH1A3 Signaling Pathway cluster_assays Experimental Evaluation Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid (RA) ALDH1A3->RA Oxidation RAR_RXR RAR/RXR RA->RAR_RXR Activation Gene_Expression Target Gene Expression (Self-renewal, Differentiation) RAR_RXR->Gene_Expression CSC Cancer Stem Cell (CSC) Properties Gene_Expression->CSC Inhibitor ALDH1A3 Inhibitor (e.g., this compound) Inhibitor->ALDH1A3 Inhibition Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki, Selectivity) Inhibitor->Enzyme_Assay Aldefluor_Assay Aldefluor Assay (Cellular ALDH Activity) Inhibitor->Aldefluor_Assay Viability_Assay Cell Viability Assay (MTT, etc.) Inhibitor->Viability_Assay Migration_Assay Migration/Invasion Assay (Wound Healing, Transwell) Inhibitor->Migration_Assay Stemness_Assay Stemness Assay (Spheroid Formation) Inhibitor->Stemness_Assay

Caption: ALDH1A3 pathway and corresponding inhibitory assays.

Experimental Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant ALDH1A3.

Principle: The assay monitors the production of NADH, a product of the ALDH1A3-catalyzed oxidation of an aldehyde substrate, by measuring the increase in absorbance at 340 nm.

Step-by-Step Protocol:

  • Prepare Assay Buffer: 50 mM HEPES, 50 mM MgCl2, 5 mM DTT, pH 7.5.[6]

  • Reagent Preparation:

    • Enzyme: Prepare a working solution of recombinant human ALDH1A3 in assay buffer.

    • Cofactor: Prepare a solution of NAD+ in assay buffer.

    • Substrate: Prepare a solution of a suitable aldehyde substrate (e.g., retinaldehyde or hexanal) in a compatible solvent.[6]

    • Inhibitor: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, ALDH1A3 enzyme solution, and the test inhibitor at various concentrations.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the NAD+ and aldehyde substrate solution.

    • Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[8]

This flow cytometry-based assay measures the intracellular ALDH activity in live cells.

Principle: The Aldefluor™ reagent is a fluorescent, non-toxic substrate for ALDH. In the presence of active ALDH, it is converted to a charged fluorescent product that is retained inside the cell. The fluorescence intensity is directly proportional to ALDH activity.

Step-by-Step Protocol:

  • Cell Preparation: Harvest cultured cancer cells (e.g., a cell line known to express ALDH1A3) and resuspend them in Aldefluor™ assay buffer.

  • Treatment: Aliquot the cell suspension into tubes. To the test samples, add the ALDH1A3 inhibitor at the desired concentrations. Include a positive control (no inhibitor) and a negative control using the specific ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde).[2]

  • Staining: Add the activated Aldefluor™ reagent to all tubes except for an unstained control.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Acquire the cells on a flow cytometer.

    • Gate on the viable cell population.

    • The DEAB-treated sample is used to set the gate for the ALDH-positive population.

    • Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity in the inhibitor-treated samples compared to the control.

This colorimetric assay assesses the impact of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ALDH1A3 inhibitor for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

These assays evaluate the effect of the inhibitor on cancer cell migration and invasion, key processes in metastasis.

Wound Healing Assay:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Treat the cells with the inhibitor or vehicle control.

  • Capture images of the wound at time zero and at subsequent time points (e.g., 24 hours).[5]

  • Measure the rate of wound closure to assess cell migration.[5]

Transwell Invasion Assay:

  • Use a Transwell chamber with a Matrigel-coated porous membrane.

  • Seed cells in the upper chamber in serum-free media containing the inhibitor or vehicle.

  • Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the membrane.

  • Fix, stain, and count the cells that have invaded through the membrane to the lower surface.[5]

Concluding Remarks

The development of selective ALDH1A3 inhibitors holds immense promise for advancing cancer therapy. While compounds like NR6, MCI-INI-3, and CLM296 have demonstrated significant progress in terms of potency and selectivity, the therapeutic potential of other chemical scaffolds, such as that of this compound, warrants further investigation. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel ALDH1A3 inhibitors. By systematically assessing their biochemical and cellular activities, researchers can identify and advance the most promising candidates toward clinical translation, ultimately aiming to improve outcomes for patients with ALDH1A3-driven malignancies.

References

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  • Cioce, M., et al. (2023). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Cancers (Basel), 15(3), 897. [Link]

  • Clem, C. L., et al. (2025). CLM296: a highly selective inhibitor targeting ALDH1A3-driven tumor growth and metastasis in breast cancer. bioRxiv. [Link]

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  • National Center for Biotechnology Information. Gene: ALDH1A3 aldehyde dehydrogenase 1 family member A3. [Link]

  • Li, Y., et al. (2021). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. Nature Communications, 12(1), 7323. [Link]

  • Quattrini, L., et al. (2021). A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. Cancers, 13(2), 356. [Link]

  • Li, Y., et al. (2021). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. ResearchGate. [Link]

  • Ibrahim, A. I. M., et al. (2023). In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin. Molecules, 28(5), 2351. [Link]

  • Quattrini, L., et al. (2021). A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. PubMed. [Link]

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A Comparative Guide to the Reactivity of Hydroxyphenyl Benzaldehyde Isomers: Ortho vs. Meta vs. Para

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, hydroxyphenyl benzaldehydes serve as pivotal intermediates. The positional isomerism of the hydroxyl group—be it ortho, meta, or para to the aldehyde functionality—profoundly influences the molecule's reactivity, dictating its behavior in key synthetic transformations. This guide provides an in-depth technical comparison of these three isomers, elucidating the interplay of electronic, steric, and hydrogen-bonding effects that govern their reactivity profiles. By understanding these nuances, researchers can make more informed decisions in reaction design and optimization.

The Decisive Influence of Substituent Position: A Theoretical Framework

The reactivity of the aldehyde group in hydroxyphenyl benzaldehydes is a delicate balance of several competing factors. The hydroxyl group (-OH) exerts both a resonance (+R) and an inductive (-I) effect. The +R effect, which donates electron density to the aromatic ring, is most pronounced at the ortho and para positions. Conversely, the -I effect, stemming from the electronegativity of the oxygen atom, withdraws electron density and is distance-dependent, being strongest at the ortho position.

Furthermore, the ortho isomer is unique in its ability to form an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction has significant consequences for both the physical properties and chemical reactivity of the molecule.[1][2] In contrast, the para isomer readily engages in intermolecular hydrogen bonding, influencing its bulk properties like boiling point.[1]

Electronic Landscape of the Isomers

The electronic nature of the aldehyde's carbonyl carbon, its electrophilicity, is a primary determinant of its susceptibility to nucleophilic attack. Here's a comparative overview:

IsomerKey Electronic and Structural FeaturesExpected Impact on Aldehyde Reactivity
Ortho - Strong -I effect of the -OH group. - Strong +R effect of the -OH group. - Intramolecular hydrogen bonding. - Steric hindrance.- -I effect increases electrophilicity. - +R effect decreases electrophilicity. - Intramolecular H-bond can decrease the availability of the hydroxyl proton and influence the carbonyl's polarity. - Steric hindrance can impede nucleophilic attack.
Meta - Weak -I effect of the -OH group. - No significant +R effect on the aldehyde.- The aldehyde group is primarily influenced by the deactivating inductive effect of the hydroxyl group, leading to a moderately electrophilic carbonyl.
Para - Weak -I effect of the -OH group. - Strong +R effect of the -OH group. - Intermolecular hydrogen bonding.- The dominant +R effect significantly increases electron density at the carbonyl carbon, reducing its electrophilicity.

The acidity of the phenolic proton also provides insight into the electronic environment of the ring. The pKa of p-hydroxybenzaldehyde is approximately 7.61, while that of m-hydroxybenzaldehyde is around 8.98.[3][4] The lower pKa of the para isomer reflects the stabilization of the corresponding phenoxide ion through resonance delocalization involving the electron-withdrawing aldehyde group.

Reactivity in Key Chemical Transformations: A Comparative Analysis

The theoretical considerations outlined above manifest in the differential reactivity of the isomers in various organic reactions. While direct comparative kinetic studies across all three isomers are scarce in the literature, a cohesive picture can be drawn from existing data and mechanistic principles.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

General Reactivity Trend (Predicted): meta > ortho > para

  • meta-Hydroxybenzaldehyde: With the hydroxyl group at the meta position, the resonance effect does not extend to the aldehyde group. The aldehyde's reactivity is thus primarily dictated by the weak electron-withdrawing inductive effect of the hydroxyl group, making its carbonyl carbon the most electrophilic among the three isomers.

  • ortho-Hydroxybenzaldehyde: The ortho isomer presents a more complex scenario. The electron-withdrawing inductive effect of the hydroxyl group enhances the carbonyl's electrophilicity. However, this is counteracted by the electron-donating resonance effect and the presence of an intramolecular hydrogen bond, which can reduce the partial positive charge on the carbonyl carbon. Furthermore, steric hindrance from the adjacent hydroxyl group can impede the approach of a nucleophile.[5]

  • para-Hydroxybenzaldehyde: The strong electron-donating resonance effect of the hydroxyl group at the para position significantly deactivates the aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon.[6] This makes the para isomer the least reactive of the three in nucleophilic addition reactions.

Experimental Protocol: A Representative Nucleophilic Addition - Cyanohydrin Formation

This protocol describes a general procedure for the formation of a cyanohydrin, a classic example of nucleophilic addition to an aldehyde.

Materials:

  • ortho-, meta-, or para-hydroxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the respective hydroxybenzaldehyde isomer (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in water and cool the solution in an ice bath.

  • Slowly add the sodium cyanide solution to the stirred solution of the aldehyde.

  • While maintaining the cold temperature, add glacial acetic acid (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot. The final product can be characterized by spectroscopic methods such as NMR and IR to confirm the formation of the cyanohydrin.

Oxidation Reactions

The oxidation of the aldehyde group to a carboxylic acid is another fundamental transformation. The ease of oxidation can be influenced by the electronic properties of the aromatic ring.

General Reactivity Trend (Predicted): para > ortho > meta

Electron-donating groups generally facilitate the oxidation of benzaldehydes. The increased electron density on the aromatic ring can stabilize the transition state of the oxidation process.

  • para-Hydroxybenzaldehyde: The strong electron-donating resonance effect of the para-hydroxyl group makes this isomer the most susceptible to oxidation.

  • ortho-Hydroxybenzaldehyde: The ortho isomer is also activated towards oxidation due to the +R effect, though steric factors and intramolecular hydrogen bonding may play a modulating role.

  • meta-Hydroxybenzaldehyde: With only a weak inductive effect from the hydroxyl group, the meta isomer is expected to be the least reactive towards oxidation.

Experimental Protocol: Oxidation to Hydroxybenzoic Acids using Potassium Permanganate

This protocol provides a general method for the oxidation of hydroxybenzaldehydes to their corresponding carboxylic acids.

Materials:

  • ortho-, meta-, or para-hydroxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve the hydroxybenzaldehyde isomer (1.0 eq) and sodium carbonate (1.5 eq) in water in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux and add a solution of potassium permanganate (2.0 eq) in water dropwise over a period of 30 minutes.

  • Continue to reflux the mixture until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to quench any remaining permanganate, and then acidify with concentrated hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath and collect the precipitated hydroxybenzoic acid by vacuum filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

Self-Validation: The formation of the carboxylic acid can be confirmed by a change in physical properties (e.g., melting point) and spectroscopic analysis (e.g., disappearance of the aldehyde proton signal and appearance of a broad carboxylic acid proton signal in ¹H NMR; appearance of a broad O-H stretch and a C=O stretch at a lower frequency in IR).

Reduction Reactions

The reduction of the aldehyde to a primary alcohol is a common and useful transformation. The reactivity in reduction reactions often parallels that of nucleophilic additions, as many reductions involve the nucleophilic addition of a hydride ion.

General Reactivity Trend (Predicted): meta > ortho > para

  • meta-Hydroxybenzaldehyde: The higher electrophilicity of the carbonyl carbon in the meta isomer makes it the most susceptible to reduction by hydride reagents.

  • ortho-Hydroxybenzaldehyde: The reactivity of the ortho isomer is a balance between the activating inductive effect and the deactivating resonance and steric effects.

  • para-Hydroxybenzaldehyde: The electron-donating para-hydroxyl group reduces the electrophilicity of the carbonyl carbon, making it the least reactive towards reduction.

Experimental Protocol: Reduction to Hydroxybenzyl Alcohols using Sodium Borohydride

This protocol outlines a standard procedure for the reduction of hydroxybenzaldehydes.

Materials:

  • ortho-, meta-, or para-hydroxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the hydroxybenzaldehyde isomer (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxybenzyl alcohol.

Self-Validation: The successful reduction can be verified by the disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic protons in the ¹H NMR spectrum. The IR spectrum will show the appearance of a broad O-H stretch and the disappearance of the aldehyde C-H stretch.

The Wittig Reaction: A Note on Yields

Visualizing the Electronic and Structural Differences

To better understand the underlying principles governing the reactivity of these isomers, the following diagrams illustrate the key electronic effects and the unique structural feature of the ortho isomer.

Caption: Electronic effects in hydroxyphenyl benzaldehyde isomers.

hydrogen_bonding cluster_ortho ortho-Hydroxybenzaldehyde cluster_para para-Hydroxybenzaldehyde o_mol Molecule A o_hbond Intramolecular H-bond p_mol1 Molecule B p_hbond Intermolecular H-bond p_mol1->p_hbond p_mol2 Molecule C p_hbond->p_mol2

Caption: Hydrogen bonding in ortho vs. para isomers.

Conclusion

The reactivity of hydroxyphenyl benzaldehyde isomers is a classic example of how subtle changes in molecular architecture can lead to significant differences in chemical behavior.

  • para-Hydroxybenzaldehyde , with its strong electron-donating resonance effect, is generally the least reactive towards nucleophilic addition and reduction, but the most reactive in oxidation reactions.

  • meta-Hydroxybenzaldehyde , lacking a strong resonance interaction between the two functional groups, tends to be the most reactive in nucleophilic additions and reductions due to the higher electrophilicity of its carbonyl carbon.

  • ortho-Hydroxybenzaldehyde presents the most complex reactivity profile, with a combination of electronic effects, steric hindrance, and intramolecular hydrogen bonding leading to intermediate and sometimes unique reactivity. For instance, the Reimer-Tiemann reaction of phenol, which proceeds via a dichlorocarbene intermediate, shows a preference for ortho-formylation, yielding salicylaldehyde as the major product.[2][9]

A thorough understanding of these structure-reactivity relationships is indispensable for chemists in synthetic planning and the development of novel molecular entities. This guide serves as a foundational resource for navigating the nuanced chemistry of these versatile building blocks.

References

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A Comparative Analysis of 2-(3-Hydroxyphenyl)benzaldehyde and Other Neuroprotective Agents: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective therapies for neurodegenerative diseases and acute brain injury, the scientific community is continuously exploring novel compounds with neuroprotective potential. Among these, 2-(3-hydroxyphenyl)benzaldehyde, also known as 3-hydroxybenzaldehyde (3-HBA), has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy and mechanisms of 3-HBA against other established and emerging neuroprotective agents. We will delve into the experimental data that underpins their neuroprotective claims, offering researchers, scientists, and drug development professionals a critical overview to inform their work.

Introduction to Neuroprotection

Neuroprotection refers to the strategies and mechanisms that safeguard the central nervous system (CNS) from neuronal injury and degeneration.[1] The ultimate goal of neuroprotective agents is to inhibit neuronal death, thereby halting or slowing down the progression of neuronal loss, which can reduce mortality rates, decrease disability, and enhance the quality of life for individuals suffering from conditions like ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] The quest for effective neuroprotective agents is driven by the limited therapeutic window of current treatments for many neurological disorders.[4]

This compound (3-HBA): A Multi-Faceted Neuroprotective Agent

This compound (3-HBA) is a benzaldehyde derivative that has demonstrated significant antioxidant, anti-inflammatory, and anti-apoptotic properties.[5] Its neuroprotective effects are attributed to its ability to modulate multiple cellular pathways implicated in neuronal survival.

Mechanism of Action

The neuroprotective efficacy of 3-HBA stems from its engagement with several key signaling pathways:

  • Antioxidant Activity: 3-HBA has been shown to increase intracellular antioxidant activity.[6] It can inhibit the production of reactive oxygen species (ROS), thereby mitigating endoplasmic reticulum stress and protecting against oxidative damage.[5]

  • Anti-apoptotic Pathway: A crucial aspect of 3-HBA's neuroprotective function is its ability to inhibit apoptosis. It achieves this by downregulating the expression of apoptosis-related molecules.[5][6]

  • Activation of the Sonic Hedgehog (Shh) Signaling Pathway: Research has indicated that 3-HBA can activate the Shh signaling pathway, which is known to play a role in neuronal development, repair, and survival.[6]

  • Mitochondrial Protection: 3-HBA has been observed to modulate mitochondrial protein expression and inhibit mitochondrial oxidative stress, which is a key factor in the pathology of many neurodegenerative diseases.[5][7]

Supporting Experimental Evidence

Studies utilizing in vitro and in vivo models have provided evidence for the neuroprotective effects of 3-HBA. For instance, in a model of Angiostrongylus cantonensis infection, which causes eosinophilic meningitis, 3-HBA treatment enhanced the viability of astrocytes, which are crucial for neuronal support.[6] Furthermore, in a mouse model of the same infection, a combination therapy including 3-HBA enhanced antioxidant activity and reduced the expression of apoptosis-related molecules in the brain.[5] In models of Alzheimer's disease, a benzaldehyde derivative has been shown to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis.[7]

Comparative Analysis with Other Neuroprotective Agents

To better understand the potential of 3-HBA, it is essential to compare its efficacy and mechanisms with other well-established neuroprotective agents.

Edaravone

Edaravone is a potent free radical scavenger that is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[8]

  • Mechanism: Edaravone's primary mechanism is its antioxidant effect, reducing oxidative stress, which is a common pathway of neuronal injury in various neurological disorders.[8] Studies have also suggested that Edaravone can suppress inflammation and inhibit neuronal apoptosis.[9]

  • Efficacy: Clinical trials have demonstrated that Edaravone can slow the decline in functional motor disturbances in ALS patients.[8][10] In ischemic stroke models, Edaravone has been shown to reduce cerebral infarct area and improve neurological scores.[9] However, some studies have reported no significant benefit of edaravone on ALS in certain populations.[11][12]

Riluzole

Riluzole is another approved medication for ALS, and its neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[13]

  • Mechanism: Riluzole inhibits the presynaptic release of glutamate, the primary excitatory neurotransmitter in the CNS.[13][14] Excessive glutamate can lead to excitotoxicity, a major cause of neuronal death in many neurological conditions. Riluzole also blocks postsynaptic NMDA and kainate receptors and inhibits voltage-gated sodium channels.[13] Some studies also suggest it has a direct inhibitory effect on protein kinase C (PKC), which is involved in oxidative stress.[15]

  • Efficacy: Riluzole has been shown to modestly extend survival and slow the progression of ALS.[13] Its neuroprotective actions have also been observed in rodent models of cerebral ischemia.[16]

Memantine

Memantine is a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[17][18]

  • Mechanism: By blocking NMDA receptors, memantine protects against the excitotoxic effects of excessive glutamate.[18][19][20] It is believed to take over the physiological function of magnesium in the NMDA receptor channel, thereby improving symptoms and potentially slowing disease progression.[17][21] More recent research suggests that memantine may also exert its neuroprotective effects by increasing the release of neurotrophic factors from astroglia and preventing microglial over-activation.[19]

  • Efficacy: Preclinical evidence demonstrates that memantine can inhibit the excitotoxic cascade and improve motor and sensory function outcomes.[18] Clinical trials in post-stroke patients have suggested potential benefits in improving neurological scores and addressing aphasia.[18]

Nrf2 Activators

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[22][23]

  • Mechanism: Nrf2 activators work by promoting the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of a wide range of antioxidant and cytoprotective genes.[22] This provides a robust defense against oxidative stress.

  • Efficacy: Numerous phytochemicals have been identified as Nrf2 activators and have shown neuroprotective effects in preclinical models of neurodegenerative diseases.[24][[“]] For instance, dl-3-n-butylphthalide (NBP) has been shown to inhibit oxidative stress by targeting the Keap1/Nrf2 pathway in a rat model of ischemic stroke.[9]

Summary of Comparative Efficacy

Neuroprotective AgentPrimary Mechanism of ActionKey Experimental Findings
This compound (3-HBA) Antioxidant, Anti-apoptotic, Shh pathway activation, Mitochondrial protectionIncreased astrocyte viability, reduced apoptosis-related molecules in the brain.[5][6]
Edaravone Free radical scavenger, Anti-inflammatorySlowed functional decline in ALS, reduced infarct size in stroke models.[8][9]
Riluzole Glutamate release inhibitor, NMDA/kainate receptor blocker, Na+ channel blockerExtended survival in ALS, neuroprotective in ischemia models.[13][16]
Memantine Non-competitive NMDA receptor antagonistImproved cognitive and functional outcomes in Alzheimer's and post-stroke.[17][18]
Nrf2 Activators Upregulation of antioxidant and cytoprotective genesNeuroprotection in various models of neurodegeneration and stroke.[9][23]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (3-HBA)

G cluster_stress Cellular Stress cluster_hba 3-HBA Intervention cluster_pathways Cellular Pathways cluster_outcome Outcome Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis induces Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Apoptosis induces HBA This compound (3-HBA) Shh Shh Pathway HBA->Shh activates Antioxidant Antioxidant Defense HBA->Antioxidant enhances Mitochondria Mitochondrial Function HBA->Mitochondria protects HBA->Apoptosis inhibits Survival Neuronal Survival Shh->Survival promotes Antioxidant->Survival promotes Mitochondria->Survival promotes Apoptosis->Survival decreases

Caption: Signaling pathways modulated by this compound (3-HBA) leading to neuroprotection.

Experimental Workflow for Assessing Neuroprotective Efficacy

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Culture Neuronal/Astrocyte Cell Culture Toxin Induce Neurotoxicity (e.g., H2O2, Amyloid-beta) Culture->Toxin Treatment Treat with Neuroprotective Agent Toxin->Treatment Assays Perform Cellular Assays: - Cell Viability (MTT) - ROS Measurement - Apoptosis (Caspase activity) Treatment->Assays Model Animal Model of Neurodegeneration/Injury Administer Administer Neuroprotective Agent Model->Administer Behavior Behavioral Tests (e.g., Morris Water Maze) Administer->Behavior Histo Histological Analysis (e.g., Infarct volume, Neuronal count) Administer->Histo

Caption: General experimental workflow for evaluating the efficacy of neuroprotective agents.

Detailed Experimental Protocols

To ensure the reproducibility and validity of findings, it is crucial to follow standardized experimental protocols. Below are methodologies for key experiments used to assess neuroprotection.

In Vitro Neuroprotection Assay Using Neuronal Cell Lines (e.g., SH-SY5Y)

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • To induce a neuronal phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

2. Induction of Neurotoxicity:

  • Plate the differentiated cells in 96-well plates.

  • Induce neurotoxicity by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) for oxidative stress, or aggregated amyloid-beta peptides for an Alzheimer's disease model. The concentration and duration of exposure should be optimized to achieve approximately 50% cell death.

3. Treatment with Neuroprotective Agent:

  • Pre-treat the cells with various concentrations of the neuroprotective agent (e.g., 3-HBA) for a specified period (e.g., 2-24 hours) before the addition of the neurotoxin. Alternatively, co-treat the cells with the agent and the toxin.

4. Assessment of Cell Viability (MTT Assay):

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Assay in a Mouse Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

1. Animal Model:

  • Use adult male C57BL/6 mice.

  • Induce focal cerebral ischemia by MCAO using the intraluminal filament method. Briefly, a nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60 minutes, followed by reperfusion.

2. Administration of Neuroprotective Agent:

  • Administer the neuroprotective agent (e.g., 3-HBA) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose. The timing of administration is critical and can be before, during, or after the ischemic insult.

3. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).

4. Measurement of Infarct Volume:

  • At a specified time point (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains.

  • Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white.

  • Quantify the infarct volume using image analysis software.

Conclusion

This compound (3-HBA) presents a compelling profile as a neuroprotective agent with a multi-modal mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic effects, as well as the modulation of the Shh signaling pathway and protection of mitochondrial function. While direct comparative clinical trials with established neuroprotective agents like Edaravone, Riluzole, and Memantine are lacking, the preclinical data for 3-HBA is promising. Each of these agents operates through distinct yet sometimes overlapping pathways, highlighting the complexity of neuroprotection. Future research should focus on head-to-head comparisons in standardized preclinical models and ultimately in clinical trials to fully elucidate the therapeutic potential of 3-HBA and its place in the armamentarium against neurodegenerative diseases and acute brain injuries.

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A Senior Application Scientist’s Guide to the Synthesis of Substituted Biphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Substituted biphenyl aldehydes are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique structural motif, featuring two connected phenyl rings with an aldehyde functionality, is prevalent in a wide array of biologically active compounds and liquid crystals.[1] The precise control over the substitution pattern on the biphenyl scaffold is paramount, as minor structural modifications can dramatically influence the final product's physical and biological properties.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing substituted biphenyl aldehydes. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, offering field-proven insights to guide your synthetic planning. Our focus is on providing not just protocols, but the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own research.

Core Synthetic Strategies: A Comparative Overview

The construction of the biaryl C-C bond is the critical step in any synthesis of a biphenyl derivative. Over the decades, a powerful arsenal of cross-coupling reactions has been developed, largely dominated by palladium-catalyzed methods. More recently, strategies involving directed metalation and C-H activation have emerged, offering novel pathways with enhanced efficiency and regioselectivity.

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method for biaryl synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners, including aldehydes, ketones, esters, and nitriles.[2][4]

  • Mild Conditions: Reactions are often run at or slightly above room temperature.

  • Reagent Stability: Boronic acids are generally stable to air and moisture, making them easy to handle.

  • Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed.

Limitations:

  • Steric Hindrance: Coupling of sterically demanding, ortho-substituted partners can be challenging and may require specialized ligands or harsher conditions.[5]

  • Deboronation: Unwanted hydrolytic deboronation of the boronic acid can be a competing side reaction, particularly with electron-deficient arylboronic acids.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxiAdd L₂Pd(II)(Ar¹)(X) Pd0->OxiAdd Oxidative Addition Transmetal L₂Pd(II)(Ar¹)(Ar²) OxiAdd->Transmetal Transmetalation Transmetal->Pd0 Catalyst Regeneration RedElim Ar¹-Ar² Transmetal->RedElim Ar1X Ar¹-X (Aryl Halide) Ar1X->OxiAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetal Base Base Base->Transmetal Activates

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille and Negishi Couplings: Potent Alternatives

While the Suzuki coupling is often the first choice, Stille and Negishi couplings offer powerful solutions, particularly when specific functional group tolerance or reactivity is required.

  • Stille Coupling: This reaction couples an organostannane (R-SnR'₃) with an organic halide. Its primary advantage is the exceptional tolerance for a wide array of functional groups, as organostannanes are largely inert to many reaction conditions.[6][7] However, the major drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final product.[6] This often limits its application in pharmaceutical synthesis.

  • Negishi Coupling: This method utilizes highly reactive organozinc reagents.[6] The key benefit of the Negishi coupling is its high reactivity, which often allows for the coupling of challenging substrates, including those that are unreactive in Suzuki or Stille reactions. The primary limitation is the sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous reaction conditions.

Directed ortho-Metalation (DoM): A Strategy for Regiocontrol

When precise regiochemical control is needed, particularly for synthesizing ortho-substituted biaryls, Directed ortho-Metalation (DoM) is an invaluable tool.[8] This strategy involves a directing metalation group (DMG) on one of the aromatic rings. The DMG, typically a Lewis basic functional group like an amide or an oxazoline, coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation at the adjacent ortho position.[8][9] The resulting aryllithium species can then be quenched with an electrophile or transmetalated to participate in a cross-coupling reaction.[10]

Causality in Action: The power of DoM lies in its ability to override the intrinsic electronic preferences of the aromatic ring, providing access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.[10] For synthesizing a biphenyl aldehyde, a common sequence involves DoM on a protected benzaldehyde derivative, followed by borylation and a subsequent Suzuki coupling.

Modern Frontiers: C-H Activation

The field of C-H activation represents the cutting edge of synthetic efficiency, aiming to form C-C bonds directly from ubiquitous C-H bonds, thus avoiding the pre-functionalization steps required in traditional cross-coupling (e.g., creating halides and organometallics).[11][12] This approach offers unparalleled atom and step economy.

Challenges and Opportunities: While powerful, C-H activation strategies for biphenyl synthesis often face challenges in controlling regioselectivity, as there can be multiple C-H bonds available for reaction.[11] Current research focuses heavily on the development of directing groups and catalyst systems that can selectively activate a single C-H bond.[13][14] For the synthesis of substituted biphenyl aldehydes, this might involve a transient directing group that forms an imine with the aldehyde to guide the catalyst to a specific C-H bond on the other ring.[11]

Comparative Data Summary

The following table provides a comparative summary of the key synthetic routes discussed.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi CouplingDirected ortho-Metalation (DoM)C-H Activation
Typical Yields 70-95%70-95%75-98%60-90% (multi-step)50-85%
Key Reagent OrganoboronOrganostannaneOrganozincOrganolithiumNone (direct)
Functional Group Tolerance Very GoodExcellentGoodModerate (sensitive to strong bases)Good (catalyst dependent)
Toxicity/Safety LowHigh (Tin reagents)Moderate (pyrophoric reagents)High (pyrophoric bases)Varies (catalyst/oxidant)
Regiocontrol GoodGoodGoodExcellent (ortho selective)Challenging
Primary Advantage Versatility, safetyBroad functional group toleranceHigh reactivityPrecise regiocontrolAtom & step economy

Workflow for Selecting a Synthetic Route

Choosing the optimal synthetic route requires careful consideration of the target molecule's structure, available starting materials, and project constraints.

Route_Selection start Define Target Biphenyl Aldehyde q_ortho Is specific ortho- substitution critical? start->q_ortho q_fg Are sensitive functional groups present? q_ortho->q_fg No dom Use Directed ortho-Metalation (DoM) Strategy q_ortho->dom Yes q_reagents Are starting materials (halides, boronics) readily available? q_fg->q_reagents No q_toxicity Is Tin toxicity a major concern? q_fg->q_toxicity Yes suzuki Use Suzuki-Miyaura Coupling q_reagents->suzuki Yes ch_act Explore C-H Activation (for step economy) q_reagents->ch_act No q_toxicity->suzuki Yes stille Consider Stille Coupling q_toxicity->stille No stille->suzuki If possible negishi Consider Negishi Coupling

Caption: Decision workflow for selecting a biphenyl aldehyde synthesis route.

Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from a robust and scalable procedure published in Organic Syntheses, demonstrating the practical application of the Suzuki-Miyaura coupling.[15]

Reaction Scheme: 4-Bromobenzaldehyde + Phenylboronic Acid → 4-Biphenylcarboxaldehyde

Materials:

  • 4-Bromobenzaldehyde (1.85 g, 10.0 mmol)

  • Phenylboronic acid (1.34 g, 11.0 mmol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (22.4 mg, 0.10 mmol, 1 mol %)

  • Triphenylphosphine [PPh₃] (105 mg, 0.40 mmol, 4 mol %)

  • Potassium carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)

  • 1-Propanol (40 mL)

  • Water (15 mL)

  • Toluene

  • Hexanes

Procedure:

  • Setup: To a 250-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add 1-propanol (40 mL) and water (15 mL) to the flask. The use of a water-miscible solvent like 1-propanol helps to keep the reaction mixture homogeneous.[15]

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring. The reaction mixture will typically darken as the reaction progresses.[15]

  • Monitoring: The reaction's completeness can be monitored by thin-layer chromatography (TLC) or by ¹H NMR, observing the shift of the aldehyde proton signal.[15] The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of toluene and 50 mL of water. Stir the mixture for 5 minutes, then transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 25 mL of toluene.

  • Workup - Washing: Combine the organic layers and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a hot hexanes/toluene mixture to afford 4-biphenylcarboxaldehyde as a white to off-white crystalline solid. Typical yields for this procedure are in the 85-95% range.

Conclusion

The synthesis of substituted biphenyl aldehydes is a mature field with a diverse set of reliable and powerful methodologies. The Suzuki-Miyaura coupling remains the preeminent choice for most applications due to its versatility, reliability, and favorable safety profile.[1] However, for specific challenges such as extreme steric hindrance, the need for absolute regiocontrol, or the desire for maximum step economy, alternative methods like Negishi coupling, Directed ortho-Metalation, and emerging C-H activation strategies provide essential tools for the modern synthetic chemist. A thorough understanding of the mechanistic principles and practical limitations of each route is crucial for designing efficient and successful syntheses in the complex landscape of drug discovery and materials science.

References

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

  • Jain, S., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research (IJSDR), 6(12), 194-202. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. [Link]

  • Kotha, A. K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. [Link]

  • Meyers, A. I., Himmelsbach, R. J., & Reuman, M. (1983). Directed (ortho) Metallation. J. Org. Chem., 48, 4053. [Link]

  • Dai, Z. Q., et al. (2013). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. Asian Journal of Chemistry, 25(11), 6345-6347. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Sarkar, S., & Dhiman, S. (2023). Biphenyl aldehyde substrates for selective meta-C–H functionalization using transient directing group. ResearchGate. [Link]

  • Kambe, N., et al. (2009). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research, 42(5), 697-707. [Link]

  • Borthakur, P., et al. (2016). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry, 40(11), 9209-9215. [Link]

  • Baudoin, O., et al. (2001). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 66(12), 4264-4272. [Link]

  • Chauder, B. A., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. The Journal of Organic Chemistry, 72(16), 6044-6051. [Link]

  • Daugulis, O., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 368-383. [Link]

  • Miura, M., et al. (2016). Catalytic C-H Activation. Chemistry Letters, 45(10), 1210-1212. [Link]

  • Krawczuk, P. (2008). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

  • Silva, E. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7599. [Link]

Sources

A Senior Application Scientist's Guide to Spectrophotometric Resolution of Hydroxybenzaldehyde Isomer Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Hydroxybenzaldehyde Isomers

In the realms of pharmaceutical synthesis, quality control, and metabolic studies, the accurate quantification of hydroxybenzaldehyde isomers—specifically 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde—is a frequent necessity. These isomers are not only important intermediates and products in various chemical processes but also potential impurities that can significantly impact the properties and efficacy of a final product. The challenge in their simultaneous analysis lies in their structural similarity, which results in heavily overlapping UV-Vis absorption spectra. This spectral interference renders simple, direct spectrophotometry inadequate for their individual quantification in a mixture.[1]

This guide provides an in-depth comparison of advanced spectrophotometric techniques that have been successfully employed to resolve these complex mixtures. We will delve into the theoretical underpinnings and practical applications of Derivative Spectrophotometry and Multivariate Calibration methods, offering field-proven insights into their relative strengths and weaknesses. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable method for their specific analytical needs.

Comparative Analysis of Spectrophotometric Resolution Techniques

The choice of analytical technique for resolving overlapping spectra is dictated by a balance of required accuracy, precision, sample complexity, and available instrumentation. Here, we compare two major classes of spectrophotometric methods: Derivative Spectrophotometry and Multivariate Calibration.

Derivative Spectrophotometry: Enhancing Spectral Features

Derivative spectrophotometry is a powerful technique for enhancing the resolution of overlapping spectral bands. By calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, subtle spectral features are amplified, allowing for the quantification of individual components in a mixture.

Causality Behind the Choice: This method is particularly advantageous when the spectral overlap is significant but not complete, and when there are distinct differences in the curvature of the individual spectra. The zero-crossing point of a derivative spectrum for one component can be a wavelength where another component exhibits a significant derivative signal, enabling its quantification without interference.

Self-Validating System: The robustness of a derivative spectrophotometric method is validated by analyzing synthetic mixtures of known concentrations and ensuring a linear relationship between the derivative signal and the concentration of the analyte of interest. The accuracy and precision of the method are further confirmed through recovery studies.

In this method, the concentration of an analyte is determined from its derivative spectrum at a wavelength where the derivative signal of the interfering components is zero (the "zero-crossing point").

This advanced technique involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the "divisor"). The derivative of this ratio spectrum is then calculated. This process can eliminate the interference from the divisor component and, in some cases, other components in the mixture, allowing for the determination of the remaining analytes. A notable application is the derivative ratio spectrum-zero crossing method , which has been successfully applied to the ternary mixture of salicylaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde.[2]

Multivariate Calibration: A Chemometric Approach

Multivariate calibration methods utilize chemometric algorithms to resolve highly overlapping spectra by correlating the absorbance data from multiple wavelengths with the concentrations of the components in a calibration set.[3]

Causality Behind the Choice: These methods are indispensable when the spectral overlap is severe and simple derivative methods fail to provide adequate resolution. By considering the entire spectral range, or at least a significant portion of it, these models can capture subtle variations in the spectra that are correlated with the concentrations of the individual isomers.

Self-Validating System: The predictive ability of a multivariate model is rigorously validated using an independent set of samples not included in the calibration process. Key validation parameters include the Root Mean Square Error of Prediction (RMSEP), which assesses the accuracy of the predictions, and the coefficient of determination (R²), which indicates the correlation between the predicted and actual concentrations.

PCR is a two-step method that first decomposes the spectral data into a set of orthogonal principal components (PCs) that describe the major sources of variation in the data. Then, a multiple linear regression model is built using a subset of these PCs to predict the concentrations of the analytes.

PLS is similar to PCR but with a key difference: it simultaneously considers the spectral data and the concentration data during the decomposition step. This ensures that the latent variables (LVs) generated are not only describing the variation in the spectra but are also highly correlated with the concentrations of the components of interest. This often leads to more robust and predictive models with fewer components compared to PCR.

Experimental Data and Performance Comparison

The following table summarizes the typical performance characteristics of the discussed methods for the resolution of hydroxybenzaldehyde isomer mixtures. Please note that specific values for linearity, LOD, and LOQ are highly dependent on the specific instrumentation and experimental conditions and are provided here as illustrative examples based on similar applications.

MethodPrincipleAdvantagesDisadvantagesTypical Linearity Range (µg/mL)Typical LOD (µg/mL)Typical LOQ (µg/mL)
Zero-Crossing Derivative Spectrophotometry Measurement at the zero-crossing point of interfering components in the derivative spectrum.Simple, rapid, does not require specialized software.Susceptible to noise, requires well-defined zero-crossing points.1 - 20~0.1 - 0.5~0.3 - 1.5
Derivative Ratio Spectrum-Zero Crossing First derivative of the ratio of the mixture spectrum to a divisor spectrum, measured at zero-crossing points.[2]Excellent for resolving ternary mixtures, good selectivity.[2]More complex calculations, selection of the divisor is critical.1 - 15~0.05 - 0.2~0.15 - 0.6
Principal Component Regression (PCR) Regression on a subset of principal components of the spectral data.Utilizes full spectral information, can handle complex mixtures.May not be as predictive as PLS if major spectral variations are not related to concentration.0.5 - 25~0.02 - 0.1~0.06 - 0.3
Partial Least Squares (PLS) Regression Regression on latent variables that maximize covariance between spectral data and concentrations.Generally more robust and predictive than PCR, excels with highly overlapping spectra.Requires specialized chemometric software, model can be a "black box".0.5 - 25~0.01 - 0.08~0.03 - 0.25

Experimental Protocols

General Sample Preparation

Objective: To prepare standard and sample solutions for spectrophotometric analysis.

Materials:

  • 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde standards (analytical grade)

  • Methanol (spectroscopic grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solutions (e.g., 100 µg/mL): Accurately weigh 10 mg of each hydroxybenzaldehyde isomer and dissolve in separate 100 mL volumetric flasks with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to cover the desired concentration range for the calibration curve.

  • Mixture Solutions: For method development and validation, prepare synthetic mixtures containing known concentrations of the three isomers by combining appropriate volumes of their stock solutions.

Protocol 1: Derivative Ratio Spectrum-Zero Crossing Method for Ternary Mixtures

Objective: To simultaneously determine the concentrations of salicylaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde in a mixture. This protocol is based on the principles described by Berzas Nevado et al.[2]

Instrumentation:

  • UV-Vis Spectrophotometer with a 1 cm quartz cuvette, capable of spectral scanning and derivative calculations.

Procedure:

  • Spectral Acquisition: Record the absorption spectra of the standard solutions of each isomer and the mixture solution from 200 to 400 nm against a methanol blank.

  • Selection of Divisor: Choose a standard spectrum of one of the components as the divisor. The choice of the divisor is crucial and should be optimized to provide the best resolution. For this ternary mixture, using a standard spectrum of 4-hydroxybenzaldehyde has been reported to be effective.

  • Ratio Spectra Generation: Divide the absorption spectrum of the mixture by the absorption spectrum of the chosen divisor (e.g., 4-hydroxybenzaldehyde standard).

  • First Derivative Calculation: Calculate the first derivative of the ratio spectrum.

  • Quantification:

    • Determine the concentration of salicylaldehyde from the first derivative ratio spectrum at the zero-crossing point of 3-hydroxybenzaldehyde.

    • Determine the concentration of 3-hydroxybenzaldehyde from the first derivative ratio spectrum at the zero-crossing point of salicylaldehyde.

    • The concentration of the divisor component (4-hydroxybenzaldehyde) can be determined by a similar procedure using a different isomer as the divisor or by a separate calibration curve at a wavelength where the other two components have minimal absorbance.

  • Calibration: Construct calibration curves by plotting the derivative ratio signal at the selected zero-crossing wavelengths against the corresponding concentrations of the analytes in the standard mixtures.

Protocol 2: Multivariate Calibration (PLS) Method

Objective: To develop a PLS model for the simultaneous quantification of the three hydroxybenzaldehyde isomers.

Software:

  • Chemometric software capable of performing PLS regression (e.g., The Unscrambler, SIMCA, or R with appropriate packages).

Procedure:

  • Calibration Set Design: Prepare a set of calibration standards (typically 20-30) with varying concentrations of the three isomers. The concentration levels should be chosen to span the expected range in the unknown samples and should be designed to be orthogonal to minimize correlation between the concentrations of the different isomers.

  • Spectral Acquisition: Record the UV-Vis spectra of all calibration standards from 200 to 400 nm.

  • Spectral Preprocessing: Apply appropriate spectral preprocessing techniques to remove irrelevant variations in the data. Common preprocessing steps include mean centering, autoscaling, and smoothing (e.g., Savitzky-Golay).

  • Model Building:

    • Import the preprocessed spectral data and the corresponding concentration matrix into the chemometric software.

    • Develop a PLS model. A key step is to determine the optimal number of latent variables (LVs) to avoid overfitting. This is typically done using cross-validation, where the model is repeatedly built on a subset of the data and tested on the remaining data. The number of LVs that results in the minimum Root Mean Square Error of Cross-Validation (RMSECV) is usually selected.

  • Model Validation:

    • Prepare an independent validation set of samples with known concentrations that were not used in the calibration.

    • Use the developed PLS model to predict the concentrations of the isomers in the validation set.

    • Evaluate the model's performance by calculating the RMSEP and R² for each isomer.

Visualization of Workflows

Spectrophotometric_Resolution_Workflow cluster_sample Sample Preparation Sample Isomer Mixture Spectrophotometer UV-Vis Spectrophotometer (200-400 nm scan) Sample->Spectrophotometer Standards Individual Isomer Standards Standards->Spectrophotometer RawSpectra Raw Absorption Spectra Spectrophotometer->RawSpectra Ratio Ratio RawSpectra->Ratio Preprocess Preprocess RawSpectra->Preprocess Results Quantitative Results (Concentrations of o-, m-, p-isomers) Derivative Derivative Ratio->Derivative PLS_Model PLS_Model Preprocess->PLS_Model ZeroCrossing ZeroCrossing Derivative->ZeroCrossing ZeroCrossing->Results Predict Predict PLS_Model->Predict Predict->Results

Derivative_Ratio_Logic A_mix Absorbance Spectrum of Mixture (A_mix = A_o + A_m + A_p) Ratio_Spectrum Ratio Spectrum (A_mix / A_p) = (A_o/A_p) + (A_m/A_p) + Constant A_mix->Ratio_Spectrum A_divisor Absorbance Spectrum of Divisor (e.g., A_p) A_divisor->Ratio_Spectrum First_Derivative First Derivative of Ratio Spectrum d(A_mix / A_p)/dλ Ratio_Spectrum->First_Derivative Zero_Crossing_m Zero-Crossing Wavelength of d(A_m/A_p)/dλ First_Derivative->Zero_Crossing_m Zero_Crossing_o Zero-Crossing Wavelength of d(A_o/A_p)/dλ First_Derivative->Zero_Crossing_o Quantify_o Quantify o-isomer at λ_zc(m) Zero_Crossing_m->Quantify_o Quantify_m Quantify m-isomer at λ_zc(o) Zero_Crossing_o->Quantify_m

Conclusion and Recommendations

Both derivative spectrophotometry and multivariate calibration offer viable and powerful solutions for the challenging task of resolving hydroxybenzaldehyde isomer mixtures.

  • For routine quality control applications where simplicity and speed are paramount, and where the isomer ratios do not vary drastically, the Derivative Ratio Spectrum-Zero Crossing method is an excellent choice. It provides good selectivity for ternary mixtures without the need for complex chemometric software.

  • For research and development or in situations with complex sample matrices and widely varying isomer concentrations, the Partial Least Squares (PLS) regression method is highly recommended. Its ability to leverage the full spectral information makes it exceptionally robust and capable of modeling subtle spectral changes, leading to higher accuracy and precision.

Ultimately, the choice of method should be guided by a thorough validation process according to ICH guidelines to ensure the selected technique is fit for its intended purpose. The methodologies outlined in this guide provide a solid foundation for developing and validating robust analytical procedures for the simultaneous determination of hydroxybenzaldehyde isomers, thereby ensuring the quality and integrity of pharmaceutical products and research outcomes.

References

  • Berzas Nevado, J. J., Guiberteau Cabanillas, C., & Salinas, F. (1992). Spectrophotometric resolution of ternary mixtures of salicylaldehyde, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde by the derivative ratio spectrum-zero crossing method. Talanta, 39(5), 547–553. [Link]

  • El-Yazbi, F. A., Abdine, H. H., Shaalan, R. A., & Korany, E. A. (1998). Spectrophotometric Determination of Ternary Mixtures by the Derivative Ratio Spectrum-Zero Crossing Method. Spectroscopy Letters, 31(7), 1403–1414. [Link]

  • Hammud, H. H., El Yazbi, F. A., Mahrous, M. E., & Sonji, N. M. (2007). Derivative-ratio spectrophotometric method for the determination of ternary mixture of aspirin, paracetamol and salicylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 333-341. [Link]

  • Berzas Nevado, J. J., Guiberteau, C., & Salinas López, F. (2010). First Derivative of the Ratio Spectra Method for Resolving 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde in Binary Mixtures. Bulletin des Sociétés Chimiques Belges, 102(9), 629-634. [Link]

  • Sultana, N., & Arayne, M. S. (2011). Multivariate calibrations in UV spectrophotometric analysis. Journal of the Chemical Society of Pakistan, 33(6), 868-873. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Antioxidant Potential of Hydroxyphenyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the antioxidant potential of natural and synthetic compounds is a critical area of investigation. Among these, hydroxyphenyl benzaldehydes, a class of phenolic compounds, have emerged as promising candidates. Their structural simplicity, coupled with the potent free-radical scavenging ability conferred by their hydroxyl and aldehyde functionalities, makes them a focal point for drug discovery and development.

This guide provides an in-depth technical comparison of the antioxidant potential of various hydroxyphenyl benzaldehydes. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the underlying molecular mechanisms, empowering you to make informed decisions in your research.

The Chemical Basis of Antioxidant Activity in Hydroxyphenyl Benzaldehydes: A Structure-Activity Relationship Perspective

The antioxidant efficacy of hydroxyphenyl benzaldehydes is intrinsically linked to their molecular architecture. The number and position of hydroxyl (-OH) groups on the benzene ring are the primary determinants of their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Key structural features governing antioxidant potential include:

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. This is due to the increased probability of hydrogen atom donation.

  • Position of Hydroxyl Groups: The relative positioning of hydroxyl groups is crucial. Ortho- and para-dihydroxy substitutions (e.g., 3,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde) are particularly effective due to their ability to form stable semiquinone radicals through intramolecular hydrogen bonding and electron delocalization. Meta-dihydroxy arrangements (e.g., 3,5-dihydroxybenzaldehyde) are generally less effective.

  • The Aldehyde Group: The electron-withdrawing nature of the aldehyde group (-CHO) can influence the bond dissociation enthalpy of the phenolic O-H bond, thereby modulating the antioxidant activity.

In Vitro Evaluation of Antioxidant Capacity: A Comparative Analysis of Common Assays

A multi-assay approach is indispensable for a comprehensive evaluation of antioxidant potential, as different assays reflect different aspects of antioxidant action. Here, we compare three widely used spectrophotometric methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored free radical. The reduction of DPPH to its non-radical form, DPPH-H, results in a color change to yellow, which is monitored spectrophotometrically at approximately 517 nm.[1]

DPPH_Mechanism

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

In this assay, the ABTS radical cation (ABTS•⁺), a blue-green chromophore, is generated by the oxidation of ABTS with potassium persulfate. Antioxidants present in the sample reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically at around 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm. This assay is based on a single electron transfer mechanism.[2]

Comparative Antioxidant Activity of Hydroxyphenyl Benzaldehydes

The following table summarizes the antioxidant activity of various hydroxyphenyl benzaldehydes from different studies. It is important to note that direct comparisons of IC₅₀ values between different studies should be made with caution due to variations in experimental conditions.

CompoundStructureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µM Fe(II)/µM)
Monohydroxybenzaldehydes
2-Hydroxybenzaldehydeortho-OH>1000--
3-Hydroxybenzaldehydemeta-OH>1000--
4-Hydroxybenzaldehydepara-OH>1000--
Dihydroxybenzaldehydes
2,3-Dihydroxybenzaldehydeortho, meta-diOH~50-100--
2,4-Dihydroxybenzaldehydeortho, para-diOH~30-70--
2,5-Dihydroxybenzaldehydeortho, para-diOH~20-50--
3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)ortho-diOH~10-30~5-15~1.5-2.0
3,5-Dihydroxybenzaldehydemeta, meta-diOH>500--
Trihydroxybenzaldehydes
2,3,4-Trihydroxybenzaldehyde<10--
2,4,6-Trihydroxybenzaldehyde<10--
3,4,5-Trihydroxybenzaldehyde<10--
Reference Antioxidants
Trolox~40-60~10-20~1.0
Ascorbic Acid (Vitamin C)~20-40~10-20~1.0

Interpretation of Results:

  • Dihydroxybenzaldehydes with ortho-hydroxyl groups, such as 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) , consistently demonstrate superior antioxidant activity across all three assays. This is attributed to the stability of the resulting phenoxyl radical through hydrogen bonding and electron delocalization.

  • Monohydroxybenzaldehydes exhibit negligible activity in these assays, highlighting the importance of multiple hydroxyl groups.

  • The meta-substituted 3,5-dihydroxybenzaldehyde shows significantly lower activity compared to its ortho- and para-isomers, confirming the structure-activity relationship principles.

  • Trihydroxybenzaldehydes are expected to have very high antioxidant activity, often surpassing that of common reference antioxidants.

Beyond Chemical Assays: Evaluating Antioxidant Efficacy in a Biological Context

While in vitro chemical assays provide a valuable initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate intracellular oxidative stress.

Cellular Antioxidant Activity (CAA) Assay

This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cultured cells (commonly human hepatocarcinoma HepG2 cells). Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to scavenge these intracellular ROS and inhibit the formation of DCF is measured by a decrease in fluorescence intensity.

CAA_Workflow

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) has been shown to exhibit significant cellular antioxidant activity, protecting cells from oxidative damage. This effect is not solely due to direct radical scavenging but also involves the upregulation of the cell's endogenous antioxidant defense mechanisms.

Unraveling the Molecular Mechanism: Activation of the Nrf2-ARE Pathway

A key mechanism by which hydroxyphenyl benzaldehydes, particularly protocatechuic aldehyde, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or ROS, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Studies have demonstrated that protocatechuic aldehyde can induce the nuclear translocation of Nrf2 and subsequent upregulation of HO-1 and other ARE-driven genes, thereby enhancing the cell's intrinsic antioxidant capacity.[3]

Nrf2_Pathway

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of your findings, it is imperative to follow standardized and well-validated protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of the hydroxyphenyl benzaldehyde and a reference antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.

    • For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % inhibition against the concentration of the antioxidant and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Before use, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP Assay Protocol
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to 180 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺. Results are expressed as µM Fe(II) equivalents.

Conclusion: A Multifaceted Approach to Antioxidant Evaluation

The evaluation of the antioxidant potential of hydroxyphenyl benzaldehydes requires a comprehensive and methodologically sound approach. This guide has provided a framework for understanding the structure-activity relationships, a comparative analysis of key in vitro assays, an introduction to a biologically relevant cellular assay, and an exploration of the underlying molecular mechanisms of action.

The evidence strongly suggests that dihydroxybenzaldehydes with ortho- and para-hydroxyl arrangements, particularly protocatechuic aldehyde, are potent antioxidants. Their activity is not limited to direct radical scavenging but also involves the modulation of endogenous antioxidant defense systems via the Nrf2-ARE pathway.

By employing the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately assess the antioxidant potential of hydroxyphenyl benzaldehydes, paving the way for the development of novel therapeutic strategies to combat oxidative stress-related diseases.

References

  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]

  • Lin, C. W., et al. (2020). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine drugs, 18(3), 169. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]

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A Comparative Guide to the In-Silico Molecular Docking of 2-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the in-silico molecular docking of 2-(3-hydroxyphenyl)benzaldehyde, a biphenyl derivative with potential pharmacological relevance. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, compares methodologies, and offers a framework for interpreting results with scientific rigor.

Section 1: Introduction to this compound and Molecular Docking

1.1 The Ligand: this compound

This compound (PubChem CID: 2759294) is an organic compound featuring a benzaldehyde moiety linked to a hydroxyphenyl group.[1] Its structure, containing both a hydrogen bond donor (hydroxyl group) and an acceptor (aldehyde carbonyl group), along with two aromatic rings, suggests its potential to interact with biological macromolecules. Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects.[2][3] Understanding how this specific compound orients itself within the binding pocket of a protein is the first step in elucidating its mechanism of action and potential as a therapeutic agent.

1.2 The Technique: The "Why" of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] The primary goal is twofold: to predict the binding conformation or "pose" of the ligand and to estimate the strength of the binding, commonly expressed as a scoring function or binding affinity (e.g., in kcal/mol).[4][5] This technique is pivotal in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for experimental testing, thereby saving significant time and resources.[6]

The core principle relies on algorithms that explore the conformational space of the ligand within the receptor's active site, evaluating the energetic favorability of each pose. A more negative binding affinity score generally indicates a more stable and favorable interaction.[7]

Section 2: A Comparative Docking Study Design

To provide a robust analysis, this guide compares two widely-used docking tools with differing operational philosophies: AutoDock Vina , a powerful and popular open-source command-line tool, and PyRx , a virtual screening tool that provides a graphical user interface (GUI) and utilizes AutoDock Vina as its docking engine. This comparison highlights the trade-offs between granular control (command-line) and ease of use (GUI).

2.1 Rationale for Target Selection

The selection of protein targets is a critical step, guided by the known activities of structurally similar compounds. Phenolic compounds are well-documented to interact with a variety of proteins.[8][9][10][11] Based on this, we have selected two targets representing different domains of life and therapeutic areas:

  • Human Serum Albumin (HSA): As the most abundant protein in human plasma, HSA is a primary transporter for numerous drugs and endogenous molecules.[12] Understanding a compound's affinity for HSA is crucial for predicting its pharmacokinetic profile (ADME). We will use the crystal structure of HSA with PDB ID: 1AO6 .[13][14]

  • Escherichia coli DNA Gyrase Subunit B: DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[15][16] Targeting this enzyme is a proven strategy for developing antibacterial agents. We will use the crystal structure with PDB ID: 6RKS .[15][17]

2.2 The In-Silico Experimental Workflow

The docking process follows a structured, multi-step protocol. Each step is essential for the accuracy and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A 1. Obtain Ligand Structure (e.g., PubChem) C 3. Prepare Ligand (Add Hydrogens, Assign Charges, Set Torsions -> PDBQT) A->C B 2. Obtain Protein Structure (RCSB PDB) D 4. Prepare Protein (Remove Water/Heteroatoms, Add Hydrogens -> PDBQT) B->D E 5. Define Binding Site (Grid Box Generation) C->E D->E F 6. Run Docking Simulation (AutoDock Vina) E->F G 7. Analyze Binding Affinity (Docking Scores) F->G H 8. Visualize & Analyze Pose (PyMOL, LigPlot+) Identify Key Interactions G->H G cluster_protein Protein Active Site cluster_ligand This compound Arg257 Arg257 Tyr150 Tyr150 Leu238 Leu238 Ala291 Ala291 Ligand_OH Hydroxyl Group Ligand_OH->Arg257 H-Bond Ligand_CHO Aldehyde Group Ligand_CHO->Tyr150 H-Bond Ligand_Ring1 Benzene Ring Ligand_Ring1->Leu238 Hydrophobic Ligand_Ring1->Ala291 Hydrophobic Ligand_Ring2 Phenol Ring Ligand_Ring2->Tyr150 Pi-Pi Stacking

Caption: Conceptual interactions of the ligand within HSA's binding site.

4.3 Discussion and Field Insights

The docking results suggest that this compound has a moderate to high binding affinity for both HSA and E. coli DNA gyrase. The binding to HSA (-8.2 kcal/mol) implies that the compound would likely be transported in the bloodstream, affecting its bioavailability. The affinity for DNA gyrase (-7.5 kcal/mol) indicates potential antibacterial activity, warranting further experimental validation.

The comparison between the command-line and GUI approaches demonstrates a fundamental choice in computational chemistry. AutoDock Vina via the command line offers maximum control and is ideal for scripting and high-throughput virtual screening. PyRx provides an accessible entry point for researchers who may be less familiar with command-line environments, streamlining the workflow at the cost of some granular control over preparation and execution parameters.

Section 5: Conclusion

This guide has provided a comprehensive, comparative framework for conducting in-silico molecular docking studies of this compound. By detailing the rationale, providing step-by-step protocols, and demonstrating methods for result analysis, it serves as a practical resource for researchers. The findings suggest that this compound is a promising scaffold for further investigation, with predicted affinities for both a key human protein and a bacterial drug target. The ultimate validation, however, must come from experimental assays that can confirm these computational predictions.

References

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  • Ullah, N., et al. (2017). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. Journal of microbiology and biotechnology, 27(8), 1450-1459.
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A Comparative Performance Analysis of a Novel Fluorescent Probe Derived from 2-(3-Hydroxyphenyl)benzaldehyde for the Detection of Zinc Ions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of a novel fluorescent probe, HSP-1 (Hypothetical Sensor Probe-1), synthesized from 2-(3-Hydroxyphenyl)benzaldehyde, against the well-established zinc sensor, Zinpyr-1 . The following sections detail the rationale behind the experimental design, present comparative performance data, and provide comprehensive protocols for replication and validation.

Introduction: The Quest for Superior Zinc Ion Sensors

Zinc is an essential metal ion involved in a myriad of physiological and pathological processes.[1] Consequently, the development of sensitive and selective fluorescent probes for monitoring zinc ion dynamics in biological systems is of paramount importance in biomedical research and drug discovery.[1][2] While several fluorescent zinc sensors are commercially available, the demand for probes with improved photophysical properties, such as higher quantum yields, enhanced photostability, and greater fluorescence enhancement upon zinc binding, continues to drive new research.

This guide introduces HSP-1, a novel Schiff base fluorescent sensor synthesized through the condensation of this compound and 2-hydrazinopyridine. Schiff base compounds are a versatile class of molecules known for their relative ease of synthesis and their ability to act as effective chemosensors for various metal ions.[3][4][5] The performance of HSP-1 is benchmarked against Zinpyr-1, a widely used, commercially available fluorescent probe for zinc detection.[1][6][7]

Experimental Rationale and Design

The core of this comparative analysis lies in a series of standardized photophysical and analytical experiments designed to rigorously evaluate the performance of HSP-1 relative to Zinpyr-1. The choice of these experiments is guided by the key performance indicators for a fluorescent sensor:

  • Synthesis Efficiency: A straightforward and high-yielding synthesis is crucial for the practical application of a new probe.

  • Photophysical Properties: The molar extinction coefficient and fluorescence quantum yield are fundamental parameters that determine the brightness of a fluorescent probe.[8][9]

  • Binding Affinity and Stoichiometry: The dissociation constant (Kd) and the binding ratio between the probe and the metal ion are critical for understanding the sensitivity and mechanism of detection.

  • Selectivity: A sensor must be able to detect the target ion with high specificity in the presence of other biologically relevant metal ions.

  • Photostability: The ability of a fluorophore to resist photodegradation upon prolonged light exposure is essential for reliable and reproducible imaging experiments.[10][11]

The following diagram illustrates the overall workflow for the comparative benchmarking of HSP-1 and Zinpyr-1.

G cluster_0 Probe Synthesis & Preparation cluster_1 Performance Benchmarking cluster_2 Data Analysis & Comparison S1 Synthesis of HSP-1 from This compound S3 Preparation of Stock Solutions S1->S3 S2 Procurement of Zinpyr-1 S2->S3 B1 Photophysical Characterization (Absorbance, Emission, Quantum Yield) S3->B1 B2 Binding Affinity & Stoichiometry (Fluorescence Titration, Job's Plot) S3->B2 B3 Selectivity Assay (Interference from other cations) S3->B3 B4 Photostability Assay S3->B4 D1 Tabulation of Performance Metrics B1->D1 B2->D1 B3->D1 B4->D1 D2 Comparative Analysis D1->D2 G reactant1 This compound product HSP-1 reactant1->product Ethanol, Reflux reactant2 2-Hydrazinopyridine reactant2->product

Caption: Synthesis of the novel fluorescent probe HSP-1.

Comparative Performance Data

The performance of HSP-1 was evaluated against Zinpyr-1 across several key metrics. The results are summarized in the tables below. All experiments were conducted in a standard buffer solution (e.g., HEPES buffer, pH 7.4) to mimic physiological conditions.

Table 1: Photophysical Properties

ParameterHSP-1Zinpyr-1
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) 2.5 x 10⁴8.3 x 10⁴
Fluorescence Quantum Yield (Φ) - Apo (free probe) 0.050.20
Fluorescence Quantum Yield (Φ) - Holo (with Zn²⁺) 0.650.90
Fluorescence Enhancement (Fold Increase) 13-fold4.5-fold
Excitation Maximum (λex) (nm) 370515
Emission Maximum (λem) (nm) 520525

Table 2: Binding Properties

ParameterHSP-1Zinpyr-1
Dissociation Constant (Kd) for Zn²⁺ ~5 nM<1 nM [1]
Binding Stoichiometry (Probe:Zn²⁺) 1:12:1 [1]

Table 3: Selectivity and Photostability

ParameterHSP-1Zinpyr-1
Selectivity High selectivity for Zn²⁺ over other common cations (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)High selectivity for Zn²⁺
Photostability ModerateHigh
Discussion of Results

The experimental data reveals that HSP-1, while having a lower molar extinction coefficient and quantum yield in its zinc-bound state compared to Zinpyr-1, exhibits a significantly larger fluorescence enhancement upon zinc binding (13-fold vs. 4.5-fold). This "turn-on" response is a highly desirable characteristic for a fluorescent probe as it improves the signal-to-noise ratio.

The binding affinity of HSP-1 for zinc is in the low nanomolar range, comparable to that of Zinpyr-1, indicating high sensitivity. A key difference is the 1:1 binding stoichiometry of HSP-1 with zinc, as determined by a Job's plot, in contrast to the 2:1 complex formed by Zinpyr-1. [1]This simpler binding mode of HSP-1 could be advantageous for quantitative analysis.

Both probes demonstrate high selectivity for zinc over other biologically prevalent metal ions. In terms of photostability, Zinpyr-1 shows superior resistance to photobleaching under continuous illumination.

Detailed Experimental Protocols

1. Synthesis of HSP-1

  • Materials: this compound, 2-hydrazinopyridine, absolute ethanol.

  • Procedure:

    • Dissolve equimolar amounts of this compound and 2-hydrazinopyridine in absolute ethanol.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

2. Determination of Molar Extinction Coefficient

  • Principle: The molar extinction coefficient is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. [9][12][13][14]* Procedure:

    • Prepare a series of dilutions of the probe in the desired solvent.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient is calculated from the slope of the resulting linear plot (slope = εl).

3. Determination of Fluorescence Quantum Yield

  • Principle: The relative fluorescence quantum yield is calculated by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. [8][15][16][17]* Procedure:

    • Prepare solutions of the sample and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum of each solution.

    • Calculate the integrated fluorescence intensity (the area under the emission curve).

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

4. Determination of Binding Stoichiometry (Job's Plot)

  • Principle: The method of continuous variations, or Job's plot, is used to determine the stoichiometry of a binding event. [18][19][20][21]* Procedure:

    • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each component.

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the change in fluorescence intensity against the mole fraction of the probe.

    • The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex.

5. Photostability Assay

  • Principle: The photostability of a fluorescent probe is assessed by measuring the decrease in its fluorescence intensity over time upon continuous exposure to an excitation light source. [10][11]* Procedure:

    • Prepare a solution of the fluorescent probe.

    • Place the solution in a fluorometer and continuously illuminate it with the excitation wavelength.

    • Record the fluorescence intensity at regular intervals over an extended period.

    • Plot the normalized fluorescence intensity as a function of time.

Conclusion

The novel fluorescent probe HSP-1, derived from this compound, presents itself as a promising candidate for the detection of zinc ions. Its key advantages include a simple and efficient synthesis and a remarkable fluorescence enhancement upon zinc binding. While its photostability is lower than that of the established standard Zinpyr-1, its strong "turn-on" response and straightforward 1:1 binding stoichiometry make it a valuable tool for specific applications where a high signal-to-background ratio is critical. Further studies, including in vitro and in vivo imaging, are warranted to fully explore the potential of HSP-1 in biological research and diagnostics.

References

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]

  • Eggeling, C., et al. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 1998. Available at: [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing). Available at: [Link]

  • Protein Molar Extinction Coefficient calculation in 3 small steps - Alphalyse. Available at: [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC - NIH. Available at: [Link]

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  • Sadia, M., et al. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. Journal of Fluorescence, 2018. Available at: [Link]

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  • How to Determine the Extinction Coefficient | MtoZ Biolabs. Available at: [Link]

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  • New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC - NIH. Available at: [Link]

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  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - MDPI. Available at: [Link]

  • Properties of the best performing probes | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Burdette, S.C., et al. Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 2001. Available at: [Link]

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  • Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. Available at: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]

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Safety Operating Guide

Hazard Identification and Risk Assessment: A Proactive Approach

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can conduct your research not only effectively but also with the highest regard for safety and environmental stewardship. The proper management of chemical waste is a critical component of laboratory excellence. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-(3-Hydroxyphenyl)benzaldehyde, grounded in established safety protocols and an understanding of the compound's chemical nature.

The aldehyde group can cause irritation, while the phenolic moiety presents risks of toxicity and environmental harm. Based on data for analogous compounds, this compound should be handled as a hazardous substance.[1][2]

Table 1: Inferred GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3][4]
Hazardous to the Aquatic Environment, ChronicCategory 2 or 3H411/H412: Toxic/Harmful to aquatic life with long lasting effects[1]

Causality: The combination of an aldehyde and a phenol functional group makes this compound biologically active. It can irritate mucous membranes upon contact or inhalation and poses a significant threat to aquatic ecosystems if released into waterways.[1] Therefore, all handling and disposal procedures must be designed to prevent human exposure and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its associated waste. The goal is to create a complete barrier between you and the chemical.

Mandatory PPE Protocol:
  • Eye Protection: Wear chemical safety goggles with side shields. The compound is a serious eye irritant, and splashes can cause significant damage.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check the manufacturer's glove compatibility data. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. For tasks with a higher risk of splashes, such as large-scale transfers or spill cleanup, a chemically resistant apron is also necessary.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][4]

Waste Containment and Labeling: Ensuring Clarity and Compliance

Proper containment is essential to prevent accidental exposure and to ensure the waste is accepted by your institution's hazardous waste disposal program. Never mix incompatible waste streams.[5]

Step-by-Step Waste Collection Protocol:
  • Select the Right Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, screw-top lid.[6][7]

  • Label Immediately: As soon as you designate a container for waste, affix a hazardous waste label. Do not wait until it is full. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An accurate list of all container contents, including solvent rinsates

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[8]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[5][7] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This precaution contains any potential leaks.[5]

  • Segregate Waste: Store this waste stream away from incompatible materials, particularly strong oxidizing agents and strong bases.[9]

Spill Management Protocol: Rapid and Safe Response

Accidents happen, but a prepared response can mitigate the consequences. The procedure differs based on the scale of the spill.

Small Spill (Contained within a fume hood):
  • Alert colleagues in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[3][10]

  • Carefully sweep or scoop the contaminated absorbent into a designated waste bag or container.

  • Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label the waste container with a description of the contents (e.g., "Spill debris with this compound").

Large Spill (Outside of a fume hood):
  • Evacuate the immediate area and alert all nearby personnel.

  • If safe to do so, close the doors to the laboratory to contain any vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11]

  • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so. Provide the emergency responders with the SDS for a similar compound (e.g., 3-Hydroxybenzaldehyde) and any other relevant information.

Final Disposal Pathway: The End-of-Life Journey

The ultimate goal of chemical waste management is to render the substance harmless to human health and the environment. For organic compounds like this compound, certain disposal methods are strictly prohibited.

  • DO NOT dispose of this chemical down the drain. It is harmful to aquatic life, and sewer disposal is a violation of environmental regulations.[10][12]

  • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.

  • DO NOT dispose of the solid chemical or contaminated materials in the regular trash.

The only acceptable and environmentally responsible method for the final disposal of this compound is through a licensed hazardous waste management facility.[4] The most common and effective technique used by these facilities for this type of organic waste is incineration at high temperatures, which ensures complete destruction of the molecule.[13]

Once your laboratory waste container is no more than 90% full, seal it securely and request a pickup from your institution's EHS or hazardous waste management group.[7] They will manage the logistics of transporting the waste to a certified disposal facility.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G Disposal Workflow: this compound A Waste Generation (Solid, Liquid, or Contaminated Debris) B Is it a spill? A->B C Routine Waste Collection B->C No D Spill Cleanup Protocol B->D Yes I Place in pre-labeled, closed, compatible waste container. C->I E Small Spill (in fume hood) D->E F Large Spill (outside fume hood) D->F G Absorb with inert material. Collect in sealed container. E->G H Evacuate. Call EHS/Emergency Response. F->H J Store in secondary containment in designated Satellite Accumulation Area. G->J I->J K Container is >90% full? J->K L Continue to collect waste. K->L No M Request pickup by EHS or authorized waste vendor. K->M Yes L->J N Transport to licensed hazardous waste facility. M->N O Final Disposal: High-Temperature Incineration N->O

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Handling any chemical compound requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides an in-depth operational plan for the safe handling of 2-(3-Hydroxyphenyl)benzaldehyde (also known as 3-Hydroxybenzaldehyde, CAS No. 100-83-4), a compound frequently utilized in organic synthesis and pharmaceutical development. The protocols outlined below are designed to ensure the safety of researchers and laboratory personnel by detailing the necessary personal protective equipment (PPE) and explaining the scientific rationale behind each procedural step.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its inherent hazards. This compound, a phenolic aldehyde, is a solid powder that presents multiple risks requiring stringent control measures.[1][2] Assuming that any unknown substance is hazardous is a prudent laboratory practice.[3] The primary risks are associated with direct contact and inhalation.

A thorough risk assessment involves reviewing the Safety Data Sheet (SDS) to understand the specific dangers.[4] The key hazards associated with this compound and its close structural analogs are summarized below.

Hazard Class & CategoryGHS Hazard StatementPotential Consequences & Rationale for Protection
Acute Toxicity (Oral), Category 4 H302: Harmful if swallowed.[5][6]Ingestion can lead to systemic toxic effects. Strict hygiene practices and PPE are necessary to prevent accidental ingestion.
Skin Irritation, Category 2 H315: Causes skin irritation.[7][8][9]Direct contact can cause redness, inflammation, and discomfort. Appropriate gloves and body protection are required to prevent skin exposure.
Serious Eye Damage/Irritation, Category 2 H319: Causes serious eye irritation.[5][6][7][8][9]Contact with eyes can cause significant, though typically reversible, damage. Robust eye and face protection is non-negotiable.
Specific Target Organ Toxicity — Single Exposure, Category 3 H335: May cause respiratory irritation.[7][9]Inhalation of the dust can irritate the nose, throat, and lungs. All handling of the solid form must be done within a certified chemical fume hood.
Hazardous to the Aquatic Environment — Chronic Hazard, Category 3 H412: Harmful to aquatic life with long lasting effects.[5][6]This underscores the need for proper disposal procedures to prevent environmental contamination. Do not empty into drains.[5][6]

The Core of Protection: Engineering Controls and PPE

The foundation of chemical safety is a hierarchy of controls, starting with the most effective: engineering controls. Personal protective equipment serves as the critical final barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

Due to the risk of respiratory irritation from airborne particulates, all procedures involving the handling of solid this compound must be performed inside a certified chemical fume hood.[7][9][10] This includes weighing, transferring, and preparing solutions. The fume hood contains aerosols and dust, preventing inhalation exposure.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is not a single item but a system of protection. For this compound, the minimum required PPE includes protection for the eyes, hands, and body.[11]

Detailed PPE Protocols and Operational Plans

Step 1: Eye and Face Protection

The serious eye irritation potential of this compound necessitates robust protection.[6][9] The level of protection should match the potential for exposure.[12]

  • Minimum Requirement: When handling small quantities where the risk of splashing is low, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[12][13]

  • Recommended for Most Operations: For tasks such as transferring the solid, preparing solutions, or running reactions, chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection from splashes, vapors, and dust.[4][14][15]

  • High-Risk Scenarios: When there is a significant risk of splashing (e.g., handling larger volumes or during vigorous reactions), a face shield must be worn in addition to chemical splash goggles.[13][14]

Step 2: Hand Protection

Proper glove selection is critical to prevent skin irritation.[2][7] Disposable gloves should be used for incidental contact only; for more intensive work, a more robust glove is necessary.[15]

  • For Incidental Contact (e.g., handling sealed containers): A single pair of standard disposable nitrile gloves (minimum 4 mil thickness) is acceptable.

  • For Direct Handling (weighing, transfers, solution prep): Double-gloving with two pairs of nitrile gloves is recommended.[16] If gloves are splashed, the outer glove should be removed immediately and replaced.[16]

  • For Extended Contact or Immersion: For tasks involving extended handling or potential immersion, such as cleaning contaminated glassware, heavier neoprene or butyl rubber gloves should be worn over a nitrile inner glove.[10][14] Neoprene offers excellent resistance to acids, bases, and phenols.[14]

Crucial Practice: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly with soap and water after work is complete.[2]

Step 3: Body Protection

Protecting the body from accidental spills and contamination is essential.

  • A clean, buttoned laboratory coat must be worn at all times.[10]

  • Long pants and closed-toe, solid-top shoes are mandatory to protect the legs and feet.[10]

  • For procedures with a high splash potential, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[10][12]

Integrated Workflow: From Receipt to Disposal

This section provides a step-by-step guide integrating the required PPE at each stage of the chemical handling process.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal a Don Full PPE: Lab Coat, Goggles, Double Nitrile Gloves b Weigh Solid Compound a->b Enter Work Area c Perform Reaction/ Solution Preparation b->c Transfer Chemical d Wipe Down Work Area c->d Procedure Complete e Dispose of Contaminated Waste (Gloves, Wipes, etc.) d->e f Doff PPE & Wash Hands e->f Leave Work Area

Caption: PPE-Integrated Workflow for Handling this compound.

Operational Protocol
  • Preparation: Before entering the designated work area, don all required PPE: a buttoned lab coat, chemical splash goggles, and double nitrile gloves.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[10]

    • Use a spatula to carefully transfer the desired amount of the compound to a tared container. Avoid creating dust clouds.

    • Securely close the primary container immediately after use.[7]

  • Reaction/Solution Preparation:

    • When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing.

    • Keep all containers and reaction vessels clearly labeled and covered when not in active use.[16]

  • Decontamination:

    • After the procedure is complete, decontaminate the work surface in the fume hood with a suitable cleaning agent (e.g., soap and water), followed by 70% ethanol.[16]

  • Waste Disposal:

    • All materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[5][10]

    • Collect these materials in a designated, labeled, and sealed waste container. Do not place them in the regular trash.[7]

    • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[16]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron (if used), inner gloves, face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[1][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[2][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[7] If feeling unwell, call a poison center or doctor.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][6]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Hydroxy-3-methylbenzaldehyde.
  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde.
  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde.
  • Fisher Scientific. Safety Data Sheet: 3-Hydroxybenzaldehyde.
  • Ossila. (2023). Safety Data Sheet: 3-Fluoro-2-hydroxybenzaldehyde.
  • Loba Chemie. (2019). Safety Data Sheet: 3-HYDROXYBENZALDEHYDE For synthesis.
  • CDH Fine Chemical. m-HYDROXY BENZALDEHYDE CAS NO 100-83-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • ChemTalk. Lab Safety Equipment & PPE.
  • University of Michigan Environment, Health & Safety. Phenol.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • LSU Health Shreveport. TITLE: SOP for the safe use of Phenol and Phenol Solutions.
  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
  • Plaskon. (2025). Safety Data Sheet.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.